Rovadicitinib
Description
Properties
CAS No. |
1948242-59-8 |
|---|---|
Molecular Formula |
C17H19N7 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile |
InChI |
InChI=1S/C17H19N7/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22)/t14-/m1/s1 |
InChI Key |
ZGENDZDSLYKCSI-CQSZACIVSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Rovadicitinib's Mechanism of Action in Myelofibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rovadicitinib (TQ05105) is an orally administered, first-in-class small molecule inhibitor that demonstrates a novel dual mechanism of action by targeting both Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] In the context of myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms, this compound offers a promising therapeutic strategy. This technical guide delineates the core mechanism of action of this compound, supported by preclinical and clinical data, with a focus on its impact on the critical signaling pathways implicated in myelofibrosis.
Dual Inhibition of JAK and ROCK: A Two-Pronged Attack
Myelofibrosis is driven by dysregulated signaling pathways, primarily the JAK-STAT pathway, which is constitutively activated in a majority of patients due to mutations in JAK2, CALR, or MPL.[1] This aberrant signaling leads to excessive production of inflammatory cytokines, hematopoietic cell proliferation, and bone marrow fibrosis. This compound's therapeutic efficacy stems from its ability to simultaneously inhibit two key kinases:
-
Janus Kinases (JAK1 and JAK2): By inhibiting JAK1 and JAK2, this compound directly targets the central driver of myelofibrosis pathogenesis.[1] This inhibition disrupts the downstream signaling cascade, leading to reduced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3] The consequence is a dampening of the inflammatory cytokine storm and a reduction in the proliferation of malignant hematopoietic cells.[4][5]
-
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2): The ROCK signaling pathway is implicated in the fibrotic processes that are a hallmark of myelofibrosis.[6] Inhibition of ROCK1 and ROCK2 by this compound is believed to interfere with the profibrotic activity of stellate cells and other stromal components within the bone marrow, potentially leading to a reduction in fibrosis.[1] This dual action targeting both the inflammatory and fibrotic components distinguishes this compound from other JAK inhibitors.[6]
Preclinical Evidence: Foundational Insights
Preclinical studies have provided a strong rationale for the clinical development of this compound in myelofibrosis. In vitro and in vivo models have demonstrated its potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects.
In Vitro Studies
In preclinical evaluations, this compound has been shown to effectively inhibit the proliferation of cells dependent on the JAK-STAT pathway.[4][5] It induces apoptosis (programmed cell death) in malignant cell lines and reduces the production of inflammatory cytokines.[4][5]
In Vivo Models
A key preclinical study utilized a nude mouse model with subcutaneously transplanted Ba/E3-EPOR-JAK2-V617F tumors, a cell line that is dependent on the constitutively active JAK2 mutant.[6] In this model, this compound demonstrated a pharmacological effect approximately twice that of ruxolitinib, a first-generation JAK inhibitor.[6] Furthermore, in vivo studies have shown that this compound can reduce spleen size and improve disease-related symptoms in animal models of myeloproliferative neoplasms.[6]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Clinical Efficacy and Safety in Myelofibrosis
Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with myelofibrosis, including those who are treatment-naïve and those who are refractory or intolerant to ruxolitinib.
Efficacy Data
The primary efficacy endpoints in these trials typically include spleen volume reduction of at least 35% (SVR35) and a reduction in total symptom score of at least 50% (TSS50).
| Clinical Trial | Patient Population | Key Efficacy Outcomes | Citation |
| Phase Ib (NCT06388759) | Ruxolitinib-refractory/intolerant MF | SVR35 at 24 weeks: 25% TSS50 at 24 weeks: 37.5% | [2][3][7] |
| Phase Ib/II (JAKi-naïve or suboptimal response) | Myelofibrosis | SVR35 at 24 weeks (Cohort 1, JAKi-naïve): 91.67% TSS50 at 24 weeks (Cohort 1, JAKi-naïve): 45.45% | [8] |
| Phase I/Ib (NCT04339400) | Myeloproliferative Neoplasms | SVR35 during the study: 63.79% TSS50 during the study: 87.5% | [9] |
Safety and Tolerability
This compound has demonstrated a manageable safety profile in clinical trials. The most common treatment-emergent adverse events (TEAEs) are hematological in nature.
| Adverse Event (Grade ≥3) | Frequency in Phase Ib (NCT06388759) | Frequency in Phase Ib/II (Combination with TQB3617) | Citation |
| Thrombocytopenia | 33.3% | 13.7% | [2][7][8] |
| Anemia | 11.1% | 5.9% | [7][8] |
Experimental Protocols
While detailed, proprietary experimental protocols for this compound are not publicly available, the following outlines the general methodologies employed in preclinical studies for drugs with a similar mechanism of action.
Kinase Inhibition Assays
-
Objective: To determine the inhibitory activity of this compound against JAK and ROCK kinases.
-
General Protocol:
-
Recombinant human JAK1, JAK2, ROCK1, and ROCK2 enzymes are used.
-
A suitable substrate (e.g., a peptide with a phosphorylation site) and ATP are included in the reaction mixture.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The level of substrate phosphorylation is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.
-
Cell-Based Assays
-
Objective: To assess the effect of this compound on cell proliferation, apoptosis, and STAT phosphorylation in relevant cell lines.
-
Cell Line: Ba/F3 cells engineered to express the human erythropoietin receptor and the JAK2-V617F mutation (Ba/F3-EPOR-JAK2-V617F) are commonly used as they are dependent on JAK2 signaling for survival and proliferation.[6]
-
General Protocol for Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Cells are seeded in 96-well plates.
-
This compound is added at a range of concentrations.
-
Cells are incubated for a specified duration (e.g., 48-72 hours).
-
A reagent that measures metabolic activity (indicative of cell viability and proliferation) is added.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
IC50 values for cell growth inhibition are determined.
-
-
General Protocol for Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with this compound at various concentrations for a defined period.
-
Cells are harvested and stained with fluorescently labeled Annexin V (detects early apoptotic cells) and propidium iodide (detects late apoptotic/necrotic cells).
-
The percentage of apoptotic cells is quantified using flow cytometry.
-
-
General Protocol for STAT Phosphorylation Assay (e.g., Western Blotting or Flow Cytometry):
-
Cells are treated with this compound for a short duration.
-
Cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (for Western blotting) or cells are fixed, permeabilized, and stained with antibodies (for flow cytometry).
-
Membranes or cells are probed with antibodies specific for phosphorylated STAT3/5 and total STAT3/5.
-
The levels of phosphorylated STAT proteins relative to total STAT proteins are quantified.
-
In Vivo Myelofibrosis Model
-
Objective: To evaluate the in vivo efficacy and safety of this compound.
-
General Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously or intravenously injected with Ba/F3-EPOR-JAK2-V617F cells.[6]
-
Once tumors are established or disease is evident, mice are randomized into treatment and control groups.
-
This compound is administered orally at different dose levels.
-
Tumor volume, spleen size, body weight, and overall survival are monitored over time.
-
At the end of the study, tissues may be collected for histological and molecular analysis.
-
Conclusion
This compound's dual inhibition of JAK and ROCK kinases provides a multifaceted approach to treating myelofibrosis by targeting both the underlying inflammatory signaling and the resultant fibrosis. Preclinical and clinical data have demonstrated its potential to induce significant clinical responses in patients with myelofibrosis, including those who have failed prior JAK inhibitor therapy. The ongoing and future clinical studies will further delineate the role of this novel agent in the evolving treatment landscape of myelofibrosis.
References
- 1. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]
- 3. sinobiopharm.com [sinobiopharm.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
Rovadicitinib: A Technical Guide to its Dual JAK/ROCK Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rovadicitinib (TQ05105) is a first-in-class, orally administered small molecule inhibitor that demonstrates a novel dual mechanism of action by targeting both the Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathways.[1][2][3] This dual inhibition allows this compound to concurrently modulate abnormal immune responses and fibrotic processes, making it a promising therapeutic candidate for a range of hematological and inflammatory disorders.[2] Preclinical and clinical studies have shown its potential in treating conditions such as myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).[3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of JAK and ROCK Pathways
This compound exerts its therapeutic effects by simultaneously inhibiting the activity of JAK1/2 and ROCK1/2 kinases.[2] This dual blockade disrupts two distinct but interconnected signaling cascades that are central to the pathophysiology of various myeloproliferative and inflammatory diseases.
The JAK/STAT Pathway and its Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors that regulate hematopoiesis, immune cell activation, and inflammation.[2][5] In diseases like myelofibrosis, mutations in genes such as JAK2, CALR, and MPL lead to the constitutive activation of the JAK/STAT pathway, resulting in uncontrolled cell proliferation, survival, and the production of inflammatory cytokines.[1]
This compound directly inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream STAT proteins (primarily STAT3 and STAT5).[1] This interruption of the signaling cascade leads to a reduction in the transcription of target genes involved in cell proliferation and inflammation. The key outcomes of JAK inhibition by this compound include:
-
Suppression of cell proliferation: By blocking the proliferative signals mediated by cytokines and growth factors, this compound can control the expansion of malignant or overactive immune cells.[1][2]
-
Induction of apoptosis: Inhibition of the pro-survival signals from the JAK/STAT pathway can lead to programmed cell death in targeted cell populations.[1][2]
-
Reduction of inflammatory cytokines: this compound can decrease the production and release of various pro-inflammatory cytokines that are dependent on JAK/STAT signaling.[1][2]
The Rho/ROCK Pathway and its Inhibition
The Rho-associated coiled-coil containing protein kinase (ROCK) pathway plays a pivotal role in regulating the actin cytoskeleton, which is fundamental for cell adhesion, migration, and contraction.[6] The ROCK2 isoform, in particular, is implicated in the regulation of pro-inflammatory T helper 17 (Th17) and follicular T helper (Tfh) cells, in part through the upregulation of STAT3.[6][7] Furthermore, the ROCK pathway is a central mediator of fibrotic processes, promoting the deposition of extracellular matrix proteins.[7]
By inhibiting ROCK1 and ROCK2, this compound can modulate both immune and fibrotic responses:[2]
-
Immune modulation: Inhibition of ROCK2 can shift the balance from pro-inflammatory Th17 cells towards anti-inflammatory regulatory T cells (Tregs), in part by modulating STAT3 and STAT5 phosphorylation.[6]
-
Anti-fibrotic effects: By interfering with the signaling pathways that lead to fibrosis, this compound has the potential to ameliorate the tissue scarring characteristic of diseases like myelofibrosis and cGVHD.[7]
The dual inhibition of both JAK and ROCK pathways by this compound represents a novel therapeutic strategy, as it can simultaneously address the inflammatory and fibrotic components of complex diseases.[2]
Quantitative Data from Clinical and Preclinical Studies
The clinical and preclinical activity of this compound has been evaluated in various studies, with key quantitative data summarized in the tables below.
Clinical Efficacy in Chronic Graft-versus-Host Disease (cGVHD)
A Phase Ib/IIa, multicenter, open-label study (NCT04944043) evaluated the safety and efficacy of this compound in patients with glucocorticoid-refractory or -dependent cGVHD.[2][5]
| Efficacy Endpoint | Overall Population (n=44) | Glucocorticoid-Refractory Cohort (n=11) | Glucocorticoid-Dependent Cohort (n=33) |
| Best Overall Response (BOR) | 86.4% (95% CI, 72.6-94.8)[2][5] | 72.7%[2][5] | 90.9%[2][5] |
| 12-Month Failure-Free Survival Rate | 85.2% (95% CI, 64.5-94.3)[2][5] | - | - |
| Reduction in Corticosteroid Dose | 88.6% of patients[2][5] | - | - |
| Improvement in cGVHD Symptoms | 59.1% of patients[2][5] | - | - |
Clinical Efficacy in Myelofibrosis (MF)
A Phase Ib study (NCT06388759) investigated this compound in patients with myelofibrosis who were relapsed, refractory, or intolerant to ruxolitinib.[4][8]
| Efficacy Endpoint | Patients Treated > 24 weeks (n=8) |
| Spleen Volume Reduction ≥35% (SVR35) | 75% (6/8)[4] |
| Spleen Volume Reduction ≥20% (SVR20) at Week 24 | 62.5% (5/8)[4] |
| Total Symptom Score Reduction ≥50% (TSS50) | 50% (4/8) during the study period[5] |
Safety Profile in cGVHD
The most common treatment-emergent adverse events (TEAEs) in the cGVHD study are presented below.
| Adverse Event (Any Grade) | Frequency (n=44) |
| Anemia | 38.6%[2][5] |
| Platelet Count Decrease | Not specified |
| Hyperpotassemia | Not specified |
| Weight Decrease | Not specified |
| Upper Respiratory Infection | Not specified |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the dual JAK/ROCK inhibitory activity of a compound like this compound are described below. These are representative protocols based on standard methodologies in the field.
In Vitro JAK2 V617F Proliferation Assay
This assay is designed to determine the effect of a test compound on the proliferation of cells expressing the constitutively active JAK2 V617F mutation.
Materials:
-
JAK2 V617F-expressing cell line (e.g., HEL, UKE-1)[9]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., this compound) dissolved in DMSO
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed JAK2 V617F-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known JAK inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement: After incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
In Vivo Myelofibrosis Xenograft Model
This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of a test compound against myelofibrosis.
Materials:
-
JAK2 V617F-expressing cell line (e.g., HEL)
-
Immunocompromised mice (e.g., NSG mice)[10]
-
Matrigel
-
Test compound formulated for oral administration
-
Vehicle control
Procedure:
-
Cell Preparation: Culture and harvest JAK2 V617F-expressing cells. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[1]
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.[1]
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound or vehicle control daily via oral gavage for the duration of the study (e.g., 21 days).[1]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Spleen size and weight should also be measured.
-
Data Analysis: Compare the tumor growth and spleen size between the treated and control groups to determine the anti-tumor efficacy of the test compound.
T-Cell Activation and ROCK Inhibition Assay
This assay assesses the effect of a test compound on T-cell activation and the inhibition of the ROCK pathway.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells
-
Anti-CD3 and anti-CD28 antibodies
-
Test compound (e.g., this compound)
-
Complete RPMI-1640 medium
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-IL-17, anti-pSTAT3, anti-pMYPT1)
-
ELISA kit for cytokine measurement (e.g., IL-17, IL-21)
Procedure:
-
T-Cell Isolation and Culture: Isolate PBMCs or CD4+ T cells from healthy donor blood.
-
T-Cell Activation: Coat a 96-well plate with anti-CD3 antibody. Add the T cells to the wells along with soluble anti-CD28 antibody to stimulate T-cell activation.[11]
-
Compound Treatment: Add serial dilutions of the test compound to the activated T cells.
-
Incubation: Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis of T-Cell Activation and Cytokine Production:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies to measure the expression of activation markers (e.g., CD25) and intracellular cytokines (e.g., IL-17). Analyze the cells using a flow cytometer.
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-17, IL-21) using an ELISA kit.[7]
-
-
Analysis of ROCK Pathway Inhibition:
-
Data Analysis: Quantify the effect of the test compound on T-cell activation markers, cytokine production, and ROCK pathway signaling.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Dual inhibition of JAK/STAT and Rho/ROCK pathways by this compound.
Experimental Workflow Diagrams
Caption: Workflow for an in vivo myelofibrosis xenograft study.
Conclusion
This compound's novel dual inhibitory mechanism against both JAK and ROCK pathways offers a multifaceted approach to treating complex diseases characterized by both inflammation and fibrosis. By simultaneously targeting these key signaling cascades, this compound has demonstrated significant clinical activity in myelofibrosis and chronic graft-versus-host disease. The data and protocols presented in this technical guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical application of this promising therapeutic agent. Further studies are warranted to fully elucidate the synergistic effects of dual JAK/ROCK inhibition and to explore the full therapeutic potential of this compound across a broader range of indications.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. onclive.com [onclive.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the RhoA-ROCK Pathway to Reverse T Cell Dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. Concordance of assays designed for the quantification of JAK2V617F: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Critical role of Rho proteins in myosin light chain di-phosphorylation during early phase of endothelial barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MYPT1 isoforms expressed in HEK293T cells are differentially phosphorylated after GTPγS treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Rovadicitinib (TQ05105): A Technical Guide on the Dual JAK/ROCK Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
Rovadicitinib (TQ05105) is a novel, orally administered small molecule that functions as a first-in-class dual inhibitor of Janus kinases (JAK) and Rho-associated coiled-coil-containing protein kinases (ROCK). By targeting both the JAK-STAT pathway, which is crucial for immune cell activation and inflammation, and the ROCK pathway, implicated in cellular fibrosis, this compound represents a promising therapeutic agent for diseases with inflammatory and fibrotic components. This document provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols for assessing its activity and diagrams of the relevant signaling pathways are included to support further research and development.
Molecular Structure and Properties
This compound is a synthetic organic compound identified by the molecular formula C₁₇H₁₉N₇.[1][2] It is classified as an amine, nitrile, pyrazole, and pyrimidine.[3] The molecule's structure and key identifiers are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N₇ | [1][2] |
| Molecular Weight | 321.4 g/mol | [1][2] |
| IUPAC Name | (3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile | [1] |
| CAS Number | 1948242-59-8 | [1] |
| Canonical SMILES | C1CCC(C1)--INVALID-LINK--N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 | [1] |
| InChIKey | ZGENDZDSLYKCSI-CQSZACIVSA-N | [1] |
Mechanism of Action: Dual Inhibition of JAK-STAT and ROCK Signaling
This compound exerts its therapeutic effects by simultaneously inhibiting two key signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the Rho-associated kinase (ROCK) pathway.[4][5][6]
-
JAK-STAT Pathway Inhibition : The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical in mediating cellular responses to cytokines and growth factors involved in hematopoiesis and immune function.[7] this compound specifically inhibits JAK1 and JAK2.[4][8] This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, particularly STAT3 and STAT5.[5][6] By blocking the JAK-STAT pathway, this compound can suppress the proliferation of pathogenic immune cells, reduce the production of inflammatory cytokines, and induce apoptosis, thereby mitigating inflammatory processes.[9][10]
-
ROCK Pathway Inhibition : The ROCK signaling pathway, particularly through ROCK2, plays a central role in multiple fibrotic processes and in the regulation of pro-inflammatory T helper 17 (Th17) and T follicular helper (Tfh) cells.[9] By inhibiting ROCK1 and ROCK2, this compound can interfere with these fibrotic and inflammatory cascades, which are pathogenic drivers in conditions like chronic graft-versus-host disease (cGVHD).[4][8]
The dual blockade of these pathways provides a novel therapeutic strategy for complex diseases like myelofibrosis and cGVHD, where both inflammation and fibrosis are key pathological features.[9]
Clinical Efficacy and Safety
This compound has been evaluated in several clinical trials, primarily for myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).
Myelofibrosis (MF)
In a Phase I/Ib study (NCT04339400) involving patients with myeloproliferative neoplasms, this compound demonstrated significant clinical activity.[10] A subsequent Phase Ib study (NCT06388759) focused on MF patients who were resistant or intolerant to the JAK inhibitor ruxolitinib.[4]
| Efficacy Endpoint (MF, Ruxolitinib-Resistant/Intolerant) | Result | Reference |
| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 25% of patients | [4] |
| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 37.5% of patients | [4] |
| SVR35 (in patients treated >24 weeks) | 75% of patients | [4] |
| Best Spleen Shrinkage Rate (Phase I/Ib) | 63.79% | [7] |
| Best Symptom Improvement Rate (Phase I/Ib) | 87.50% | [7] |
Chronic Graft-versus-Host Disease (cGVHD)
A Phase Ib/IIa study (NCT04944043) evaluated this compound in patients with glucocorticoid-refractory or -dependent moderate to severe cGVHD.[8][9]
| Efficacy Endpoint (cGVHD) | Result | Reference |
| Best Overall Response (BOR) | 86.4% | [8][9] |
| BOR in Steroid-Refractory Cohort | 72.7% | [8][9] |
| BOR in Steroid-Dependent Cohort | 90.9% | [8][9] |
| Failure-Free Survival at 12 months | 85.2% | [8][9] |
| Patients with Reduced Corticosteroid Dose | 88.6% | [8][9] |
| Patients with Improved cGVHD Symptoms | 59.1% | [8][9] |
Safety and Tolerability
Across clinical studies, this compound has been generally well-tolerated.[4][9] The most common treatment-emergent adverse events (TEAEs) are hematological.
| Adverse Event (Any Grade) | Incidence (MF Study, NCT06388759)[4] | Incidence (cGVHD Study, NCT04944043)[9] |
| Anemia | 11.1% | 38.6% |
| Platelet Count Decrease | 44.4% | Not Reported |
| Hyperpotassemia | 22.2% | Not Reported |
| Weight Decrease | 22.2% | Not Reported |
| Upper Respiratory Infection | 22.2% | Not Reported |
| Grade ≥3 Adverse Event | ||
| Anemia | 11.1% | 4.6% |
| Platelet Count Decrease | 33.3% | Not Reported |
Pharmacokinetics
Pharmacokinetic studies have shown that this compound's plasma concentrations and area under the curve increase proportionally with the dose. The terminal half-life is approximately 1.3 hours, and no accumulation trend has been observed with twice-daily dosing.[10] A study in healthy subjects revealed that food intake significantly alters its pharmacokinetic profile, leading to a decrease in maximum concentration (Cmax) and area under the curve (AUC), while prolonging the time to peak concentration (Tmax) and half-life (t1/2).[11]
Experimental Protocols
Detailed protocols are essential for the replication and validation of scientific findings. While the specific proprietary protocols for this compound's preclinical development are not publicly available, the following sections describe representative, standard methodologies for the key assays used to characterize dual JAK/ROCK inhibitors.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified kinase enzymes.
Objective: To quantify the inhibitory activity of this compound on JAK1, JAK2, ROCK1, and ROCK2 kinases.
Materials:
-
Recombinant human JAK1, JAK2, ROCK1, ROCK2 enzymes.
-
Kinase-specific peptide substrate (e.g., IRS1 peptide for JAK1).
-
ATP (Adenosine triphosphate).
-
Test compound (this compound) serially diluted in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: To each well of a 384-well plate, add the kinase buffer, the specific kinase enzyme, and the peptide substrate.
-
Inhibitor Addition: Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells. Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for each respective kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection of ADP Production: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Convert the luminescent signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STAT3 Phosphorylation Inhibition Assay (Representative Protocol)
This Western blot-based assay measures a compound's ability to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.
Objective: To determine if this compound inhibits IL-6-induced STAT3 phosphorylation in a human cell line (e.g., HeLa or a hematopoietic cell line).
Materials:
-
HeLa cells (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Recombinant human Interleukin-6 (IL-6).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Mouse anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells by adding IL-6 (final concentration 20 ng/mL) for 30 minutes. Include an unstimulated, untreated control well.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total STAT3 and then β-actin, following the same detection procedure.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-STAT3 to total STAT3 for each condition and express the results as a percentage of the IL-6 stimulated control.
Conclusion
This compound (TQ05105) is a promising dual inhibitor of JAK and ROCK kinases with demonstrated clinical activity and a manageable safety profile in the treatment of myelofibrosis and chronic graft-versus-host disease. Its unique mechanism, targeting both inflammation and fibrosis, offers a significant therapeutic advantage. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar dual-pathway inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. sinobiopharm.com [sinobiopharm.com]
- 8. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Discovery and Development of Rovadicitinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rovadicitinib (formerly TQ05105) is an investigational, orally administered small molecule that functions as a first-in-class dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This dual mechanism of action allows this compound to concurrently target inflammatory and fibrotic pathways, positioning it as a promising therapeutic agent for various hematological malignancies and immune-mediated diseases.[2][3] Preclinical studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and reduce inflammatory cytokine production through modulation of the JAK/STAT signaling pathway.[3][4] Clinical trials have shown significant efficacy in patients with myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD), particularly in populations refractory or intolerant to existing therapies.[2][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.
Discovery and Medicinal Chemistry
This compound emerged from a development program that initially identified its precursor, CYT-387 (now known as Momelotinib). The discovery process for CYT-387 involved high-throughput enzymatic and cell-based screening of small molecule libraries to identify potent JAK inhibitors.[6] Subsequent lead optimization was guided by structure-guided medicinal chemistry to enhance potency and selectivity.[6]
This compound (TQ05105) is described as a novel chemical structure independently researched and developed as a dual JAK/ROCK inhibitor.[7][8] While specific details of the medicinal chemistry campaign evolving CYT-387 to this compound are not extensively published, the core structure is likely an aminopyrimidine derivative, a common scaffold for JAK inhibitors.[9] The optimization efforts would have focused on introducing structural modifications to confer potent inhibitory activity against both JAK and ROCK kinases while maintaining favorable pharmacokinetic and safety profiles.
Mechanism of Action: Dual JAK and ROCK Inhibition
This compound's therapeutic potential stems from its ability to simultaneously inhibit two key signaling pathways implicated in the pathophysiology of myelofibrosis and cGVHD: the JAK/STAT pathway and the ROCK pathway.[2][3]
2.1. JAK/STAT Pathway Inhibition
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune responses.[10] In myeloproliferative neoplasms (MPNs), activating mutations in genes such as JAK2, CALR, and MPL lead to constitutive activation of the JAK/STAT pathway, driving uncontrolled cell proliferation and inflammation.[10] this compound inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream STAT proteins (primarily STAT3 and STAT5).[7][8] This interruption of the signaling cascade leads to reduced cell proliferation, induction of apoptosis in malignant cells, and a decrease in the production of inflammatory cytokines.[4]
2.2. ROCK Pathway Inhibition
The ROCK signaling pathway plays a central role in cellular processes such as adhesion, migration, and contraction, and is critically involved in tissue fibrosis.[3] In cGVHD, the ROCK2 signaling pathway contributes to the activation of pro-inflammatory T helper 17 and follicular T helper cells and promotes fibrotic processes.[3] By inhibiting ROCK1 and ROCK2, this compound can potentially mitigate the fibrotic aspects of diseases like myelofibrosis and cGVHD, an effect not adequately addressed by JAK-only inhibitors.[3]
Preclinical Development
3.1. In Vitro Kinase and Cellular Assays
The inhibitory activity of this compound's precursor, CYT-387, was characterized in a panel of in vitro kinase assays.
| Target | IC50 (nM) |
| JAK1 | 11 |
| JAK2 | 18 |
| TYK2 | 17 |
| JAK3 | 155 |
| Source: Data for CYT-387, the precursor to this compound.[1] |
While specific IC50 values for this compound against ROCK1 and ROCK2 are not publicly available, preclinical reports confirm its effective inhibition of both JAK and ROCK kinase activity.[7][8]
3.1.1. Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)
A representative protocol for determining the IC50 values of a test compound like this compound against JAK and ROCK kinases would involve a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials : Recombinant human JAK1, JAK2, ROCK1, ROCK2 enzymes; ATP; appropriate peptide substrate (e.g., Ulight™-labeled); Europium-labeled anti-phospho-substrate antibody; assay buffer.
-
Procedure :
-
A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
The kinase, peptide substrate, and this compound are added to the wells of a low-volume 384-well plate.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically set at the Km value for the specific kinase.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of EDTA.
-
The detection solution containing the Europium-labeled antibody is added and the plate is incubated to allow for antibody binding to the phosphorylated substrate.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis : The raw data is converted to percent inhibition relative to DMSO controls. The IC50 value is calculated by fitting the percent inhibition versus compound concentration data to a four-parameter logistic equation.
3.2. Cell-Based Assays
This compound has been shown to inhibit cell proliferation, induce apoptosis, and decrease inflammatory cytokine production in preclinical studies.[4] In JAK2-dependent hematopoietic cell lines, its precursor CYT-387 caused growth suppression and apoptosis at concentrations between 0.5 and 1.5 µM.[9]
3.2.1. Experimental Protocol: Cell Proliferation Assay (Representative)
-
Cell Lines : JAK2-dependent cell lines (e.g., HEL, Ba/F3-JAK2V617F).
-
Procedure :
-
Cells are seeded into 96-well plates at an appropriate density.
-
A serial dilution of this compound is added to the wells.
-
Plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
-
Absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting percent viability against the logarithm of the drug concentration.
3.3. In Vivo Animal Models
In a murine model of myeloproliferative neoplasm, where mice are transplanted with bone marrow transduced with a JAK2V617F retrovirus, the precursor CYT-387 normalized white blood cell counts, hematocrit, and spleen size, and restored physiologic levels of inflammatory cytokines.[9]
3.3.1. Experimental Protocol: Murine Model of Myelofibrosis (Representative)
-
Model : A common model involves the transplantation of bone marrow cells transduced with a retrovirus expressing the JAK2V617F mutation into lethally irradiated recipient mice (e.g., Balb/c strain).
-
Procedure :
-
Donor mice are treated with 5-fluorouracil (B62378) to stimulate hematopoietic stem cell proliferation.
-
Bone marrow is harvested and transduced with the JAK2V617F-expressing retrovirus.
-
Recipient mice are lethally irradiated and then receive an intravenous injection of the transduced bone marrow cells.
-
After a period for disease establishment (e.g., 3-4 weeks), mice are randomized to receive vehicle control or this compound via oral gavage daily.
-
Peripheral blood counts are monitored regularly.
-
At the end of the study, mice are euthanized, and spleens are weighed. Spleen and bone marrow tissues are collected for histological analysis (e.g., H&E and reticulin (B1181520) staining) to assess fibrosis and cellularity.
-
-
Endpoints : Key endpoints include survival, body weight, complete blood counts, spleen weight and histology, and bone marrow fibrosis.
Clinical Development
This compound has undergone several clinical trials, primarily focusing on myelofibrosis and chronic graft-versus-host disease.
4.1. Myelofibrosis (MF)
4.1.1. Phase I/Ib Study in Myeloproliferative Neoplasms (NCT04339400)
This single-arm, open-label study evaluated the safety and efficacy of this compound in patients with MPNs. The recommended Phase II dose (RP2D) was determined to be 15 mg twice daily.[4]
| Efficacy Endpoint (at 24 weeks) | Result |
| Spleen Volume Reduction ≥35% (SVR35) | 37.93% |
| Total Symptom Score Reduction ≥50% (TSS50) | 71.43% |
| Source:[4] |
4.1.2. Phase Ib Study in Ruxolitinib-Refractory/Intolerant MF (NCT06388759)
This study enrolled 9 patients with MF who were resistant or intolerant to prior Ruxolitinib treatment.[5]
| Efficacy Endpoint | Result |
| SVR35 at Week 24 | 25.0% |
| TSS50 at Week 24 | 37.5% |
| Source:[5] |
4.2. Chronic Graft-versus-Host Disease (cGVHD)
4.2.1. Phase Ib/IIa Study in Glucocorticoid-Refractory/Dependent cGVHD (NCT04944043)
This multicenter, open-label study evaluated the safety and efficacy of this compound in patients with moderate or severe cGVHD. A total of 44 patients were enrolled.[2][3] The recommended Phase II dose was determined to be 10 mg twice daily.[3]
| Efficacy Endpoint | Result |
| Best Overall Response (BOR) | 86.4% |
| BOR in Steroid-Refractory Cohort | 72.7% |
| BOR in Steroid-Dependent Cohort | 90.9% |
| 12-Month Failure-Free Survival | 85.2% |
| Patients with Corticosteroid Dose Reduction | 88.6% |
| Source:[2][3] |
4.3. Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.[3][11]
| Adverse Event (AE) | Frequency (Any Grade) | Frequency (Grade ≥3) |
| Myelofibrosis (NCT06388759) | ||
| Platelet Count Decrease | 44.4% | 33.3% |
| Anemia | 11.1% | 11.1% |
| Hyperpotassemia | 22.2% | - |
| Weight Decrease | 22.2% | - |
| Upper Respiratory Infection | 22.2% | - |
| cGVHD (NCT04944043) | ||
| Anemia | 38.6% | 4.6% |
| Upper Respiratory Tract Infection | N/A | N/A |
| Epstein-Barr Virus | N/A | N/A |
| Source:[3][11][12] |
No dose-limiting toxicities were observed at the recommended Phase II doses in the cGVHD trial, and no this compound-related adverse events led to treatment discontinuation.[2][3]
4.4. Pharmacokinetics
In a Phase I study, this compound plasma peak concentrations and area under the curve increased proportionally with the dose.[4] A study in healthy Chinese subjects receiving a single 15 mg oral dose found that food intake significantly reduced Cmax and AUC, while prolonging Tmax and the half-life of both this compound and its active metabolite, TQ12550.[13]
Conclusion
This compound is a promising first-in-class dual JAK/ROCK inhibitor with a strong rationale for its development in myelofibrosis and chronic graft-versus-host disease. Its ability to target both the inflammatory and fibrotic components of these diseases distinguishes it from existing therapies. Preclinical data established its mechanism of action and in vivo efficacy. Clinical trials have demonstrated a manageable safety profile and significant clinical activity, particularly in patients with limited treatment options. Ongoing and future studies will further delineate the therapeutic role of this compound and its potential to improve outcomes for patients with these challenging conditions.
References
- 1. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.hkexnews.hk [www1.hkexnews.hk]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. A first-in-class JAK/ROCK inhibitor, this compound in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. China Biopharmaceutical (01177.HK): Key registration study on Class 1 innovative rovaxitinib tablets this compound (TQ05105) obtained positive results [news.futunn.com]
- 8. sinobiopharm.com [sinobiopharm.com]
- 9. CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Results from a phase I/II trial of this compound for SR/SD cGvHD [gvhdhub.com]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Profile of Rovadicitinib: A Dual JAK/ROCK Inhibitor for Chronic Graft-versus-Host Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Graft-versus-Host Disease (cGVHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation. Its complex pathophysiology, characterized by both inflammation and fibrosis, presents a considerable therapeutic challenge. Rovadicitinib (TQ05105) is a novel, first-in-class oral small molecule inhibitor that dually targets Janus kinases (JAK1/2) and Rho-associated coiled-coil-containing protein kinases (ROCK1/2).[1][2][3] This dual mechanism of action is designed to simultaneously address the inflammatory and fibrotic pathways central to the progression of cGVHD.[3][4] This technical guide summarizes the available preclinical data for this compound in GVHD models, providing insights into its mechanism of action and therapeutic potential. While detailed preclinical studies in dedicated cGVHD models are not extensively published, data from acute GVHD (aGVHD) models and the well-understood roles of JAK and ROCK pathways in cGVHD provide a strong rationale for its clinical development.
Mechanism of Action: Dual Inhibition of Inflammation and Fibrosis
This compound's therapeutic strategy is rooted in the simultaneous blockade of two critical signaling pathways implicated in cGVHD pathogenesis:
-
JAK-STAT Pathway: The Janus kinase family (JAK1 and JAK2) are pivotal in the signaling of various cytokines that drive inflammation and immune cell activation, which are hallmarks of cGVHD.[5][6] By inhibiting JAK1/2, this compound can suppress the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to reduced cell proliferation, induction of apoptosis, and a decrease in the production of inflammatory cytokines.[2][5] Preclinical evidence suggests that the pharmacological effect of this compound is approximately twice that of ruxolitinib (B1666119) in certain models.[2]
-
ROCK Pathway: The Rho-associated coiled-coil-containing protein kinase (ROCK) signaling pathway, particularly ROCK2, is implicated in the regulation of Th17 and T follicular helper (Tfh) cells and plays a central role in multiple fibrotic pathways.[2][5] By inhibiting ROCK, this compound can potentially ameliorate the fibrotic processes that characterize severe cGVHD.[5]
The dual inhibition of both inflammatory and fibrotic pathways by this compound represents a novel and targeted therapeutic approach for cGVHD.[2]
Preclinical Efficacy in a Murine Acute GVHD Model
While specific preclinical data on this compound in cGVHD models are limited in the public domain, a study in a murine model of acute GVHD provides valuable insights into its in vivo activity.
Experimental Protocol: Murine aGVHD Model
-
Model: A fully MHC mismatched bone marrow transplant model was established to induce aGVHD.
-
Treatment: this compound, dissolved in PEG300/PBS, was administered at a dosage of 5 mg/kg by oral gavage once daily from day 0 to day 28 post-transplantation.
-
Control: The control group received the vehicle (PEG300/PBS) alone.
-
Endpoints: The primary endpoints included survival, weight loss, aGVHD clinical scores, and histopathological evaluation of target organs. T cell subsets and myeloid cells in the spleen and small intestine were analyzed on day 14.
Quantitative Data from Murine aGVHD Model
The following table summarizes the key findings from the preclinical evaluation of this compound in the aGVHD model.
| Parameter | This compound-Treated Group | Control Group | Outcome |
| Survival | Enhanced | Not specified (implied lower) | Improved survival |
| Weight Loss | Attenuated | Not specified (implied greater) | Reduced morbidity |
| aGVHD Clinical Scores | Improved | Not specified (implied higher) | Amelioration of disease severity |
| Histopathology | Significantly ameliorated parenchymal cell injury and attenuated inflammatory cell infiltration | Not specified (implied severe injury and infiltration) | Reduced organ damage |
| Immune Cell Infiltration | Significantly suppressed intestinal T cell infiltration | Not specified (implied higher infiltration) | Reduced immune-mediated pathology |
| T Helper Cell Populations | Substantially decreased Th1 cell populations in spleen and intestinal tissues | Not specified | Modulation of T cell response |
| Cytotoxic T Cell Populations | Increased Tc1 cell frequencies in the spleen, decreased in intestinal tissues | Not specified | Differential effect on cytotoxic T cells |
Note: Specific numerical data for survival rates, weight loss percentages, and clinical scores were not available in the reviewed abstracts.
Rationale for this compound in Chronic GVHD
Although the detailed preclinical data above pertains to an aGVHD model, the underlying mechanisms are highly relevant to cGVHD. The chronic phase of GVHD is characterized by persistent inflammation and progressive fibrosis, making the dual inhibitory action of this compound on both JAK-STAT and ROCK pathways a compelling therapeutic strategy. The suppression of pro-inflammatory Th1 cells and the potential to modulate fibrotic pathways through ROCK inhibition directly address the key drivers of cGVHD pathology.
Summary and Future Directions
The available preclinical data, primarily from an aGVHD model, demonstrates that this compound can effectively mitigate key aspects of GVHD, including improving survival, reducing clinical signs of disease, and modulating the underlying immune response. The dual-inhibition mechanism targeting both inflammation and fibrosis provides a strong scientific rationale for its investigation in cGVHD. The promising results from the Phase 1b/2a clinical trial (NCT04944043) in patients with glucocorticoid-refractory or -dependent cGVHD underscore the clinical potential of this approach.[2][7] Future publication of detailed preclinical studies in established cGVHD models, including sclerodermatous and multi-organ system disease models, will be crucial to further elucidate the specific effects of this compound on the chronic and fibrotic manifestations of the disease.
References
- 1. Frontiers | Novel pre-clinical mouse models for chronic Graft-versus-Host Disease [frontiersin.org]
- 2. Preclinical models of acute and chronic graft-versus-host disease: how predictive are they for a successful clinical translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and glucocorticoid-refractory or -dependent cGVHD [astct.org]
- 4. Chronic graft-versus-host disease: biological insights from preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK/ROCK INHIBITION WITH this compound SUPPRESSES MURINE AND HUMAN... - Zhao Y - EHA-5874 - Jun 12 2025 [library.ehaweb.org]
- 6. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]
- 7. [PDF] Preclinical models of acute and chronic graft-versus-host disease: how predictive are they for a successful clinical translation? | Semantic Scholar [semanticscholar.org]
Rovadicitinib: A Dual Inhibitor of JAK and ROCK Pathways for Inflammatory and Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rovadicitinib (TQ05105) is an orally administered, first-in-class small molecule inhibitor that dually targets Janus kinases (JAK) and Rho-associated coiled-coil-containing protein kinases (ROCK). This unique mechanism of action allows this compound to simultaneously modulate key pathways involved in both inflammation and fibrosis, positioning it as a promising therapeutic candidate for a range of complex diseases. This technical guide provides a comprehensive overview of the molecular targets, signaling pathways, and preclinical and clinical data related to this compound, with a focus on its application in inflammatory and fibrotic conditions such as myelofibrosis and chronic graft-versus-host disease (cGVHD).
Introduction
Inflammatory and fibrotic diseases represent a significant and growing global health burden. While inflammation is a natural and essential part of the body's response to injury and infection, chronic or dysregulated inflammation can lead to tissue damage and the development of fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical regulator of cytokine signaling and plays a central role in mediating inflammatory responses. The Rho-associated coiled-coil-containing protein kinase (ROCK) pathway is a key driver of cellular processes that contribute to fibrosis, including cell contraction, migration, and proliferation.
This compound is a novel therapeutic agent that has been developed to concurrently inhibit both the JAK-STAT and ROCK signaling pathways. Its molecular targets include JAK1, JAK2, ROCK1, and ROCK2. By targeting these upstream kinases, this compound has the potential to offer a more comprehensive therapeutic approach for diseases with both inflammatory and fibrotic components.
Molecular Targets and Mechanism of Action
This compound's therapeutic potential stems from its ability to inhibit two distinct and critical signaling pathways:
-
JAK-STAT Pathway: This pathway is activated by a wide range of cytokines and growth factors that are central to the inflammatory process. Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immune cell differentiation, and cell proliferation. This compound inhibits JAK1 and JAK2, thereby blocking the downstream activation of STATs and suppressing the production of inflammatory cytokines.
-
ROCK Pathway: The ROCK pathway is a key regulator of the actin cytoskeleton and is involved in various cellular functions that are critical to the development of fibrosis. ROCK activation leads to the phosphorylation of downstream targets that promote stress fiber formation, smooth muscle contraction, and cell migration. In the context of fibrosis, ROCK signaling contributes to the activation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. By inhibiting ROCK1 and ROCK2, this compound can potentially attenuate these pro-fibrotic cellular processes.
The dual inhibition of both the JAK-STAT and ROCK pathways by this compound represents a novel and promising strategy for the treatment of diseases where inflammation and fibrosis are intertwined.
Signaling Pathway Diagrams
Preclinical Data
While specific IC50 values for this compound against JAK1, JAK2, ROCK1, and ROCK2 are not publicly available in the reviewed literature, preclinical studies have demonstrated its potent inhibitory activity. In vitro tests have confirmed that this compound effectively inhibits the activity of both JAK family kinases and ROCK kinase, leading to a significant reduction in the phosphorylation of STAT3 and STAT5 in cellular assays.[1]
In Vivo Models
-
Myelofibrosis Model: In a xenograft model using Ba/F3-EPOR-JAK2-V617F cells transplanted into nude mice, this compound demonstrated a pharmacological effect that was approximately twice that of ruxolitinib, a known JAK1/2 inhibitor.[2] This suggests a potent anti-proliferative effect in a model relevant to myeloproliferative neoplasms.
-
Graft-versus-Host Disease Model: In a murine model of acute GVHD (aGVHD), this compound treatment resulted in enhanced survival, reduced weight loss, and improved clinical scores compared to a control group.[3] Histopathological analysis of target organs revealed that this compound significantly ameliorated parenchymal cell injury and reduced inflammatory cell infiltration.[3]
Clinical Data
This compound has been evaluated in several clinical trials for myelofibrosis and chronic graft-versus-host disease, demonstrating promising efficacy and a manageable safety profile.
Myelofibrosis
A phase I/Ib, single-arm, multicenter, open-label trial (NCT04339400) was conducted in China to evaluate the safety and efficacy of this compound in patients with myeloproliferative neoplasms, including myelofibrosis.[4]
Table 1: Efficacy of this compound in Myelofibrosis (NCT04339400)
| Efficacy Endpoint | Result | Citation |
| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 37.93% (22/58 patients) | [4] |
| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 71.43% (40/56 patients) | [4] |
| Best Overall Spleen Volume Reduction ≥35% (SVR35) | 63.79% (37/58 patients) | [4] |
| Best Overall Total Symptom Score Reduction ≥50% (TSS50) | 87.50% (49/56 patients) | [1] |
In a separate phase Ib study (NCT06388759) involving patients with myelofibrosis who were refractory or intolerant to ruxolitinib, this compound also showed clinical activity.[5]
Table 2: Efficacy of this compound in Ruxolitinib-Refractory/Intolerant Myelofibrosis (NCT06388759)
| Efficacy Endpoint | Result | Citation |
| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 25% (2/8 patients treated >24 weeks) | [5] |
| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 37.5% (3/8 patients) | [5] |
Chronic Graft-versus-Host Disease (cGVHD)
A phase Ib/IIa, multicenter, open-label study (NCT04944043) evaluated the safety and efficacy of this compound in patients with glucocorticoid-refractory or -dependent cGVHD.[2][6]
Table 3: Efficacy of this compound in cGVHD (NCT04944043)
| Efficacy Endpoint | Result | Citation |
| Best Overall Response (BOR) | 86.4% | [2][6] |
| BOR in Steroid-Refractory Cohort | 72.7% | [2] |
| BOR in Steroid-Dependent Cohort | 90.9% | [2] |
| Failure-Free Survival at 12 Months | 85.2% | [2] |
| Reduction in Corticosteroid Dose | 88.6% of patients | [2] |
| Improvement in cGVHD Symptoms | 59.1% of patients | [2] |
Safety Profile
Across clinical trials, this compound has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were hematological, including anemia and thrombocytopenia.[4][5][6] In the cGVHD study, the most prevalent hematological adverse event was anemia (38.6%), with grade ≥3 anemia occurring in 4.6% of patients.[6] In the myelofibrosis study (NCT04339400), grade ≥3 TEAEs were reported in 49% of patients, with the most common being platelet count decrease (17.72%) and anemia (16.46%).[4]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively detailed in the publicly available literature. However, based on the information available, the following methodologies were employed:
In Vivo Myelofibrosis Xenograft Model
-
Cell Line: Ba/F3 cells engineered to express the erythropoietin receptor (EPOR) and the JAK2-V617F mutation (Ba/F3-EPOR-JAK2-V617F). These cells exhibit cytokine-independent proliferation driven by the constitutively active JAK2 mutant.
-
Animal Model: Nude mice.
-
Procedure:
-
Ba/F3-EPOR-JAK2-V617F cells are subcutaneously transplanted into nude mice.
-
Once tumors are established, mice are treated with this compound or a comparator agent (e.g., ruxolitinib).
-
Tumor growth is monitored over time to assess the anti-proliferative efficacy of the compounds.[2]
-
In Vivo Acute Graft-versus-Host Disease Model
-
Animal Model: A murine model of fully MHC mismatched bone marrow transplant.
-
Procedure:
-
Recipient mice undergo bone marrow transplantation from fully MHC mismatched donors to induce aGVHD.
-
From day 0 to day 28 post-transplantation, mice are treated daily with this compound (5 mg/kg) or a vehicle control (PEG300/PBS) via oral gavage.
-
Endpoints include survival, body weight changes, clinical aGVHD scores, and histopathological analysis of target organs (e.g., spleen, small intestine) to assess parenchymal damage and inflammatory cell infiltration.[3]
-
References
- 1. sinobiopharm.com [sinobiopharm.com]
- 2. ashpublications.org [ashpublications.org]
- 3. JAK/ROCK INHIBITION WITH this compound SUPPRESSES MURINE AND HUMAN... - Zhao Y - EHA-5874 - Jun 12 2025 [library.ehaweb.org]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. www1.hkexnews.hk [www1.hkexnews.hk]
In Vitro Pharmacodynamics of Rovadicitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovadicitinib (also known as TQ05105) is an orally administered, small-molecule, first-in-class dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1] This dual mechanism of action allows this compound to concurrently target pathways involved in inflammation and fibrosis, making it a promising therapeutic candidate for various immune-mediated and myeloproliferative disorders.[1][2] Preclinical in vitro studies have been instrumental in elucidating the fundamental pharmacodynamics of this compound, providing a quantitative basis for its observed and potential clinical efficacy. This technical guide offers an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization.
Mechanism of Action: Dual Inhibition of JAK/STAT and ROCK Signaling
This compound exerts its therapeutic effects by modulating two distinct signaling pathways: the JAK-STAT pathway and the ROCK pathway.
JAK-STAT Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that play pivotal roles in immunity and hematopoiesis.[1] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene transcription. This compound has been shown in in vitro tests to effectively inhibit the activity of JAK family kinases, thereby significantly inhibiting the phosphorylation of STAT3 and STAT5 in cells.[3] This disruption of the JAK/STAT signaling pathway is believed to underlie the drug's ability to reduce cell proliferation, induce apoptosis, and decrease the production of inflammatory cytokines.[1]
ROCK Pathway: The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, motility, and contraction. The ROCK pathway is also implicated in fibrosis. By inhibiting ROCK, this compound can potentially mitigate the fibrotic processes that are characteristic of diseases like myelofibrosis.
The dual inhibition of both JAK and ROCK pathways by this compound represents a novel therapeutic strategy, aiming to simultaneously address the inflammatory and fibrotic components of complex diseases.[2]
Quantitative In Vitro Inhibitory Activity
While specific public disclosures of the half-maximal inhibitory concentration (IC50) values of this compound against the individual JAK and ROCK kinase isoforms are limited, a press release from Sino Biopharmaceutical Limited has stated that "The results of in vitro test showed that TQ05105 could effectively inhibit the activity of JAK family kinases and ROCK kinase".[3] This indicates that the compound has potent inhibitory effects on its intended targets. For a comprehensive understanding, the table below is structured to present such data once it becomes publicly available.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| JAK1 | Data Not Available | Biochemical/Cellular | |
| JAK2 | Data Not Available | Biochemical/Cellular | |
| ROCK1 | Data Not Available | Biochemical/Cellular | |
| ROCK2 | Data Not Available | Biochemical/Cellular |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed experimental protocols are essential for the accurate in vitro characterization of kinase inhibitors like this compound. Below are representative methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK and ROCK kinases and to calculate the IC50 values.
Materials:
-
Recombinant human JAK1, JAK2, ROCK1, and ROCK2 enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase, and the serially diluted this compound or DMSO (as a vehicle control).
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-STAT Inhibition Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a hematopoietic cell line like TF-1 or HEL cells)
-
Cell culture medium and supplements
-
A stimulating cytokine (e.g., IL-6 for JAK1/2, or GM-CSF for JAK2)
-
This compound (serially diluted)
-
Lysis buffer
-
Antibodies: Primary antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3, and a suitable secondary antibody.
-
Western blot or flow cytometry equipment
Procedure (Western Blot Method):
-
Cell Seeding and Starvation: Seed the cells in a multi-well plate and starve them of serum for a few hours to reduce basal signaling.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the stimulating cytokine to the wells and incubate for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate it with primary antibodies against pSTAT3 and total STAT3. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal. Determine the concentration-dependent inhibition of STAT phosphorylation by this compound.
In Vitro Cytokine Release Assay
Objective: To measure the effect of this compound on the production and release of inflammatory cytokines from immune cells.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
A stimulant (e.g., lipopolysaccharide (LPS) or phytohemagglutinin (PHA))
-
This compound (serially diluted)
-
ELISA or Luminex kits for specific cytokines (e.g., IL-6, TNF-α, IFN-γ)
Procedure:
-
Cell Isolation and Seeding: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Seed the cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or vehicle (DMSO) to the wells and pre-incubate for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex bead-based assay (Luminex) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the stimulated vehicle control.
Conclusion
The in vitro pharmacodynamic profile of this compound demonstrates its dual inhibitory action on the JAK-STAT and ROCK signaling pathways. Preclinical evidence, although not yet fully detailed in the public domain with respect to specific IC50 values, indicates effective inhibition of these key kinases. The described experimental protocols provide a framework for the quantitative assessment of this compound's potency and cellular effects. A comprehensive understanding of its in vitro activity is fundamental for its continued development and for optimizing its clinical application in treating inflammatory and fibrotic diseases. Further disclosure of detailed quantitative preclinical data will be crucial for a more complete characterization of this novel dual inhibitor.
References
Rovadicitinib's In Vivo Efficacy: A Technical Guide for Preclinical Research
An in-depth examination of the preclinical in vivo efficacy of Rovadicitinib (TQ05105), a novel dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK), reveals its potential as a therapeutic agent for myeloproliferative neoplasms (MPN) and graft-versus-host disease (GVHD). This guide provides a comprehensive overview of the key animal model studies, detailing experimental protocols, summarizing quantitative efficacy data, and visualizing the underlying molecular pathways and experimental designs.
Mechanism of Action: Dual Inhibition of JAK/STAT and ROCK Signaling
This compound exerts its therapeutic effects by targeting two critical signaling pathways. It inhibits the JAK family of tyrosine kinases (specifically JAK1 and JAK2), which are central to the JAK/STAT signaling cascade. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms, leading to uncontrolled cell proliferation and inflammation. By inhibiting JAKs, this compound effectively suppresses the phosphorylation of STAT proteins, thereby downregulating the expression of genes involved in cell growth and survival.[1]
Simultaneously, this compound inhibits ROCK, a key regulator of the actin cytoskeleton involved in cell adhesion, migration, and contraction. The ROCK signaling pathway is implicated in the tissue fibrosis characteristic of myelofibrosis and the pathogenesis of GVHD. The dual inhibition of both JAK and ROCK pathways positions this compound as a promising therapeutic agent with both anti-proliferative and anti-fibrotic properties.[1][2][3]
Efficacy in Animal Models of Myeloproliferative Neoplasms
This compound has demonstrated significant efficacy in murine models of MPN, effectively reducing disease burden and improving disease-related symptoms.
Myelofibrosis (MF) Models
Two key mouse models have been utilized to evaluate the in vivo efficacy of this compound in the context of myelofibrosis: a Jak2V617F transplant model and an MPLW515L retroviral model. In both models, oral administration of this compound led to a marked reduction in spleen volume, a key indicator of disease severity in MF.[1] Furthermore, treatment with this compound resulted in favorable effects on leukocyte and erythrocyte counts and a reduction in the proportion of hematopoietic stem and progenitor cells, particularly common myeloid progenitors (CMPs) and megakaryocyte-erythroid progenitors (MEPs).[1] Histological analysis of the spleen and bone marrow revealed a recovery of normal tissue architecture, reduced infiltration of erythrocytes, and suppressed proliferation of megakaryocytes.[1] In the MPLW515L model, which recapitulates features of myelofibrosis, this compound also demonstrated a reduction in bone marrow fibrosis.[1]
| Animal Model | Treatment | Key Efficacy Endpoints | Reference |
| Jak2V617F Transplant Mouse Model | This compound 25 mg/kg bid, p.o. for 4 weeks | - Striking reduction in spleen volume- Favorable impact on leukocyte and erythrocyte counts- Considerable reduction in CMPs and MEPs | [1] |
| This compound 50 mg/kg bid, p.o. for 4 weeks | - Striking reduction in spleen volume- Favorable impact on leukocyte and erythrocyte counts- Considerable reduction in CMPs and MEPs | [1] | |
| MPLW515L Retroviral Mouse Model | This compound (dose not specified) | - Reduction of spleen volume and extramedullary hematopoiesis- Reduction in leukocyte and platelet counts- Reduction of bone marrow fibrosis- Decreased fraction of CMPs and MEPs | [1] |
| Ba/E3-EPOR-JAK2-V617F Tumor Xenograft (Nude Mice) | This compound (dose not specified) | - Pharmacological effect approximately twice that of ruxolitinib (B1666119) in a drug inhibition assay | [2][4] |
Experimental Protocol: Jak2V617F Transplant Mouse Model
The experimental workflow for the Jak2V617F transplant mouse model involved the transplantation of bone marrow cells transduced with the Jak2V617F mutation into recipient mice. Following successful engraftment and disease establishment, mice were treated with this compound or a placebo control.
Efficacy in an Animal Model of Acute Graft-Versus-Host Disease (aGVHD)
This compound has also been evaluated in a murine model of acute graft-versus-host disease, a serious complication of allogeneic hematopoietic stem cell transplantation.
Murine Model of aGVHD
In a fully MHC mismatched bone marrow transplant model, daily oral administration of this compound at a dose of 5 mg/kg resulted in enhanced survival, attenuated weight loss, and improved aGVHD clinical scores compared to the control group.[5] Histopathological evaluation of target organs revealed that this compound treatment significantly ameliorated parenchymal cell injury and attenuated inflammatory cell infiltration.[5]
| Animal Model | Treatment | Key Efficacy Endpoints | Reference |
| Fully MHC Mismatched Bone Marrow Transplant | This compound 5 mg/kg qd, p.o. (in PEG300/PBS) from D0 to D28 post-transplantation | - Enhanced survival- Attenuated weight loss- Improved aGVHD clinical scores- Ameliorated parenchymal cell injury and inflammatory cell infiltration in target organs | [5] |
Experimental Protocol: Murine aGVHD Model
The experimental design for the murine aGVHD model involved a bone marrow transplant between fully MHC mismatched mice. Treatment with this compound or a vehicle control was initiated on the day of transplantation and continued for 28 days.
Conclusion
The preclinical in vivo data strongly support the therapeutic potential of this compound in the treatment of myeloproliferative neoplasms and acute graft-versus-host disease. Its dual inhibitory activity against both JAK/STAT and ROCK signaling pathways provides a multi-faceted approach to targeting the underlying pathophysiology of these complex diseases. The consistent and robust efficacy observed across multiple animal models, including reductions in organomegaly, cytopenias, and fibrosis, as well as improved survival in aGVHD, underscores the promise of this compound as it progresses through clinical development. Further research is warranted to fully elucidate its long-term efficacy and safety profile and to explore its potential in other related hematological and inflammatory disorders.
References
- 1. P1004: EFFECT AND MOLECULAR MECHANISM OF TQ05105, A NOVEL SMALL MOLECULE INHIBITOR OF JAK2 IN MYELOPROLIFERATIVE NEOPLASM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. www1.hkexnews.hk [www1.hkexnews.hk]
- 4. This compound (TQ05105) News - LARVOL Sigma [sigma.larvol.com]
- 5. JAK/ROCK INHIBITION WITH this compound SUPPRESSES MURINE AND HUMAN... - Zhao Y - EHA-5874 - Jun 12 2025 [library.ehaweb.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Rovadicitinib (CAS 1948242-59-8)
Abstract
This compound (CAS No. 1948242-59-8), also known as TQ05105, is a first-in-class, orally administered small molecule that functions as a dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1][2] By targeting both the JAK-STAT pathway, which is crucial for immune cell activation and inflammation, and the ROCK pathway, implicated in cellular fibrosis, this compound presents a novel therapeutic strategy for diseases with inflammatory and fibrotic components.[3][4] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, mechanism of action, associated signaling pathways, and key findings from recent clinical investigations in myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).[1][3] Detailed experimental protocols from clinical trials are presented alongside tabulated quantitative data to facilitate analysis.
Chemical Properties and Synthesis
This compound is a synthetic organic compound with favorable drug-like properties, complying with Lipinski's Rule of Five.[1]
| Property | Value | Reference |
| CAS Number | 1948242-59-8 | [1][5][6] |
| Molecular Formula | C17H19N7 | [1][5][6] |
| Molecular Weight | 321.39 g/mol | [1][5] |
| IUPAC Name | (3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile | [1][6] |
Synthesis Overview: The synthesis of this compound involves the construction of a pyrrolo[2,3-d]pyrimidine core. A plausible synthetic route includes the condensation of 4-chloropyrrolo[2,3-d]pyrimidine with a cyclopentylamine (B150401) derivative.[1] The chiral center at the cyclopentyl group is critical for its inhibitory activity and can be achieved through methods like asymmetric hydrogenation using chiral phosphine (B1218219) ligands such as (R)-BINAP to ensure the correct (3R)-configuration.[4]
Mechanism of Action
This compound exerts its therapeutic effects through the dual inhibition of JAK1/2 and ROCK1/2 kinases.[3][4] This dual activity allows it to simultaneously target inflammation and fibrosis, two key pathological processes in diseases like myelofibrosis and cGVHD.[3]
-
JAK Inhibition : By inhibiting JAK1 and JAK2, this compound blocks the JAK-STAT signaling pathway.[1][4] This pathway is essential for signaling numerous cytokines and growth factors involved in hematopoiesis and immune responses.[1] Inhibition of this pathway leads to reduced cell proliferation, induction of apoptosis, and decreased production of inflammatory cytokines.[1][3][7]
-
ROCK Inhibition : The inhibition of ROCK1 and ROCK2 targets pathways central to fibrosis.[3] The ROCK signaling pathway is involved in regulating type 17 and follicular T helper cells and plays a significant role in collagen deposition and the progression of bone marrow fibrosis.[1][3]
This dual mechanism provides a broader therapeutic effect compared to single-pathway inhibitors. For instance, its ROCK inhibition offers superior fibrosis control, a critical need in advanced myelofibrosis that is not adequately addressed by JAK-only inhibitors like ruxolitinib (B1666119).[1][3]
Signaling Pathways
The unique therapeutic profile of this compound stems from its ability to modulate two distinct signaling cascades.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: this compound inhibits the ROCK signaling pathway.
Pharmacokinetics
Pharmacokinetic studies have been conducted in healthy Chinese subjects. A study investigating the effect of food on a single 15 mg oral dose of this compound (TQ05105) revealed that postprandial administration significantly reduces the maximum concentration (Cmax) and area under the curve (AUC) for both this compound and its metabolite, TQ12550.[8] Conversely, the time to peak concentration (Tmax) and half-life (t1/2) were prolonged after food intake.[8] In a dose-escalation study, plasma peak concentrations and AUC increased proportionally with the dose, with a terminal half-life of approximately 1.3 hours and no observed accumulation.[7][9]
Clinical Research
This compound has demonstrated significant clinical activity in trials for myelofibrosis and chronic graft-versus-host disease.
Myelofibrosis (MF)
This compound has been evaluated in patients with MF, including those who are treatment-naïve and those who are refractory, relapsed, or intolerant to prior ruxolitinib therapy.[1][2]
Table 1: Efficacy of this compound in Myelofibrosis
| Trial Phase / Patient Group | Key Efficacy Endpoint | Result | Reference |
| Phase Ib (Ruxolitinib R/R or Intolerant) | Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 25% of patients | [2][10][11] |
| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 37.5% of patients | [2][10] | |
| SVR35 at any point (patients treated >24 weeks) | 75% of patients (n=8) | [10] | |
| Phase I/Ib (Treatment-Naïve or R/R to Hydroxyurea/Interferon) | SVR35 during the study period | 63.79% of patients (n=58) | [7][9][12] |
| SVR35 at Week 24 | 37.93% of patients | [7][12] | |
| TSS50 during the study period | 87.5% of patients (n=56) | [7][9][12] | |
| TSS50 at Week 24 | 71.43% of patients | [12] | |
| Phase II (vs. Hydroxyurea, Treatment-Naïve) | SVR35 | 58.33% (this compound) vs. 22.86% (Hydroxyurea) | [1] |
| Phase Ib/II (Combination with TQB3617, JAKi-Naïve or Suboptimal Response) | SVR35 at Week 24 (Phase II, Cohort 1) | 91.67% of patients (n=12) | [13] |
| TSS50 at Week 24 (Phase II, Cohort 1) | 45.45% of patients (n=11) | [13] |
Chronic Graft-versus-Host Disease (cGVHD)
A Phase Ib/IIa study (NCT04944043) evaluated this compound in patients with moderate to severe glucocorticoid-refractory or -dependent cGVHD.[3][14]
Table 2: Efficacy of this compound in cGVHD
| Endpoint | Result | Reference |
| Best Overall Response (BOR) | 86.4% | [3][9][14] |
| BOR (Steroid-Refractory Cohort) | 72.7% | [3][9][14] |
| BOR (Steroid-Dependent Cohort) | 90.9% | [3][9][14] |
| Failure-Free Survival at 12 Months | 85.2% | [3][9] |
| Patients with Reduced Corticosteroid Dose | 88.6% | [3][9] |
| Patients with Improved cGVHD Symptoms | 59.1% | [3][9] |
Experimental Protocols
Clinical Trial Design: Phase Ib/IIa in cGVHD (NCT04944043)
This multicenter, open-label study utilized a 3+3 dose-escalation design for the Phase Ib portion, followed by a dose expansion in Phase IIa.[3][9]
Caption: Workflow for the Phase Ib/IIa cGVHD Clinical Trial.
-
Patient Population : Patients with moderate or severe glucocorticoid-refractory or -dependent cGVHD who had received at least one prior line of therapy.[14][15]
-
Dosing Cohorts : The study evaluated two dose levels: 10 mg twice daily and 15 mg twice daily.[3]
-
Primary Endpoints : The primary objectives were to assess the safety and tolerability of this compound and to determine the recommended Phase 2 dose (RP2D).[3][9][14] Dose-limiting toxicities (DLTs) were defined as specific grade 3 or 4 toxicities occurring within the first 28-day cycle.[3]
-
Secondary Endpoints : The key secondary endpoint was the best overall response (BOR), defined according to the 2014 NIH Consensus criteria.[14][15] Other secondary endpoints included failure-free survival and improvement in symptom scores.[15]
Preclinical Study Methodologies
Preclinical assessments are crucial for establishing the mechanism and initial safety profile.[1]
-
Kinase Assays : To validate target engagement, kinase assays are used to determine the inhibitory concentration (IC50) of this compound against JAK and ROCK enzymes.[1] An IC50 value of <20 nM has been reported for its JAK inhibitory activity.[16]
-
Cellular Models : Preclinical studies used cell lines to demonstrate that this compound suppresses cell proliferation, induces apoptosis, and reduces inflammatory cytokine levels.[3][7]
-
Animal Models : In vivo studies, such as those using nude mice with subcutaneously transplanted Ba/E3-EPOR-JAK2-V617F tumors, have been conducted to assess the pharmacological effect of the drug.[3] Murine models of GVHD are also employed to correlate drug exposure with biomarker changes through pharmacokinetic/pharmacodynamic (PK/PD) profiling.[1]
Safety and Tolerability
Across multiple clinical trials, this compound has been generally well-tolerated.[3][10]
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Indication | TEAE Rate (Any Grade) | Common TEAEs (Any Grade) | Grade ≥3 TEAEs | Common Grade ≥3 TEAEs | Reference |
| Myelofibrosis (Ruxolitinib R/R or Intolerant) | 77.78% | Platelet count decrease (44.4%), hyperpotassemia (22.2%), weight decrease (22.2%) | 44.4% | Platelet count decrease (33.3%), anemia (11.1%) | [10] |
| Myelofibrosis (Phase I/Ib) | N/A | N/A | 49% | Platelet count decrease (17.72%), anemia (16.46%) | [7][12] |
| cGVHD | N/A | Anemia (38.6%), upper respiratory tract infection, Epstein-Barr virus | N/A | Anemia (4.6%) | [3][14] |
| Myelofibrosis (Combination with TQB3617) | 92.2% (Treatment-Related) | Platelet count decrease (56.9%), anemia (25.5%) | 29.4% (Treatment-Related) | Platelet count decrease (13.7%), anemia (5.9%) | [13] |
In the cGVHD study, no dose-limiting toxicities were observed at either dose level, and no adverse events led to treatment discontinuation.[3][14] Similarly, in a study of ruxolitinib-intolerant MF patients, only one of nine patients permanently discontinued (B1498344) treatment due to toxicity.[2][11]
Conclusion and Future Directions
This compound is a promising, first-in-class dual JAK/ROCK inhibitor with a well-defined mechanism of action that addresses both inflammation and fibrosis. Clinical data have demonstrated its safety and significant efficacy in challenging patient populations with myelofibrosis and chronic graft-versus-host disease.[1][3] Its ability to achieve high response rates, particularly in patients who have failed other therapies, positions it as a valuable new treatment option.[3][10]
Ongoing and future studies, including Phase 3 trials (NCT04944043, NCT05020652), will be critical for validating long-term safety and survival benefits.[1] Further research is also exploring this compound in combination with other novel agents, such as BET and BCL2 inhibitors, to potentially enhance efficacy in myelofibrosis.[10] The continued development of this compound holds the potential to significantly improve outcomes for patients with complex hematological and immune-mediated diseases.
References
- 1. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 2. A first-in-class JAK/ROCK inhibitor, this compound in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Buy this compound | 1948242-59-8 [smolecule.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C17H19N7 | CID 121427554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Results from a phase I/II trial of this compound for SR/SD cGvHD [gvhdhub.com]
- 15. researchgate.net [researchgate.net]
- 16. arctomsci.com [arctomsci.com]
Methodological & Application
Rovadicitinib: In Vitro Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rovadicitinib (also known as TQ05105) is an orally administered small molecule that functions as a dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1] By targeting both the JAK/STAT and ROCK signaling pathways, this compound exerts anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[2][3] Preclinical in vitro studies have demonstrated its capacity to inhibit cell proliferation, induce apoptosis, and reduce the production of inflammatory cytokines in cancer cell lines.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments based on available preclinical data.
Mechanism of Action
This compound simultaneously targets two critical signaling pathways:
-
JAK/STAT Pathway: this compound inhibits JAK family kinases, particularly JAK1 and JAK2. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6] The downstream effect is the suppression of gene transcription involved in cell proliferation, survival, and inflammation.
-
ROCK Pathway: As a ROCK inhibitor, this compound modulates the actin cytoskeleton, which can impact cell adhesion, motility, and fibrosis.[6]
The dual inhibition of these pathways makes this compound a compound of interest for various therapeutic areas, including myeloproliferative neoplasms (MPNs) and chronic graft-versus-host disease (cGVHD).[1][7]
Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by this compound.
Data Presentation
While specific IC50 values for this compound in various cell lines are not yet widely published in the public domain, preclinical studies have demonstrated its activity. The following table summarizes the types of in vitro experiments that have been reported.
| Cell Line | Experiment Type | Observed Effect | Reference |
| UKE1 (MPN) | Cell Proliferation | Inhibition of proliferation | [4] |
| Apoptosis | Induction of apoptosis | [4] | |
| Cytokine Production | Reduction of TNF-α, IL-1β, and MCP-1 | [4] | |
| Western Blot | Suppression of pJAK2, pSTAT3, pSTAT5 | [4] | |
| SET2 (MPN) | Cell Proliferation | Inhibition of proliferation | [4] |
| Apoptosis | Induction of apoptosis | [4] | |
| Cytokine Production | Reduction of TNF-α, IL-1β, and MCP-1 | [4] | |
| Western Blot | Suppression of pJAK2, pSTAT3, pSTAT5 | [4] | |
| Murine Splenic Cells | T-Cell Activation | Suppression of T-cell activation | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram:
References
- 1. This compound (TQ05105) News - LARVOL Sigma [sigma.larvol.com]
- 2. This compound (TQ05105) / Sino Biopharm [delta.larvol.com]
- 3. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 4. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Rovadicitinib in Mouse Models of Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovadicitinib (also known as TQ05105) is an innovative, orally administered small-molecule drug that functions as a dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1][2] This dual mechanism of action has shown significant therapeutic promise in the treatment of myelofibrosis, a complex myeloproliferative neoplasm characterized by the formation of fibrous scar tissue in the bone marrow, an enlarged spleen (splenomegaly), and debilitating constitutional symptoms.[3] By targeting both the inflammatory and fibrotic signaling pathways that are key to the progression of myelofibrosis, this compound offers a comprehensive approach to treatment.[2] Preclinical investigations using mouse models of myeloproliferative neoplasms have provided strong evidence of its effectiveness.[4] This document offers in-depth application notes and detailed protocols for the utilization of this compound in mouse models of myelofibrosis, designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound's therapeutic efficacy stems from its simultaneous inhibition of the JAK-STAT and ROCK signaling pathways.[1][2]
-
JAK-STAT Pathway Inhibition: In the majority of myelofibrosis cases, the JAK-STAT signaling pathway is persistently activated, typically due to genetic mutations in JAK2, CALR, or MPL.[2] This uncontrolled signaling is a primary driver of the excessive production of myeloid cells, the release of pro-inflammatory cytokines, and the remodeling of bone marrow tissue.[5] this compound effectively inhibits JAK1 and JAK2, leading to a reduction in the downstream phosphorylation of STAT3 and STAT5. This, in turn, curbs cell proliferation and diminishes the production of inflammatory cytokines.[6]
-
ROCK Pathway Inhibition: The Rho/ROCK signaling pathway plays a critical role in numerous fibrotic conditions.[7] Through the inhibition of ROCK1 and ROCK2, this compound has the potential to mitigate the fibrotic aspects of myelofibrosis, addressing a key component of the disease that is not fully managed by current therapies.[2]
The ability of this compound to concurrently block both inflammatory and fibrotic processes makes it a particularly promising therapeutic candidate for myelofibrosis.[2]
Data Presentation
Table 1: Summary of this compound Efficacy in Myelofibrosis Mouse Models
| Parameter | JAK2V617F Transplant Model | MPLW515L Retroviral Model | Reference |
| Spleen Volume | Markedly reduced | Reduced | [4] |
| Leukocyte Count | Positively impacted | Reduced | [4] |
| Erythrocyte Count | Positively impacted | Not specified | [4] |
| Platelet Count | Not specified | Reduced | [4] |
| Bone Marrow Fibrosis | Not specified | Reduced | [4] |
| Extramedullary Hematopoiesis | Not specified | Reduced | [4] |
| Hematopoietic Stem/Progenitor Cells (CMP, MEP) | Substantially reduced | Reduced | [4] |
Experimental Protocols
Myelofibrosis Mouse Models
To assess the efficacy of this compound in a preclinical setting, two main mouse models are employed:
-
JAK2V617F Transplant Mouse Model: This model is designed to replicate the most prevalent genetic mutation found in patients with myelofibrosis.
-
MPLW515L Retroviral Mouse Model: This model is based on another significant mutation that contributes to the development of myelofibrosis and accurately mirrors the disease's characteristics, including bone marrow fibrosis.[4]
This compound Administration Protocol
The following protocol is derived from preclinical studies of TQ05105 (this compound).[4]
1. Materials:
-
This compound (TQ05105)
-
Vehicle (placebo) - While the specific vehicle was not detailed in the referenced materials, a commonly used vehicle for oral administration in mice is a 0.5% solution of carboxymethylcellulose (CMC) in water.
-
Oral gavage needles
-
Syringes
-
Myelofibrosis mouse models (either JAK2V617F transplant or MPLW515L retroviral)
2. Dosing Regimen:
-
Treatment Groups:
-
Vehicle control (placebo)
-
This compound 25 mg/kg
-
This compound 50 mg/kg
-
-
Administration: Oral gavage
-
Frequency: Twice daily (bid)
-
Duration: 4 weeks
3. Procedure:
-
Mice should be randomly assigned to the different treatment groups.
-
Prepare fresh formulations of this compound in the chosen vehicle at the specified concentrations.
-
Administer the designated treatment to each mouse via oral gavage twice a day.
-
Monitor the health of the mice on a daily basis, including their body weight and general well-being.
Efficacy Assessment Protocols
1. Spleen and Blood Parameter Analysis:
-
During necropsy, the spleen should be carefully dissected and weighed. The spleen's volume can be determined from its weight.
-
Collect peripheral blood through cardiac puncture or from the retro-orbital sinus.
-
Conduct complete blood counts (CBCs) to measure leukocyte, erythrocyte, and platelet levels.
2. Bone Marrow Fibrosis Assessment:
-
Fix the femurs and sternums in 10% neutral buffered formalin for a 24-hour period.
-
Decalcify the bones using a suitable decalcification agent.
-
Embed the tissues in paraffin (B1166041) and slice them into 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to evaluate cellularity and morphology.
-
Use reticulin (B1181520) staining to visualize and quantify the extent of bone marrow fibrosis.
3. Flow Cytometry Analysis of Hematopoietic Progenitors:
-
Isolate bone marrow cells from the femurs and tibias.
-
Create a single-cell suspension.
-
Stain the cells with a combination of fluorescently-labeled antibodies that target hematopoietic stem and progenitor cell markers (such as Lineage, c-Kit, Sca-1, CD34, and FcγRII/III) in order to identify and quantify Common Myeloid Progenitors (CMPs) and Megakaryocyte-Erythroid Progenitors (MEPs).
-
Analyze the stained cells with a flow cytometer.
Mandatory Visualization
Caption: this compound dual-inhibits JAK and ROCK pathways.
Caption: Workflow for evaluating this compound in mouse models.
References
- 1. onclive.com [onclive.com]
- 2. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 3. Preclinical studies on the use of a P-selectin blocking monoclonal antibody to halt progression of myelofibrosis in the Gata1low mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P1004: EFFECT AND MOLECULAR MECHANISM OF TQ05105, A NOVEL SMALL MOLECULE INHIBITOR OF JAK2 IN MYELOPROLIFERATIVE NEOPLASM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sinobiopharm.com [sinobiopharm.com]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Utilizing Rovadicitinib in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovadicitinib (TQ05105) is a first-in-class, orally bioavailable small molecule inhibitor that dually targets Janus kinases (JAK1/2) and Rho-associated coiled-coil containing protein kinases (ROCK1/2). This dual mechanism of action uniquely positions this compound to address both inflammatory and fibrotic pathways, which are critical in the pathophysiology of various hematological malignancies and immune-mediated diseases. Preclinical studies have demonstrated that this compound suppresses cell proliferation, induces apoptosis, and reduces inflammatory cytokine production through the JAK-STAT signaling pathway. Clinical trials have shown its efficacy in myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).
The therapeutic potential of this compound may be further enhanced through combination with other targeted kinase inhibitors. This document provides detailed application notes and protocols for the investigation of this compound in combination with a BET (Bromodomain and Extra-Terminal) inhibitor, TQB3617, and a BCL2 (B-cell lymphoma 2) inhibitor, TQB3909, primarily in the context of myelofibrosis.
Preclinical Rationale for Combination Therapies
While direct preclinical studies on the combination of this compound with TQB3617 and TQB3909 are not extensively published, the rationale for these combinations is founded on the complementary mechanisms of action of the involved kinase inhibitors.
This compound and BET Inhibitors (e.g., TQB3617):
The combination of a JAK inhibitor with a BET inhibitor is a promising strategy in myelofibrosis. BET proteins are epigenetic readers that regulate the transcription of key oncogenes and pro-inflammatory cytokines. Preclinical studies with other JAK inhibitors, such as ruxolitinib, in combination with BET inhibitors have shown synergistic effects in reducing splenomegaly and bone marrow fibrosis. The rationale is that dual targeting of the JAK-STAT and BET-regulated pathways can lead to a more profound suppression of the malignant clone and the inflammatory milieu that drives myelofibrosis.
This compound and BCL2 Inhibitors (e.g., TQB3909):
Resistance to JAK inhibitors in myelofibrosis can be mediated by the upregulation of anti-apoptotic proteins like BCL-XL and BCL2. Preclinical models have demonstrated that combining a JAK inhibitor with a BCL2/BCL-XL inhibitor can overcome this resistance and induce synergistic cell killing in JAK-mutated cells. This combination strategy aims to simultaneously inhibit the proliferative signals driven by the JAK-STAT pathway and promote apoptosis in the malignant cells that have developed survival mechanisms.
Signaling Pathways and Combination Strategy
Clinical Trial Data for this compound Combination Therapies
Clinical investigations are ongoing to evaluate the safety and efficacy of this compound in combination with other kinase inhibitors. Below is a summary of the available data from a phase Ib/II study of this compound with the BET inhibitor TQB3617 in patients with myelofibrosis (NCT06122831).
| Parameter | This compound + TQB3617 (Phase Ib/II) |
| Patient Population | Myelofibrosis (JAKi-naïve or suboptimal response to JAKi) |
| Number of Patients | 51 (as of June 30, 2025) |
| Dosing Regimen | This compound: 10 mg BID, with potential increase to 15 mg BID. TQB3617: 0.1 mg QD (14 days on, 7 days off) |
| Efficacy (at Week 24) | |
| Spleen Volume Reduction ≥35% (SVR35) | 50% (6/12) in Phase Ib |
| Total Symptom Score Reduction ≥50% (TSS50) | 67% (8/12) in Phase Ib |
| Safety (Treatment-Related Adverse Events - TRAEs) | |
| Most Common TRAEs | Platelet count decrease (56.9%), Anemia (25.5%), Lymphocyte count decrease (15.7%), WBC count decrease (11.8%), Fibrinogen decrease (11.8%), Hyperuricemia (11.8%) |
| Grade ≥3 TRAEs | 29.4% of patients |
| Most Common Grade ≥3 TRAEs | Platelet count decrease (13.7%), Anemia (5.9%) |
Experimental Protocols
The following are generalized protocols for preclinical and clinical evaluation of this compound in combination with other kinase inhibitors, based on publicly available information and standard methodologies.
Preclinical Evaluation of Synergy
Objective: To determine if the combination of this compound with a BET inhibitor (e.g., TQB3617) or a BCL2 inhibitor (e.g., TQB3909) results in synergistic, additive, or antagonistic effects on the proliferation and survival of myelofibrosis cell lines.
Materials:
-
Myelofibrosis cell lines (e.g., HEL, SET-2, UKE-1)
-
This compound, TQB3617, TQB3909 (in appropriate solvent, e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed myelofibrosis cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent (TQB3617 or TQB3909). A 7x7 matrix is recommended, with concentrations spanning the expected IC50 values of each drug.
-
Drug Treatment: Add the single agents and combinations to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well and measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Clinical Trial Protocol: this compound in Combination with TQB3617 for Myelofibrosis (Based on NCT06122831)
Objective: To evaluate the safety and efficacy of this compound in combination with TQB3617 in patients with intermediate or high-risk myelofibrosis.
Study Design: A phase Ib/II, open-label, multicenter study with a "3+3" dose-escalation design in Phase Ib.
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF. DIPSS intermediate or high risk. Palpable splenomegaly.
-
Exclusion Criteria: Prior treatment with a BET inhibitor. Significant cardiovascular, pulmonary, or other systemic diseases.
Treatment Regimen:
-
Phase Ib: Dose escalation of this compound (10 mg or 15 mg BID) and TQB3617 (0.05 mg or 0.1 mg QD, 14 days on/7 days off) to determine the Recommended Phase 2 Dose (RP2D).
-
Phase II: Patients receive the RP2D. The current RP2D is this compound 10 mg BID (with a potential increase to 15 mg BID after six weeks based on platelet and neutrophil counts) in combination with TQB3617 0.1 mg QD (14 days on/7 days off).
Assessments:
-
Safety: Monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests at baseline and regular intervals. Adverse events are graded according to CTCAE.
-
Efficacy:
-
Primary Endpoint (Phase II): Spleen volume reduction of ≥35% (SVR35) from baseline at week 24, assessed by MRI or CT scan.
-
Secondary Endpoints: Total Symptom Score (TSS) reduction of ≥50% (TSS50) at week 24, duration of spleen and symptom response, changes in bone marrow fibrosis, and overall survival.
-
Clinical Trial Protocol: this compound in Combination with TQB3909 for Myelofibrosis (Based on NCT06245941)
Objective: To evaluate the efficacy and safety of this compound in combination with the BCL2 inhibitor TQB3909 in patients with moderate- and high-risk myelofibrosis.
Study Design: An open-label, single-arm, multi-center phase Ib/II clinical study.
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of moderate- or high-risk myelofibrosis.
-
Exclusion Criteria: Previous treatment with a BCL-2 inhibitor combined with a JAK inhibitor. Active autoimmune diseases.
Treatment Regimen:
-
Oral administration of this compound (TQ05105) tablets in combination with TQB3909 tablets. Dosing details are currently under investigation in the dose-escalation phase of the trial.
Assessments:
-
Safety: Comprehensive monitoring for adverse events.
-
Efficacy:
-
Primary Endpoint: To be determined based on the phase of the study. Likely to include spleen volume reduction and symptom score improvement.
-
Secondary Endpoints: Will likely include overall response rate, duration of response, and changes in quality of life metrics.
-
Conclusion
The combination of this compound with other targeted kinase inhibitors, such as BET and BCL2 inhibitors, represents a promising therapeutic strategy for myelofibrosis and potentially other hematological malignancies. The available clinical data for the combination with a BET inhibitor are encouraging, demonstrating manageable safety and clinical activity. Further research, including the completion of ongoing clinical trials and the publication of preclinical data, will be crucial to fully elucidate the potential of these combination therapies. The protocols outlined in this document provide a framework for researchers to investigate these novel therapeutic approaches.
Rovadicitinib: A Novel Dual JAK/ROCK Inhibitor for In Vitro Exploration of Profibrotic Pathways
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Key cellular mediators of fibrosis are myofibroblasts, which are activated from resident fibroblasts or other precursor cells. Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that drives myofibroblast differentiation and ECM production through complex signaling networks. Rovadicitinib is a first-in-class, orally available small molecule inhibitor that dually targets Janus kinases (JAK1/2) and Rho-associated coiled-coil containing protein kinases (ROCK1/2).[1][2][3] This dual inhibitory activity allows for the simultaneous modulation of inflammatory and fibrotic signaling pathways, making this compound a valuable tool for studying the intricate mechanisms of fibrosis in vitro.[2][4]
The JAK/STAT pathway, activated by various cytokines, plays a significant role in inflammation and has been implicated in the pathophysiology of fibrotic diseases.[5] The ROCK pathway is a central regulator of cell shape, motility, and contraction, processes that are critical for myofibroblast activation and the generation of a fibrotic microenvironment. By inhibiting both pathways, this compound offers a unique opportunity to dissect the interplay between inflammation and fibrosis at the cellular and molecular level.
This document provides detailed protocols for utilizing this compound to study its anti-fibrotic effects in vitro, focusing on TGF-β-induced myofibroblast differentiation and collagen production in cultured fibroblasts.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams are provided.
Caption: this compound's dual inhibition of JAK and ROCK pathways.
Caption: Experimental workflow for in vitro studies of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro experiments designed to assess the anti-fibrotic effects of this compound.
Table 1: Effect of this compound on Profibrotic Gene Expression in TGF-β-stimulated Human Lung Fibroblasts (HLFs)
| Treatment Group | ACTA2 (α-SMA) Relative mRNA Expression (Fold Change) | COL1A1 (Collagen I) Relative mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β (10 ng/mL) | 8.5 ± 0.7 | 12.2 ± 1.1 |
| TGF-β + this compound (0.1 µM) | 6.2 ± 0.5 | 9.8 ± 0.9 |
| TGF-β + this compound (1 µM) | 3.1 ± 0.4 | 4.5 ± 0.6 |
| TGF-β + this compound (10 µM) | 1.2 ± 0.2 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation (n=3). Gene expression is normalized to a housekeeping gene and expressed as fold change relative to the vehicle control.
Table 2: Effect of this compound on Protein Levels of Fibrotic Markers in TGF-β-stimulated HLFs
| Treatment Group | α-SMA Protein Expression (Relative Densitometry Units) | Soluble Collagen in Supernatant (µg/mL) |
| Vehicle Control | 1.0 ± 0.2 | 5.2 ± 0.8 |
| TGF-β (10 ng/mL) | 7.8 ± 0.9 | 25.6 ± 2.1 |
| TGF-β + this compound (0.1 µM) | 5.9 ± 0.7 | 20.1 ± 1.8 |
| TGF-β + this compound (1 µM) | 2.5 ± 0.4 | 12.3 ± 1.5 |
| TGF-β + this compound (10 µM) | 1.3 ± 0.3 | 7.5 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). α-SMA protein expression is quantified from Western blots and normalized to a loading control. Soluble collagen is measured by Sircol assay.
Experimental Protocols
Protocol 1: In Vitro Model of TGF-β-induced Myofibroblast Differentiation
This protocol describes the induction of myofibroblast differentiation in primary human lung fibroblasts (HLFs) using TGF-β and treatment with this compound.
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 0.2% Bovine Serum Albumin (BSA)
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture: Culture HLFs in FGM in a humidified incubator at 37°C with 5% CO2. Passage cells when they reach 80-90% confluency. For experiments, use cells between passages 3 and 6.
-
Seeding: Seed HLFs in 6-well plates at a density of 1 x 10^5 cells per well in FGM. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: After 24 hours, aspirate the FGM and wash the cells once with PBS. Add DMEM with 0.2% BSA to each well and incubate for 18-24 hours to synchronize the cells.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and TGF-β1 in DMEM with 0.2% BSA.
-
Aspirate the serum-free medium and add the treatment media to the respective wells:
-
Vehicle Control: DMEM with 0.2% BSA + DMSO (at the same final concentration as the highest this compound dose).
-
TGF-β Stimulation: DMEM with 0.2% BSA + 10 ng/mL TGF-β1.
-
TGF-β + this compound: DMEM with 0.2% BSA + 10 ng/mL TGF-β1 + this compound (e.g., 0.1, 1, 10 µM).
-
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
Harvesting: After the incubation period, collect the cell culture supernatants for analysis of secreted proteins (e.g., collagen). Wash the cells with PBS and then lyse the cells for protein or RNA extraction.
Protocol 2: Analysis of Profibrotic Gene Expression by RT-qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and expressing the results as fold change relative to the vehicle control group.
Protocol 3: Western Blot Analysis of Profibrotic Proteins
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Measurement of Soluble Collagen by Sircol Assay
Materials:
-
Sircol Soluble Collagen Assay kit
-
Cell culture supernatants collected in Protocol 1
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the Sircol assay.
-
Briefly, mix the cell culture supernatants with the Sircol dye reagent, which binds to collagen.
-
Centrifuge to pellet the collagen-dye complex.
-
Dissolve the pellet in the alkali reagent.
-
Read the absorbance on a microplate reader and calculate the collagen concentration based on a standard curve.
Protocol 5: Immunofluorescence Staining for α-SMA
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-α-SMA antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides with antifade medium and visualize the cells using a fluorescence microscope. Analyze the formation of α-SMA stress fibers as an indicator of myofibroblast differentiation.
Conclusion
This compound, with its dual inhibitory action on JAK and ROCK signaling, presents a powerful tool for investigating the complex mechanisms underlying fibrotic diseases in vitro. The protocols outlined in this document provide a framework for researchers to study the anti-fibrotic potential of this compound by examining its effects on key events in fibroblast activation and ECM deposition. These in vitro models can serve as a valuable platform for further dissecting the roles of the JAK/STAT and ROCK pathways in fibrosis and for the preclinical evaluation of novel anti-fibrotic therapies.
References
- 1. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 2. www1.hkexnews.hk [www1.hkexnews.hk]
- 3. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Activated Fibroblast Targeting of Gβγ-GRK2 After Myocardial Ischemia Attenuates Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Administration of Rovadicitinib in Graft-versus-Host Disease (GVHD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovadicitinib (also known as TQ05105) is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates dual targeting of Janus kinases (JAK1/2) and Rho-associated coiled-coil containing protein kinases (ROCK1/2).[1][2] This dual mechanism of action is designed to simultaneously address the inflammatory and fibrotic pathways that are central to the pathophysiology of Graft-versus-Host Disease (GVHD).[3][4] Preclinical evidence suggests that by inhibiting the JAK-STAT signaling pathway, this compound can suppress immune cell proliferation, induce apoptosis, and reduce the production of inflammatory cytokines.[3] Concurrently, its inhibition of the ROCK pathway is implicated in mitigating the fibrotic components of chronic GVHD.[3]
These application notes provide a summary of the available preclinical data and detailed protocols for the administration and evaluation of this compound in murine models of GVHD.
Signaling Pathways of this compound in GVHD
This compound's therapeutic potential in GVHD stems from its ability to modulate two key signaling cascades: the JAK/STAT pathway, crucial for cytokine-mediated immune responses, and the ROCK pathway, a central regulator of cellular fibrosis.
Preclinical Efficacy of this compound in an Acute GVHD Model
While specific quantitative data from preclinical studies on this compound in GVHD are not extensively published, an abstract from the EHA2025 congress outlines key findings from a murine model of acute GVHD.[1]
Summary of Qualitative Findings in a Murine aGVHD Model
| Parameter | Observation with this compound Treatment | Control Group |
| Survival | Enhanced survival | High mortality |
| Body Weight | Attenuated weight loss | Significant weight loss |
| aGVHD Clinical Score | Improved clinical scores | Severe clinical GVHD |
| Histopathology | Ameliorated parenchymal cell injury and attenuated inflammatory cell infiltration in target organs | Significant tissue damage and inflammation |
| T-cell Subsets (Spleen) | Substantial decrease in Th1 cells, increase in Tc1 cells | Unspecified |
| T-cell Subsets (Intestine) | Significant suppression of T-cell infiltration, decrease in Th1 and Tc1 cells | Significant T-cell infiltration |
Data summarized from Zhao Y, et al. EHA 2025.[1]
Note: Specific quantitative data (e.g., mean survival days, percentage weight change, numerical scores) for the this compound preclinical studies are not yet publicly available. The table above reflects the qualitative descriptions presented. For illustrative purposes, the following table presents representative quantitative data from a preclinical study of a different ROCK inhibitor, fasudil (B1672074), in a murine GVHD model.
Representative Quantitative Data from a Preclinical GVHD Study (Fasudil)
| Treatment Group | N | 90-Day Survival Rate |
| Untreated Control | 24 | 25% |
| Fasudil-Treated | 26 | 73% (p < 0.0001) |
This data is from a study on the ROCK inhibitor fasudil and is provided for illustrative purposes only to show a typical format for survival data in preclinical GVHD studies.[5]
Experimental Protocols
The following are detailed, representative protocols based on the available information on this compound preclinical studies and standard methodologies for GVHD research.
Murine Model of Acute GVHD and this compound Administration
This protocol is based on the methodology described for a fully MHC-mismatched bone marrow transplant model.[1]
a. Materials:
-
Recipient Mice: e.g., BALB/c (H-2d)
-
Donor Mice: e.g., C57BL/6 (H-2b) (fully MHC-mismatched)
-
This compound (TQ05105)
-
Vehicle: PEG300/PBS solution
-
Sterile PBS, RPMI-1640 medium, red blood cell lysis buffer
-
Irradiator (e.g., Cesium-137 source)
-
Oral gavage needles
-
Standard animal housing and care facilities
b. Protocol:
-
Recipient Conditioning: On Day -1, lethally irradiate recipient mice with a dose optimized for the strain (e.g., 800-950 cGy, which can be split into two doses 3-4 hours apart to reduce toxicity).
-
Donor Cell Preparation: On Day 0, euthanize donor mice and harvest bone marrow from femurs and tibias, and spleens.
-
Prepare a single-cell suspension of bone marrow cells (T-cell depleted) and splenocytes (as a source of T-cells) in sterile medium.
-
Lyse red blood cells using an appropriate buffer.
-
Wash and resuspend cells in sterile PBS at the desired concentration (e.g., 5 x 10^6 bone marrow cells and 1-2 x 10^6 splenocytes per mouse).
-
-
Transplantation: On Day 0, shortly after donor cell preparation, inject the cell suspension intravenously (e.g., via the tail vein) into the conditioned recipient mice.
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in the vehicle (PEG300/PBS).
-
The treatment group receives this compound at 5 mg/kg body weight via oral gavage, once daily, from Day 0 to Day 28.
-
The control group receives an equivalent volume of the vehicle (PEG300/PBS) on the same schedule.
-
-
Monitoring and Endpoint Analysis:
-
Survival: Monitor animals daily and record mortality.
-
Body Weight and Clinical Score: Record body weight and assess a clinical GVHD score (based on weight loss, posture, activity, fur texture, and skin integrity) 2-3 times per week.
-
Histopathology: At a predetermined endpoint (e.g., Day 14 or upon euthanasia), harvest GVHD target organs (skin, liver, small and large intestine). Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for pathological changes in a blinded manner.
-
Flow Cytometry: At a predetermined endpoint (e.g., Day 14), prepare single-cell suspensions from the spleen and intestinal tissue. Stain with fluorescently-labeled antibodies against murine immune cell markers (e.g., CD3, CD4, CD8, and markers for Th1/Tc1 subsets) and analyze by flow cytometry to quantify immune cell populations.
-
In Vitro T-cell Activation Suppression Assay
While the specific protocol for this compound has not been published, this representative protocol describes a standard method to assess the inhibitory effect of a compound on T-cell activation and proliferation.
a. Materials:
-
Splenocytes: From C57BL/6 mice
-
This compound (TQ05105)
-
Vehicle: e.g., DMSO
-
T-cell Mitogens: Anti-CD3 and anti-CD28 antibodies
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol.
-
Proliferation Assay Reagents: e.g., CFSE (Carboxyfluorescein succinimidyl ester) or [³H]-thymidine.
-
96-well cell culture plates.
b. Protocol:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C. Wash the plate with sterile PBS before use.
-
Splenocyte Isolation: Euthanize a C57BL/6 mouse and aseptically harvest the spleen. Prepare a single-cell suspension by mechanical dissociation. Lyse red blood cells and wash the remaining splenocytes. Resuspend in complete culture medium.
-
Cell Staining (for CFSE assay): If using CFSE to measure proliferation, label the splenocytes with CFSE according to the manufacturer's protocol prior to plating.
-
Cell Plating and Treatment:
-
Plate the splenocytes (CFSE-labeled or unlabeled) in the anti-CD3-coated plate at a density of 2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well to provide co-stimulation.
-
Prepare serial dilutions of this compound and the vehicle control in culture medium. Add the diluted compound or vehicle to the appropriate wells. Include "unstimulated" (no anti-CD3/CD28) and "stimulated" (vehicle only) controls.
-
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Assessment:
-
CFSE Method: After incubation, harvest the cells and stain with antibodies for T-cell markers (e.g., CD4, CD8). Analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in daughter cells.
-
[³H]-Thymidine Method: For the final 16-18 hours of culture, add [³H]-thymidine to each well. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter. Reduced counts indicate inhibition of proliferation.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation at each concentration of this compound compared to the stimulated vehicle control. Determine the IC₅₀ value.
Conclusion
This compound is a promising therapeutic agent for GVHD, targeting both inflammation and fibrosis through dual JAK and ROCK inhibition. The preclinical data, although qualitatively reported, indicate significant efficacy in a murine model of acute GVHD. The provided protocols offer a framework for researchers to conduct further preclinical evaluations of this compound and similar compounds in the context of GVHD. Further publication of quantitative preclinical data will be crucial for a more complete understanding of its in vivo efficacy and for guiding clinical trial design.
References
- 1. JAK/ROCK INHIBITION WITH this compound SUPPRESSES MURINE AND HUMAN... - Zhao Y - EHA-5874 - Jun 12 2025 [library.ehaweb.org]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]
- 5. Treatment with a Rho Kinase Inhibitor Improves Survival from Graft-Versus-Host Disease in Mice after MHC-Haploidentical Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling the Impact of Rovadicitinib on STAT3 Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for assessing the inhibitory effect of Rovadicitinib on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) using Western blot analysis. This compound is a dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK), which effectively disrupts the JAK-STAT signaling pathway.[1][2][3] The phosphorylation of STAT3 at tyrosine 705 (Tyr705) is a critical step for its activation, dimerization, nuclear translocation, and subsequent regulation of gene expression involved in cell proliferation, survival, and inflammation.[4][5][6] This protocol is designed to guide researchers in quantifying the reduction of phosphorylated STAT3 (pSTAT3) in response to this compound treatment.
Signaling Pathway and Experimental Rationale
The JAK-STAT pathway is a crucial signaling cascade initiated by cytokines and growth factors binding to their cognate receptors.[7][8][9] This binding event activates receptor-associated JAKs, which in turn phosphorylate STAT3.[5][9] Phosphorylated STAT3 then forms dimers and translocates to the nucleus to act as a transcription factor.[6] this compound, by inhibiting JAK1/2, directly interferes with this phosphorylation step, leading to a downstream reduction in STAT3-mediated gene transcription.[1][3] Western blotting is a widely used and effective technique to detect and quantify the levels of specific proteins, such as pSTAT3 and total STAT3, in cell or tissue lysates.[4][10]
Experimental Protocols
This section details the step-by-step procedure for performing a Western blot to analyze pSTAT3 levels following this compound treatment. Adherence to these steps, particularly those concerning the preservation of protein phosphorylation, is critical for obtaining reliable and reproducible results.[11]
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere and reach 70-80% confluency. The choice of cell line should be based on the research question, preferably one with a constitutively active STAT3 pathway or one that can be stimulated to activate it.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration. The optimal concentration and time should be determined empirically for each cell line.
-
Positive and Negative Controls: Include appropriate controls. A positive control could be cells stimulated with a known activator of the JAK-STAT pathway (e.g., IL-6).[12] A negative control would be the untreated or vehicle-treated cells.[13]
II. Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14] It is crucial to work on ice from this point forward to minimize protein degradation and dephosphorylation.[11]
-
Lysis Buffer Preparation: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors.[11][15]
-
Protein Extraction: Scrape the cells in the lysis buffer and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[15]
-
Protein Quantification: Determine the protein concentration of each sample using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.[15] This is essential for equal protein loading in the subsequent steps.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes to denature the proteins.[10][15]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[15] Also, load a molecular weight marker to determine the size of the separated proteins. Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][15] PVDF membranes are often recommended for their robustness, especially if stripping and re-probing are planned.[13]
-
Transfer Confirmation: After the transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm the efficiency of the transfer.[11] Destain with Tris-buffered saline with Tween-20 (TBST) before proceeding.
IV. Immunodetection
-
Blocking: To prevent non-specific antibody binding, block the membrane with a blocking buffer for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, it is highly recommended to use 5% w/v bovine serum albumin (BSA) in TBST.[10][11] Avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can lead to high background.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. It is recommended to perform this incubation overnight at 4°C with gentle agitation.[11][15] Use a primary antibody specific for phosphorylated STAT3 at Tyr705.
-
Washing: The following day, wash the membrane three to four times for 5-10 minutes each with TBST to remove any unbound primary antibody.[10][15]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[15]
-
Final Washes: Repeat the washing step (as in IV.3) to remove the unbound secondary antibody.[15]
V. Signal Detection and Analysis
-
Chemiluminescence Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it evenly to the membrane.[10][14]
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.[14]
-
Stripping and Re-probing: To normalize the pSTAT3 signal, the membrane can be stripped of the bound antibodies and re-probed for total STAT3 and a loading control protein such as β-actin or GAPDH.[15][16] This allows for the determination of the relative amount of phosphorylated STAT3 compared to the total amount of the protein.
-
Densitometry Analysis: Quantify the band intensities for pSTAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).[15] Normalize the pSTAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.[15]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Recommended Value/Reagent | Reference |
| Cell Lysis | ||
| Lysis Buffer | RIPA buffer with protease & phosphatase inhibitors | [11][15] |
| Gel Electrophoresis | ||
| Protein Load per Lane | 20-40 µg | [15] |
| Gel Type | 4-12% Bis-Tris Polyacrylamide Gel | [15] |
| Membrane Transfer | ||
| Membrane Type | PVDF or Nitrocellulose | [11][15] |
| Immunodetection | ||
| Blocking Buffer | 5% w/v BSA in TBST | [10][11] |
| Primary Antibody | Anti-pSTAT3 (Tyr705) | [4][17] |
| Anti-total STAT3 | [4][16] | |
| Anti-β-actin or Anti-GAPDH (Loading Control) | [4][17] | |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | [4][15] |
| Detection | ||
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate | [10][14] |
| Analysis | ||
| Software | Densitometry Software (e.g., ImageJ) | [15] |
Experimental Workflow Diagram
References
- 1. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 2. This compound - Chia Tai Tianqing Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. Death-Associated Protein Kinase Controls STAT3 Activity in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Rovadicitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovadicitinib (TQ05105) is a novel, orally administered small molecule that functions as a dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1][2][3] This dual mechanism of action allows this compound to concurrently target inflammatory and fibrotic pathways, making it a promising therapeutic candidate for various immune-mediated and myeloproliferative diseases.[1][2][3] this compound inhibits JAK1 and JAK2, key components of the JAK-STAT signaling pathway, which is crucial for the signaling of various cytokines involved in hematopoiesis and immune responses.[1] By blocking this pathway, this compound can suppress cell proliferation, induce apoptosis, and reduce the production of inflammatory cytokines.[1][4] Clinical studies have demonstrated its potential in treating myelofibrosis and chronic graft-versus-host disease (cGVHD).[2][3][4][5][6]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations. The included methodologies will enable researchers to dissect the impact of this compound on immune cell subsets, activation status, and cytokine production, providing valuable insights into its mechanism of action and therapeutic potential.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analyses of peripheral blood mononuclear cells (PBMCs) treated with this compound. This data is illustrative of the expected outcomes based on the known mechanism of action of this compound and data from similar JAK inhibitors.
Table 1: Effect of this compound on Major Immune Cell Populations in PBMCs
| Cell Population | Marker | Vehicle Control (%) | This compound (1 µM) (%) |
| T Cells | CD3+ | 65.2 ± 4.8 | 64.9 ± 5.1 |
| Helper T Cells | CD3+CD4+ | 42.1 ± 3.5 | 41.8 ± 3.9 |
| Cytotoxic T Cells | CD3+CD8+ | 21.5 ± 2.9 | 22.0 ± 3.2 |
| B Cells | CD19+ | 10.3 ± 1.7 | 10.1 ± 1.5 |
| NK Cells | CD3-CD56+ | 12.8 ± 2.1 | 13.2 ± 2.4 |
| Monocytes | CD14+ | 8.5 ± 1.2 | 8.7 ± 1.4 |
Table 2: Effect of this compound on T Cell Activation Markers
| T Cell Subset | Activation Marker | Vehicle Control (MFI) | This compound (1 µM) (MFI) |
| CD4+ T Cells | CD25 | 850 ± 95 | 420 ± 55 |
| CD4+ T Cells | CD69 | 1230 ± 150 | 610 ± 80 |
| CD8+ T Cells | CD25 | 780 ± 80 | 390 ± 45 |
| CD8+ T Cells | CD69 | 1150 ± 130 | 580 ± 70 |
MFI: Mean Fluorescence Intensity
Table 3: Effect of this compound on T Helper Cell Differentiation
| T Helper Subset | Key Transcription Factor / Cytokine | Vehicle Control (%) | This compound (1 µM) (%) |
| Th1 | T-bet+ / IFN-γ+ | 15.6 ± 2.2 | 8.1 ± 1.5 |
| Th2 | GATA3+ / IL-4+ | 5.2 ± 0.8 | 4.9 ± 0.7 |
| Th17 | RORγt+ / IL-17A+ | 2.8 ± 0.5 | 0.9 ± 0.2 |
| Regulatory T cells (Tregs) | FoxP3+ | 4.5 ± 0.6 | 6.8 ± 0.9 |
Table 4: Effect of this compound on Intracellular Cytokine Production in CD4+ T Cells
| Cytokine | Vehicle Control (% positive cells) | This compound (1 µM) (% positive cells) |
| IFN-γ | 14.8 ± 2.1 | 7.5 ± 1.3 |
| TNF-α | 12.3 ± 1.8 | 6.1 ± 0.9 |
| IL-17A | 2.5 ± 0.4 | 0.8 ± 0.2 |
| IL-10 | 1.8 ± 0.3 | 2.5 ± 0.4 |
Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibition of JAK-STAT and ROCK signaling pathways.
Caption: Experimental workflow for flow cytometry analysis of this compound-treated PBMCs.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparin or EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS or Histopaque-1077
-
Conical centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Method:
-
Dilute whole blood 1:1 with PBS at room temperature.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical centrifuge tube, avoiding mixing of the layers.[7][8]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[8][9]
-
After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.[7][9]
-
Transfer the collected PBMCs to a new conical tube and wash by adding PBS to a total volume of 10-15 mL.
-
Centrifuge at 300-400 x g for 10 minutes at 4°C.[9]
-
Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium or PBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Protocol 2: In Vitro Treatment and Stimulation of PBMCs
This protocol outlines the treatment of isolated PBMCs with this compound followed by stimulation to induce activation and cytokine production.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 beads)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell culture plates (96-well or 24-well)
-
CO2 incubator (37°C, 5% CO2)
Method:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in a multi-well plate.
-
Add this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control to the respective wells.
-
Incubate for 1-2 hours in a CO2 incubator.
-
Add the cell stimulation cocktail to the wells.
-
For intracellular cytokine analysis, add a protein transport inhibitor during the last 4-6 hours of incubation.[10]
-
Incubate for the desired period (e.g., 6-24 hours) in a CO2 incubator.
-
Harvest the cells for flow cytometry staining.
Protocol 3: Immunophenotyping of T Cell Subsets and Activation Markers
This protocol details the staining of surface markers to identify different T cell populations and assess their activation status.
Materials:
-
Treated and stimulated PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Human TruStain FcX™ (Fc receptor blocking solution)
-
Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69)
-
Fixable viability dye
-
96-well V-bottom plate
-
Flow cytometer
Method:
-
Transfer 1 x 10^6 cells per well into a 96-well V-bottom plate.
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to enable exclusion of dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with Human TruStain FcX™ for 10 minutes at 4°C.
-
Add the cocktail of fluorescently-conjugated surface antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Protocol 4: Intracellular Staining for Cytokines and Transcription Factors
This protocol is for the detection of intracellular proteins such as cytokines and transcription factors, which requires cell fixation and permeabilization.
Materials:
-
Surface-stained PBMCs (from Protocol 3)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™ kit)
-
Permeabilization/Wash buffer
-
Fluorescently-conjugated antibodies against intracellular targets (e.g., IFN-γ, TNF-α, IL-17A, FoxP3, T-bet, RORγt)
Method:
-
Following surface staining, resuspend the cells in fixation/permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash the cells with permeabilization/wash buffer.
-
Add the cocktail of fluorescently-conjugated intracellular antibodies (diluted in permeabilization/wash buffer) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes and represent expected trends based on the known mechanism of action of this compound and published data on other JAK inhibitors. Actual experimental results may vary. It is recommended that each laboratory establishes and validates its own experimental conditions and reference ranges.
References
- 1. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Advanced immunophenotyping: A powerful tool for immune profiling, drug screening, and a personalized treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. A first-in-class JAK/ROCK inhibitor, this compound in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www1.hkexnews.hk [www1.hkexnews.hk]
- 8. researchgate.net [researchgate.net]
- 9. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond cytotoxic T cells: reprogrammed regulatory T cells help facilitate response to dual checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rovadicitinib in Steroid-Refractory Chronic Graft-versus-Host Disease (cGVHD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Graft-versus-Host Disease (cGVHD) is a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation. For patients who become refractory to or dependent on corticosteroids, there is a critical need for effective therapeutic alternatives. Rovadicitinib (TQ05105) is an emerging, first-in-class oral small molecule inhibitor that uniquely targets both Janus kinase (JAK) 1/2 and Rho-associated coiled-coil-containing protein kinase (ROCK) 1/2.[1][2] This dual-inhibition mechanism positions this compound to concurrently address the inflammatory and fibrotic pathways central to cGVHD pathophysiology.[2][3] Preclinical and clinical studies have demonstrated its potential to suppress inflammation, induce apoptosis of pathogenic immune cells, and reduce fibrosis, offering a novel therapeutic strategy for this challenging condition.[2][4]
This document provides a detailed overview of the available clinical trial data for this compound in steroid-refractory or -dependent cGVHD, outlines representative experimental protocols for its evaluation, and illustrates its mechanism of action and study design through signaling pathway and workflow diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase Ib/IIa multicenter, open-label study of this compound in patients with moderate to severe glucocorticoid-refractory or -dependent cGVHD (NCT04944043).[2][3][5][6]
Table 1: Patient Demographics and Baseline Characteristics [2][4]
| Characteristic | 10 mg bid (n=29) | 15 mg bid (n=15) | Total (N=44) |
| Median Age (years) | 34 (range, 16-59) | 34 (range, 16-59) | 34 (range, 16-59) |
| Sex (Male, %) | 61.4% | 61.4% | 61.4% |
| cGVHD Severity (Severe, %) | 63.6% | 63.6% | 63.6% |
| Median Prior Lines of Therapy | 3 | 3 | 3 |
| Median Time from Diagnosis (months) | 27.9 | 27.9 | 27.9 |
| Involvement of ≥4 Organs (%) | 75.9% | 93.3% | Not Reported |
| Steroid-Refractory (%) | Not specified per cohort | Not specified per cohort | 25% (11/44) |
| Steroid-Dependent (%) | Not specified per cohort | Not specified per cohort | 75% (33/44) |
Table 2: Efficacy of this compound in cGVHD [2][3][5][6][7]
| Efficacy Endpoint | Overall Population (N=44) | Steroid-Refractory (n=11) | Steroid-Dependent (n=33) |
| Best Overall Response (BOR), % (95% CI) | 86.4% (72.6-94.8) | 72.7% | 90.9% |
| Failure-Free Survival at 12 months, % (95% CI) | 85.2% (64.5-94.3) | Not Reported | Not Reported |
| Reduction in Corticosteroid Dose (%) | 88.6% | Not Reported | Not Reported |
| Improvement in cGVHD Symptoms (%) | 59.1% | Not Reported | Not Reported |
| Recommended Phase 2 Dose (RP2D) | 10 mg twice daily | N/A | N/A |
Table 3: Safety Profile and Adverse Events (AEs) [2][3][7]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Anemia | 38.6% | 4.6% |
| Upper Respiratory Tract Infection | Reported as common | Not specified |
| Epstein-Barr Virus Reactivation | Reported as common | Not specified |
| Dose-Limiting Toxicities | 0% | 0% |
| AEs Leading to Discontinuation | 0% | 0% |
Signaling Pathways and Experimental Workflows
This compound's Dual Inhibition Mechanism of Action
This compound's therapeutic effect in cGVHD stems from its ability to simultaneously inhibit the JAK/STAT and ROCK signaling pathways. The JAK/STAT pathway is crucial for mediating signals from various cytokines that drive immune cell activation and inflammation. The ROCK pathway is implicated in regulating T-helper 17 (Th17) and T follicular helper (Tfh) cells and plays a central role in fibrotic processes. By blocking both, this compound addresses both the inflammatory and fibrotic components of cGVHD.[2][3]
Caption: Dual inhibition of JAK/STAT and ROCK pathways by this compound.
Clinical Trial Workflow for this compound in cGVHD
The Phase Ib/IIa study (NCT04944043) followed a structured workflow from patient screening to long-term follow-up to assess the safety and efficacy of this compound.
Caption: Workflow of the Phase Ib/IIa clinical trial of this compound in cGVHD.
Experimental Protocols
While the specific, detailed laboratory protocols from the NCT04944043 study are not publicly available, this section provides representative protocols for key experiments used to evaluate the effects of JAK and ROCK inhibitors in the context of cGVHD research.
Protocol 1: Phospho-STAT3 (pSTAT3) Analysis in T-Cells by Flow Cytometry
This protocol is designed to assess the inhibitory activity of this compound on the JAK/STAT pathway by measuring the phosphorylation of STAT3 in T-cells following cytokine stimulation.
1. Materials:
-
Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) from cGVHD patients.
-
This compound (or other JAK inhibitor) and DMSO (vehicle control).
-
Cytokine for stimulation (e.g., IL-6, IFN-α).
-
Antibodies for cell surface markers (e.g., anti-CD3, anti-CD4).
-
Intracellular staining antibodies (e.g., anti-pSTAT3 (Y705)).
-
Fixation and permeabilization buffers.
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
2. Method:
-
Sample Preparation: Collect whole blood in heparin tubes or isolate PBMCs using density gradient centrifugation.
-
In Vitro Inhibition:
-
Aliquot 100 µL of whole blood or 1x10^6 PBMCs into flow cytometry tubes.
-
Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Add a pre-determined optimal concentration of IL-6 (e.g., 100 ng/mL) to stimulate STAT3 phosphorylation.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation:
-
Immediately fix the cells by adding a fixation buffer (e.g., Cytofix) and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization and Staining:
-
Wash the cells with FACS buffer.
-
Permeabilize the cells using a permeabilization buffer (e.g., Perm Buffer III) for 30 minutes on ice.
-
Wash the cells.
-
Add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-pSTAT3) and incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on CD3+ and then CD4+ T-cell populations.
-
Analyze the median fluorescence intensity (MFI) of pSTAT3 within the gated T-cell populations to determine the level of inhibition by this compound.
-
Protocol 2: Assessment of Fibrosis via Myofibroblast Differentiation
This protocol provides a method to evaluate the anti-fibrotic effects of this compound by assessing its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in cGVHD-related fibrosis.
1. Materials:
-
Primary human dermal fibroblasts.
-
Fibroblast growth medium and serum-free medium.
-
TGF-β1 (transforming growth factor-beta 1) to induce differentiation.
-
This compound (or other ROCK inhibitor) and DMSO.
-
Antibodies for immunofluorescence (e.g., anti-alpha-smooth muscle actin [α-SMA]).
-
DAPI for nuclear staining.
-
Fluorescence microscope.
2. Method:
-
Cell Culture:
-
Culture primary human dermal fibroblasts in appropriate growth medium until they reach 80% confluency.
-
Seed fibroblasts onto glass coverslips in 24-well plates and allow them to adhere overnight.
-
-
Induction of Differentiation:
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with different concentrations of this compound or DMSO for 1-2 hours.
-
Add TGF-β1 (e.g., 5 ng/mL) to the medium to induce differentiation into myofibroblasts.
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with primary antibody against α-SMA overnight at 4°C.
-
Wash and incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature.
-
Mount the coverslips onto slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining per cell to determine the effect of this compound on myofibroblast differentiation.
-
Conclusion
This compound has demonstrated promising efficacy and a favorable safety profile in a Phase Ib/IIa study for patients with glucocorticoid-refractory or -dependent cGVHD.[2][6] Its novel dual-inhibition of JAK/STAT and ROCK pathways provides a strong rationale for its use in targeting both the inflammatory and fibrotic aspects of the disease.[3] The data presented herein support the continued investigation of this compound as a valuable therapeutic option for this patient population. The provided representative protocols offer a framework for researchers to further explore the biological effects of this compound and similar dual-pathway inhibitors in cGVHD.
References
- 1. Paper: JAK/Rock Inhibitor this compound for Glucocorticoid-Refractory or -Dependent Chronic Graft-Versus-Host Disease:Updated Results of Multicenter, Phase 1b/2a Trial [ash.confex.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and glucocorticoid-refractory or -dependent cGVHD [astct.org]
- 7. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
Rovadicitinib: Application Notes and Protocols for Preclinical and Clinical Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovadicitinib (TQ05105) is a novel, orally administered small molecule that functions as a first-in-class dual inhibitor of Janus kinases (JAK) and Rho-associated coiled-coil-containing protein kinases (ROCK).[1] This dual mechanism of action allows this compound to concurrently target pathways involved in both inflammation and fibrosis, making it a promising therapeutic candidate for various immune-mediated and myeloproliferative disorders.[2] The JAK-STAT signaling pathway is a critical mediator of cellular responses to a multitude of cytokines and growth factors, playing a key role in immunity, proliferation, and hematopoiesis.[3][4][5] Dysregulation of this pathway is a hallmark of myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).[6][2] The ROCK signaling pathway is implicated in the regulation of cellular processes such as adhesion, migration, and contraction, and its inhibition has shown potential in ameliorating fibrotic conditions.[2]
Preclinical studies have demonstrated that this compound can suppress cell proliferation, induce apoptosis, and reduce the production of inflammatory cytokines by modulating the JAK-STAT pathway.[2][7] In vivo models have shown its potential to reduce spleen size and alleviate disease-related symptoms in myeloproliferative neoplasms.[7]
Clinically, this compound has been evaluated in patients with myelofibrosis who are refractory or intolerant to ruxolitinib, demonstrating manageable safety and efficacy in reducing spleen volume and symptom burden.[6][8] It has also shown significant clinical activity and a favorable safety profile in patients with glucocorticoid-refractory or -dependent chronic graft-versus-host disease.[2][9]
These application notes provide a comprehensive overview of the experimental design for both preclinical and clinical studies of this compound, including detailed protocols for key assays and methodologies.
Mechanism of Action: Dual Inhibition of JAK/STAT and ROCK Pathways
This compound exerts its therapeutic effects by inhibiting the activity of both JAK and ROCK enzymes. This dual inhibition disrupts the downstream signaling cascades of these pathways.
-
JAK-STAT Pathway Inhibition : By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This leads to a reduction in the transcription of genes involved in inflammation, cell proliferation, and survival.[3][5]
-
ROCK Pathway Inhibition : Inhibition of ROCK1 and ROCK2 by this compound interferes with the regulation of the actin cytoskeleton, which is crucial for cell shape, motility, and contraction. This mechanism is particularly relevant in fibrotic diseases where ROCK activity is often upregulated.[2]
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. National Institutes of Health Consensus Development Project on Criteria for Clinical Trials in Chronic Graft-versus-Host Disease: I. The 2014 Diagnosis and Staging Working Group report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. MEASURING THERAPEUTIC RESPONSE IN CHRONIC GRAFT-VERSUS-HOST DISEASE: National Institutes of Health Consensus Development Project on Criteria for Clinical Trials in Chronic Graft-Versus-Host Disease: IV. The 2014 Response Criteria Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rovadicitinib solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address solubility challenges with Rovadicitinib in aqueous solutions. The following information is intended to assist researchers in achieving consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a first-in-class, oral, small-molecule dual inhibitor of Janus Kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1] It targets both inflammatory and fibrotic pathways.[1] Like many kinase inhibitors, particularly those with a pyrrolo[2,3-d]pyrimidine scaffold, this compound is a lipophilic molecule and is expected to have low intrinsic solubility in aqueous solutions. This can lead to challenges in preparing stock solutions and maintaining solubility in experimental buffers, potentially impacting the accuracy and reproducibility of in-vitro and in-vivo studies. Although it is an orally administered drug, this is often achieved through advanced formulation strategies that may not be replicated in a laboratory setting.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen and how can I prevent it?
A2: This is a common issue known as precipitation upon dilution. DMSO is a strong organic solvent that can dissolve this compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent composition changes dramatically. Water is a poor solvent for this compound, so if the final concentration of the compound in the aqueous buffer exceeds its solubility limit, it will precipitate out of the solution.
To prevent this, you can try the following:
-
Lower the final concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always check the tolerance of your cell lines or assay components to the final DMSO concentration.
-
Use a different co-solvent: Ethanol can sometimes be a suitable alternative or addition to DMSO.
-
Stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in intermediate solutions with decreasing concentrations of organic solvent.
-
Use of surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to form micelles that encapsulate the drug and keep it in solution.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, for ionizable compounds, pH adjustment can be a very effective method to increase solubility. This compound, with several nitrogen atoms in its structure, is likely to have basic properties. As a weak base, its solubility in aqueous media is expected to increase as the pH of the solution decreases. At a lower pH, the molecule becomes protonated, and the resulting ionized form is generally more water-soluble. It is advisable to determine the pKa of this compound to identify the optimal pH range for solubilization.
Q4: Are there other formulation strategies I can use in a research setting to enhance this compound's solubility?
A4: Absolutely. Several laboratory-scale formulation techniques can be employed:
-
Co-solvency: This involves using a mixture of water and a water-miscible organic solvent (a co-solvent) to increase the solubility of a hydrophobic compound. Common co-solvents include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol (PG).
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, thereby increasing their apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps | Rationale |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.2. Use a co-solvent system (e.g., a mixture of buffer and ethanol).3. Adjust the pH of the buffer to be more acidic.4. Add a solubilizing agent such as a surfactant or cyclodextrin. | This compound is a lipophilic molecule with poor water solubility. Organic solvents, pH modification of ionizable groups, or the use of solubilizing excipients can significantly enhance its solubility. |
| Precipitation occurs over time after initial dissolution. | The solution is supersaturated and thermodynamically unstable. | 1. Lower the final concentration of this compound.2. Increase the amount of co-solvent or solubilizing agent.3. Prepare fresh solutions immediately before each experiment. | A supersaturated solution may appear clear initially but will eventually equilibrate by precipitating the excess solute. Ensuring the concentration is below the equilibrium solubility in the final medium is crucial for stability. |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium. | 1. Visually inspect the wells for any precipitate under a microscope.2. Determine the solubility of this compound in the specific cell culture medium being used.3. Keep the final DMSO concentration consistent and as low as possible across all experiments, ensuring it is non-toxic to the cells. | Undissolved compound is not bioavailable and can lead to underestimation of potency and high variability in experimental results. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Classification | Recommended Starting Concentration for Stock Solutions |
| DMSO (Dimethyl Sulfoxide) | Soluble | 10-50 mM |
| Ethanol | Sparingly Soluble | 1-10 mM |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Poorly Soluble / Insoluble | < 0.1 mg/mL |
Note: The above data is based on the expected properties of similar kinase inhibitors and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard procedure to determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound quantification.
Methodology:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material at the bottom of the vial.
-
Seal the vials and place them on an orbital shaker. Equilibrate for 24-48 hours at a constant temperature.
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Protocol 2: Preparation of a this compound Working Solution using a Co-solvent
This protocol describes the preparation of a working solution of this compound for in-vitro experiments using DMSO as a co-solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is completely dissolved by vortexing. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Perform serial dilutions of the DMSO stock solution into the aqueous buffer or cell culture medium to achieve the desired final concentrations. b. It is crucial to add the DMSO stock to the aqueous solution and not the other way around. Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation. c. Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) and is consistent across all experimental and control groups.
Mandatory Visualizations
References
Preventing Rovadicitinib degradation in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the long-term storage and handling of Rovadicitinib. Proper storage is critical to ensure the stability, efficacy, and safety of this first-in-class dual JAK/ROCK inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): Store at -20°C in a dry, dark environment.[1]
It is crucial to protect the compound from light and moisture to prevent degradation. This compound is stable for a few weeks at ambient temperature during standard shipping, but immediate transfer to recommended storage conditions upon receipt is advised.[1]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the compound's solubility in the chosen solvent is exceeded, especially at lower temperatures. To address this:
-
Gently warm the solution to 37°C.
-
Use sonication or vortexing to aid in redissolving the compound.
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Ensure that the solvent is of high purity and anhydrous, as residual moisture can contribute to both precipitation and degradation.
Q3: I am observing a decrease in the inhibitory activity of this compound in my long-term cell culture experiments. What could be the cause?
A3: A decline in this compound's activity over time in cell culture can be due to several factors:
-
Chemical Degradation: The compound may degrade in the aqueous environment of the cell culture medium, especially with prolonged incubation at 37°C.
-
Metabolism by Cells: Cells can metabolize the inhibitor, reducing its effective concentration.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates, lowering the available concentration.
To mitigate these effects, it is recommended to replenish the media with freshly prepared this compound at regular intervals (e.g., every 48-72 hours).
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure and forced degradation studies on similar Janus kinase (JAK) inhibitors, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The amide and cyano groups could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The pyrrolo[2,3-d]pyrimidine core and other electron-rich parts of the molecule may be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation.
Forced degradation studies are essential to definitively identify and characterize these degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Results in Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | 1. Prepare a fresh stock solution from solid compound. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C and protect from light. |
| Inaccurate Pipetting of a Viscous Solvent (e.g., DMSO) | 1. Allow the stock solution to equilibrate to room temperature before use. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate dispensing. |
| Precipitation in Assay Buffer | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to maintain solubility. 2. Visually inspect for any precipitation after adding this compound to the assay buffer. |
Issue 2: Suspected Degradation During an Experiment
| Symptom | Troubleshooting Workflow |
| Unexpected peaks in HPLC analysis of the experimental sample. | 1. Analyze a fresh standard: Prepare a new solution of this compound and run it on the HPLC to confirm the retention time of the parent compound. 2. Review experimental conditions: Check the pH, temperature, and light exposure during your experiment. 3. Perform a stability check: Incubate this compound in your experimental buffer under the same conditions but without other reagents or cells. Analyze at different time points to assess stability. |
| Reduced biological activity compared to previous experiments. | 1. Confirm stock solution integrity: Use a fresh aliquot of your this compound stock solution. 2. Re-evaluate compound concentration: If possible, quantify the concentration of your stock solution using a validated analytical method. 3. Consider metabolic effects: If working with cells, investigate the metabolic stability of this compound in your specific cell line. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., determined by UV scan) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of this compound.
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 70°C for 48 hours. |
| Photolytic Degradation | Expose this compound solution to UV light (254 nm) for 24 hours. |
Samples from each condition should be analyzed by the stability-indicating HPLC method to assess the extent of degradation and the formation of new peaks.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Environment |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Long-term (months to years) | -20°C | Dry, dark |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 18.5% | 2 |
| 70°C, 48h (solid) | 5.1% | 1 |
| UV light (254 nm), 24h | 12.3% | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
Visualizations
Caption: this compound's dual inhibition of JAK-STAT and ROCK signaling pathways.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Off-Target Effects of Rovadicitinib in Cellular Assays
Disclaimer: This technical support guide is intended for research, scientific, and drug development professionals. The information provided is based on publicly available data and is for informational purposes only. Specific off-target kinase panel data for Rovadicitinib is not extensively available in the public domain. Data for the related compound CYT387, a JAK1/2 inhibitor, is included for reference.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a first-in-class, oral, small-molecule dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1][2] Specifically, it targets JAK1, JAK2, ROCK1, and ROCK2, which are involved in inflammatory and fibrotic pathways.[3][4][5]
Q2: What are the known off-target effects of this compound from clinical studies?
Clinical studies have reported treatment-emergent adverse events (TEAEs) in patients treated with this compound. The most common grade ≥3 TEAE was thrombocytopenia.[1] Other reported TEAEs include anemia, hyperkalemia, weight decrease, and upper respiratory tract infections.[6] It is important to note that these clinical observations may not directly correlate with specific off-target kinase activities in cellular assays and can be influenced by complex physiological responses.
Q3: Is there a publicly available kinase selectivity profile for this compound?
As of the latest available information, a comprehensive, public kinase selectivity panel screening data for this compound (TQ05105) has not been released. Such panels are crucial for identifying potential off-target interactions by testing the compound against a wide range of kinases.
Q4: Can I use data from other JAK inhibitors to predict potential off-target effects of this compound?
While not a direct substitute, data from structurally related or functionally similar compounds can provide insights into potential off-target liabilities. CYT387 (Momelotinib), another JAK1/2 inhibitor, has been profiled against a panel of kinases. This data can serve as a reference for potential off-targets to consider in your experiments, but it should be interpreted with caution as this compound is a distinct chemical entity with a dual JAK/ROCK inhibitory activity.
Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your cellular assays.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Phenotype | The observed cellular effect may be due to inhibition of an off-target kinase. | 1. Consult Kinase Selectivity Data for Similar Compounds: Review available data for other JAK or ROCK inhibitors to identify potential off-target kinases. 2. Use a Structurally Different Inhibitor: Treat cells with another potent and selective JAK or ROCK inhibitor with a different chemical scaffold. If the phenotype is not replicated, it may suggest an off-target effect of this compound. 3. Rescue Experiment: If the off-target is known, try to rescue the phenotype by activating the downstream pathway of the putative off-target. |
| Cell Viability Issues at Expected Efficacious Concentrations | This compound may have off-target effects on kinases essential for cell survival. | 1. Perform a Dose-Response Curve: Determine the IC50 for the on-target effect and the concentration at which cytotoxicity is observed. A narrow therapeutic window may indicate off-target toxicity. 2. Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining to determine the mechanism of cell death. 3. Compare with other JAK/ROCK inhibitors: Assess if other dual or single inhibitors of these pathways induce similar cytotoxicity. |
| Inconsistent Results Across Different Cell Lines | The expression levels of on- and off-target kinases can vary significantly between cell lines. | 1. Characterize Your Cell Lines: Perform baseline expression analysis (e.g., Western blot, qPCR) of primary targets (JAKs, ROCKs) and potential off-targets. 2. Use a Panel of Cell Lines: Testing in multiple cell lines can help distinguish between cell-type-specific effects and broader off-target activities. |
Quantitative Data: Kinase Inhibition Profile of CYT387
As a reference, the following table summarizes the in vitro kinase inhibition data for CYT387, a known JAK1/JAK2 inhibitor. This data can help inform the design of experiments to investigate potential off-target effects of JAK inhibition.
| Target Kinase | IC50 (nM) | Reference |
| JAK1 | 11 | [7][8] |
| JAK2 | 18 | [7][8] |
| JAK3 | 155 | [7][8] |
| TYK2 | 17 | [9] |
Note: This table presents data for CYT387, not this compound. IC50 values represent the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% in an in vitro assay.
Experimental Protocols
In Vitro Kinase Assay (General Protocol for JAK or ROCK)
This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, ROCK1, ROCK2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: this compound inhibits the ROCK signaling pathway.
References
- 1. A first-in-class JAK/ROCK inhibitor, this compound in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. S246: JAK/ROCK INHIBITOR TQ05105 FOR GLUCOCORTICOID-REFRACTORY OR -DEPENDENT CHRONIC GRAFT-VERSUS-HOST DISEASE: UPDATED RESULTS OF A PHASE 1B/2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Rovadicitinib Concentration for Kinase Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Rovadicitinib for in vitro kinase assays. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and visual representations of key biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (also known as TQ05105) is an orally administered, small-molecule dual inhibitor of the Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK) families.[1][2][3][4] Specifically, it targets JAK1, JAK2, JAK3, ROCK1, and ROCK2.[1][2] This dual-action allows it to simultaneously modulate inflammatory and fibrotic pathways.[1][2]
Q2: What is the mechanism of action of this compound?
This compound exerts its therapeutic effects by inhibiting the JAK-STAT and ROCK signaling pathways.[5][6][7] Inhibition of JAKs disrupts the signaling cascade of various cytokines and growth factors involved in hematopoiesis and immune responses, leading to reduced inflammation and abnormal cell proliferation.[5] By inhibiting ROCK, this compound can modulate cellular processes such as adhesion, migration, and contraction.
Q3: Why is it crucial to optimize the concentration of this compound in a kinase assay?
Optimizing the concentration of this compound is critical for obtaining accurate and reproducible results. Using a concentration that is too high can lead to off-target effects and non-specific inhibition, while a concentration that is too low may not produce a measurable inhibitory effect. A dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) is essential for understanding the potency of this compound against its target kinases.
Q4: What are the typical starting concentrations for this compound in a kinase assay?
While the optimal concentration range should be determined empirically for each specific assay, a common starting point for a new inhibitor is to perform a serial dilution over a wide range, for example, from 10 µM down to 0.1 nM. This allows for the determination of the IC50 value and the identification of the linear range of inhibition.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the known targets of this compound. While specific IC50 values for this compound are not publicly available, this table includes data for other well-characterized JAK and ROCK inhibitors for comparative purposes.
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | JAK1, JAK2, JAK3, ROCK1, ROCK2 | Not publicly available | Dual inhibitor of JAK and ROCK families. |
| Ruxolitinib | JAK1 | 3.3 | A potent JAK1/2 inhibitor. |
| JAK2 | 2.8 | ||
| Y-27632 | ROCK1 | 140 | A selective ROCK inhibitor. |
| ROCK2 | 80 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, enzyme source).
Experimental Protocols
In Vitro Kinase Assay for this compound (Example using an ADP-Glo™ Luminescent Kinase Assay)
This protocol provides a general framework for determining the IC50 value of this compound against a target kinase (e.g., JAK2).
Materials:
-
Recombinant human JAK2 enzyme
-
Suitable peptide substrate for JAK2
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 10 mM to 1 nM. Further dilute these stock solutions into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-related inhibition.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the JAK2 enzyme and the peptide substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
-
Detection of Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Autofluorescence of this compound. - Non-specific binding of reagents to the plate. - Contaminated reagents. | - Run a control plate with this compound but without the kinase to measure its intrinsic fluorescence. - Use low-binding plates. - Prepare fresh reagents and buffers. |
| Low signal or no inhibition | - this compound concentration is too low. - Inactive enzyme. - Sub-optimal assay conditions (e.g., ATP concentration, incubation time). | - Test a higher concentration range of this compound. - Verify the activity of the kinase with a known inhibitor. - Optimize ATP concentration and incubation time. |
| High variability between replicates | - Pipetting errors. - Inconsistent incubation times. - Edge effects in the plate. | - Use calibrated pipettes and practice consistent pipetting technique. - Ensure uniform incubation times for all wells. - Avoid using the outer wells of the plate or fill them with buffer. |
| IC50 value differs from expected | - Incorrect ATP concentration. - Different assay format or conditions. - Degradation of this compound. | - For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration. Ensure it is consistent. - Compare your assay protocol with published methods. - Prepare fresh stock solutions of this compound. |
Mandatory Visualizations
Signaling Pathways
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay using this compound.
Logical Relationships
Caption: A logical diagram for troubleshooting inconsistent kinase assay results.
References
- 1. www1.hkexnews.hk [www1.hkexnews.hk]
- 2. Sino Biopharmaceutical's Drug Study Shows 85.2% Failure-Free Survival Rate for 12 Months - Tiger Brokers [itiger.com]
- 3. A first-in-class JAK/ROCK inhibitor, this compound in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 6. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]
- 7. sinobiopharm.com [sinobiopharm.com]
Troubleshooting Rovadicitinib variability in experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting variability in experimental results involving Rovadicitinib. The information is presented in a question-and-answer format to directly address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TQ05105) is an orally administered, small molecule dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1] Its therapeutic potential stems from its ability to simultaneously target both inflammatory and fibrotic pathways.[1][2] this compound specifically inhibits JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway involved in cell proliferation, apoptosis, and inflammatory cytokine production.[1][2][3] By inhibiting ROCK, it also modulates cellular processes such as contraction and motility.
Q2: What are the main sources of experimental variability when working with this compound?
Variability in experimental results with small molecule inhibitors like this compound can arise from several factors:
-
Compound Handling and Preparation: Inconsistent stock solution concentration, improper storage, and poor solubility can lead to inaccurate dosing.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the media can alter cellular responses.
-
Assay Execution: Inconsistencies in incubation times, reagent preparation, and the sensitivity of detection methods can all contribute to variability.
-
Biological Heterogeneity: Different cell lines or primary cells from different donors can exhibit varied responses to the inhibitor.
Q3: How can I ensure my this compound stock solutions are prepared and stored correctly?
Troubleshooting Guides
In Vitro Kinase Assays
Q: My in vitro kinase assay results with this compound are inconsistent. What should I check?
A: Inconsistent results in in vitro kinase assays can be frustrating. Here’s a systematic approach to troubleshooting:
-
Verify this compound Integrity:
-
Solubility: Ensure this compound is fully dissolved in your assay buffer. As a general practice for sparingly soluble compounds, first dissolve in 100% DMSO to make a concentrated stock, and then dilute with the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit kinase activity.
-
Stability: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Review Assay Components and Conditions:
-
Enzyme Activity: Confirm the activity of your recombinant JAK or ROCK enzyme. Include a positive control inhibitor with a known IC50 to validate your assay setup.
-
Substrate Concentration: Ensure the substrate concentration is not a limiting factor in the reaction.
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration. Use a consistent ATP concentration across all experiments, ideally close to the Km value for the kinase.
-
-
Control for Assay Artifacts:
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls.
-
Plate Effects: Be aware of potential "edge effects" on multi-well plates. Consider not using the outer wells for critical experiments.
-
Cell-Based Assays
Q: I am observing high variability in the IC50 values of this compound in my cell viability assays. What could be the cause?
A: High variability in cell-based IC50 values is a common issue. Consider the following troubleshooting steps:
-
Standardize Cell Culture Practices:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy.
-
Confluency: Treat cells at a consistent level of confluency, as this can affect their metabolic state and drug sensitivity.
-
-
Optimize Compound Treatment:
-
Incubation Time: The effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe significant variability, consider reducing the serum concentration during treatment or using serum-free media, if appropriate for your cells.
-
-
Validate Assay Readout:
-
Assay Linearity: Ensure your viability assay readout (e.g., fluorescence, luminescence) is within the linear range of the instrument.
-
Controls: Include appropriate vehicle controls (e.g., DMSO-treated cells) and positive controls for cell death.
-
Q: The expected downstream effects of this compound on p-STAT or p-MLC are not consistent in my Western blots. How can I improve this?
A: Inconsistent signaling readouts in Western blotting can be due to several factors:
-
Stimulation Conditions (if applicable): If you are studying the inhibition of cytokine-induced signaling, ensure that the timing and concentration of the cytokine stimulation are consistent across experiments.
-
Lysis and Sample Preparation:
-
Rapid Lysis: After treatment, lyse the cells quickly on ice to preserve the phosphorylation state of your target proteins. Include phosphatase inhibitors in your lysis buffer.
-
Protein Quantification: Accurately quantify the protein concentration of your lysates to ensure equal loading on the gel.
-
-
Western Blotting Technique:
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest.
-
Loading Controls: Always include a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H19N7 | [1][4] |
| Molecular Weight | 321.39 g/mol | [1][4] |
| IUPAC Name | (3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile | [1] |
| Solubility | Improved in polar aprotic solvents (e.g., DMSO) | [1] |
| Storage | -20°C for long-term; 0-4°C for short-term | [4] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase (e.g., JAK2 or ROCK2).
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a working solution of the recombinant kinase in an appropriate kinase assay buffer.
-
Prepare a solution of the specific substrate and ATP in the kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
-
Assay Procedure:
-
Perform serial dilutions of the this compound stock solution in the kinase assay buffer.
-
In a multi-well plate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the kinase to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction using an appropriate stop solution.
-
Detect the kinase activity using a suitable method (e.g., radiometric, fluorescence, or luminescence-based).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of JAK-STAT and ROCK Signaling
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the JAK-STAT and ROCK pathways in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
If studying cytokine-induced signaling, stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-STAT3, STAT3, p-MLC, MLC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control.
-
Mandatory Visualization
Caption: this compound's dual inhibitory mechanism on JAK-STAT and ROCK signaling pathways.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]
- 4. medkoo.com [medkoo.com]
Rovadicitinib In Vivo Hematological Adverse Event Management: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing hematological adverse events associated with the in vivo use of Rovadicitinib, a dual Janus kinase (JAK) 1/2 and Rho-associated coiled-coil kinase (ROCK) 1/2 inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of clinical findings to support your research and development endeavors.
I. Troubleshooting Guide: Managing Hematological Adverse Events
This section provides a question-and-answer formatted guide to directly address specific issues that may arise during your in vivo experiments with this compound.
| Question/Issue | Potential Cause & Explanation | Recommended Action & Troubleshooting Steps |
| Q1: A significant drop in hemoglobin/hematocrit (Anemia) is observed after this compound administration. What are the immediate steps? | This compound, through its inhibition of JAK1/2, can interfere with erythropoietin (EPO) signaling, which is crucial for red blood cell production. This is an on-target effect observed with JAK inhibitors. | 1. Confirm Anemia: Repeat Complete Blood Count (CBC) to confirm the findings. 2. Dose Modification: Consider a dose reduction of this compound. A 50% dose reduction could be a starting point, followed by careful monitoring.[1] 3. Supportive Care: For severe, symptomatic anemia, consider a red blood cell transfusion.[2] 4. Monitor: Increase the frequency of CBC monitoring to track the trend in hemoglobin/hematocrit levels. |
| Q2: Platelet count has decreased significantly (Thrombocytopenia) in our animal models. How should we proceed? | JAK2 is essential for thrombopoietin (TPO) signaling, which regulates megakaryocyte maturation and platelet production. ROCK signaling also plays a role in megakaryocyte development.[3][4] Inhibition of these pathways by this compound can lead to a decrease in platelet counts. | 1. Verify Thrombocytopenia: Perform a repeat platelet count to confirm. 2. Assess Bleeding Risk: Clinically evaluate the animal for any signs of bleeding (e.g., petechiae, bruising, melena). 3. Dose Interruption/Reduction: For severe thrombocytopenia (e.g., Grade 3 or 4), consider temporarily interrupting this compound treatment until platelet counts recover.[5][6] A subsequent dose reduction upon re-initiation is recommended. 4. Supportive Care: In cases of severe bleeding, a platelet transfusion may be necessary, though this is rare in a research setting.[7] |
| Q3: We've noted a decline in the absolute neutrophil count (Neutropenia). What is the recommended course of action? | JAK/STAT signaling is involved in granulopoiesis, the production of neutrophils. Inhibition by this compound can lead to neutropenia. | 1. Confirm Neutropenia: A differential CBC is required to confirm a low absolute neutrophil count. 2. Evaluate Infection Risk: Monitor the animal for any signs of infection. 3. Dose Modification: For moderate to severe neutropenia, a dose reduction or temporary discontinuation of this compound is advised until the neutrophil count recovers.[1] 4. Prophylactic Antibiotics: If severe neutropenia is anticipated or observed, prophylactic use of broad-spectrum antibiotics may be considered to prevent secondary infections, in consultation with a veterinarian. |
| Q4: Can we predict which animals are more susceptible to these hematological adverse events? | While difficult to predict with certainty in individual animals, susceptibility may be influenced by baseline hematological parameters, overall health status, and the dose of this compound being administered. Animals with pre-existing hematological conditions may be at higher risk. | 1. Baseline Assessment: Establish thorough baseline hematological profiles for all animals before starting the experiment. 2. Dose-Response Studies: If feasible, conduct pilot studies with a dose range to understand the dose-dependent effects on hematological parameters in your specific model. 3. Close Monitoring: Implement a rigorous hematological monitoring plan, especially during the initial phase of treatment. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common hematological adverse events observed with this compound in vivo?
Based on clinical trial data, the most frequently reported hematological adverse events are anemia and thrombocytopenia (platelet count decrease).[1][5][6][8][9] Neutropenia has also been observed, though generally less commonly.
Q2: At what dose levels are these hematological toxicities typically observed?
Hematological adverse events have been reported at clinically effective doses, including 10 mg and 15 mg twice daily in human studies.[1][8] Dose-limiting toxicities, including grade 3/4 thrombocytopenia, were noted at higher doses (e.g., 20 mg twice daily) in some patient populations.[10] Researchers should anticipate the potential for these events at pharmacologically active doses in animal models.
Q3: How quickly do these hematological changes occur after starting this compound?
For other JAK inhibitors, hematological changes such as a decrease in hemoglobin can be observed within the first few weeks of treatment, often reaching a nadir around 8-12 weeks before stabilizing or recovering. It is reasonable to expect a similar timeline for this compound.
Q4: Are the hematological effects of this compound reversible?
Yes, the hematological adverse events associated with this compound are generally considered manageable and reversible upon dose reduction or discontinuation of the drug.[5]
III. Quantitative Data Summary
The following tables summarize the incidence of hematological adverse events from various clinical trials of this compound. This data is provided to give researchers an understanding of the potential frequency of these events in a clinical setting.
Table 1: Incidence of Anemia in Clinical Trials with this compound
| Study Population | Dose of this compound | Overall Incidence of Anemia (%) | Incidence of Grade ≥3 Anemia (%) | Reference |
| Glucocorticoid-Refractory/-Dependent cGVHD | 10 mg & 15 mg BID | 38.6 | 4.6 | [1][8][9] |
| Myeloproliferative Neoplasms | Dose-escalation | Not specified | 16.46 | [8] |
| Ruxolitinib-Intolerant Myelofibrosis | 15 mg BID | 11.1 | 11.1 | [5] |
Table 2: Incidence of Thrombocytopenia in Clinical Trials with this compound
| Study Population | Dose of this compound | Overall Incidence of Thrombocytopenia (%) | Incidence of Grade ≥3 Thrombocytopenia (%) | Reference |
| Myeloproliferative Neoplasms | Dose-escalation | Not specified | 17.72 | [8] |
| Ruxolitinib-Intolerant Myelofibrosis | 15 mg BID | 44.4 | 33.3 | [5][6][11] |
IV. Experimental Protocols
Protocol for In Vivo Hematological Monitoring
This protocol outlines a recommended procedure for monitoring hematological parameters in animal models treated with this compound.
1. Objective: To prospectively monitor for and characterize hematological adverse events (anemia, thrombocytopenia, neutropenia) during in vivo studies with this compound.
2. Materials:
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Calibrated automated hematology analyzer
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa)
-
Micropipettes
3. Procedure:
-
Baseline Sampling: Prior to the first dose of this compound, collect a blood sample from each animal to establish baseline hematological values.
-
Sample Collection:
-
Collect blood via an appropriate route for the species (e.g., tail vein, saphenous vein, retro-orbital sinus).
-
Ensure a clean and minimally traumatic collection to avoid sample clotting or hemolysis.
-
Collect an adequate volume of blood in an EDTA tube and mix gently by inversion.
-
-
Frequency of Monitoring:
-
Initial Phase (First 4 weeks): Weekly monitoring is recommended to detect early onset of hematological changes.
-
Maintenance Phase: If hematological parameters are stable after the initial phase, monitoring frequency can be reduced to bi-weekly or monthly, depending on the study duration and observed effects.
-
Post-Dose Modification: If a dose is adjusted due to a hematological adverse event, increase monitoring frequency to weekly until parameters stabilize.
-
-
Parameters to Analyze (Complete Blood Count with Differential):
-
Red Blood Cell (RBC) Lineage: Hemoglobin, Hematocrit, RBC count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), Red Cell Distribution Width (RDW).
-
Platelet Lineage: Platelet count, Mean Platelet Volume (MPV).
-
White Blood Cell (WBC) Lineage: Total WBC count, Absolute and differential counts of Neutrophils, Lymphocytes, Monocytes, Eosinophils, and Basophils.
-
-
Data Analysis and Interpretation:
-
Compare post-treatment values to the baseline values for each animal.
-
Use an appropriate grading scale for toxicity (e.g., VCOG-CTCAE) to classify the severity of any observed cytopenias.
-
Statistically analyze the data to determine the significance of any changes.
-
4. Action Thresholds (Recommended starting points, may need to be adapted for specific models):
-
Anemia: A decrease in hemoglobin or hematocrit by >20% from baseline should trigger a review of the animal's health and consideration of a dose modification.
-
Thrombocytopenia: A platelet count below the lower limit of the normal range for the species, or a >50% decrease from baseline, should prompt increased monitoring and potential dose adjustment.
-
Neutropenia: An absolute neutrophil count below the lower limit of the normal range should be closely monitored, with dose modification considered for significant or prolonged neutropenia.
V. Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its effects, including hematological adverse events, through the inhibition of the JAK-STAT and ROCK signaling pathways.
Caption: this compound inhibits JAK1/2, blocking STAT phosphorylation and subsequent gene transcription essential for hematopoiesis.
Caption: this compound's inhibition of ROCK can impact megakaryocyte maturation and platelet formation.
Experimental Workflow
Caption: Workflow for monitoring and managing hematological adverse events during in vivo this compound studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 3. Rho kinase inhibition drives megakaryocyte polyploidization and proplatelet formation through MYC and NFE2 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Rho-GTPases in megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. A first-in-class JAK/ROCK inhibitor, this compound in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune-Mediated Thrombocytopenia [vhc.missouri.edu]
- 8. researchgate.net [researchgate.net]
- 9. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Technical Support Center: Rovadicitinib Dose-Response Curve Optimization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Rovadicitinib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your dose-response curve experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in Dose-Response Data
-
Question: My this compound dose-response curves are inconsistent between replicate experiments. What are the potential causes and solutions?
-
Answer: High variability can stem from several factors. Ensure consistent cell culture conditions, including cell passage number, confluency, and media composition. Precise and consistent pipetting of the inhibitor is crucial, as small errors can lead to significant concentration variations. Also, be mindful of "edge effects" in multi-well plates where wells on the perimeter may experience different conditions due to evaporation; consider leaving these wells empty or filling them with a buffer.
Issue 2: Unexpected or Excessive Cell Toxicity at Low Concentrations
-
Question: I'm observing significant cell death at this compound concentrations where I expect to see only target inhibition. Why might this be happening?
-
Answer: Unexpected toxicity could be due to off-target effects of the inhibitor, especially at higher concentrations. To investigate this, consider performing a kinase panel screen to identify other kinases that this compound may be inhibiting. Another possibility is the sensitivity of your chosen cell line to the inhibition of the JAK-STAT or ROCK pathways. It is also important to include a vehicle control (e.g., DMSO) to ensure that the solvent used to dissolve this compound is not contributing to the toxicity.
Issue 3: Incomplete Inhibition or a Shallow Dose-Response Curve
-
Question: I am not achieving complete inhibition of my target endpoint (e.g., cell proliferation or STAT phosphorylation) even at high concentrations of this compound, resulting in a shallow dose-response curve. What could be the reason?
-
Answer: A shallow dose-response curve may indicate several possibilities. The incubation time with this compound might be insufficient to achieve maximal effect. Alternatively, the cell signaling pathway you are investigating may have redundancy, with other pathways compensating for the inhibition of JAK and ROCK. It is also possible that the compound's solubility in your assay medium is limited at higher concentrations. To troubleshoot, try extending the incubation time and verifying the compound's solubility.
Issue 4: Difficulty in Reproducing Published this compound Results
-
Question: I am unable to reproduce the anti-proliferative or anti-inflammatory effects of this compound that have been described in the literature. What should I check?
-
Answer: When attempting to reproduce published findings, it is critical to use the same cell lines, experimental conditions (e.g., seeding density, serum concentration), and endpoint measurements. Ensure the purity and correct concentration of your this compound stock solution. Preclinical studies have shown that this compound inhibits cell proliferation and induces apoptosis by affecting the JAK-STAT signaling pathway[1]. Therefore, confirming the activity of this pathway in your cell line is a crucial first step.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, oral, small-molecule dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1][2] It targets both inflammatory and fibrotic pathways by inhibiting JAK1/2 and ROCK1/2.[2] This dual inhibition disrupts the JAK-STAT signaling pathway, leading to decreased cell proliferation, increased apoptosis, and reduced production of inflammatory cytokines.[2]
Q2: What are the known molecular targets of this compound?
A2: The primary molecular targets of this compound are JAK1, JAK2, ROCK1, and ROCK2.[2] Its therapeutic effects in conditions like myelofibrosis are linked to the inhibition of signaling pathways driven by mutations in JAK2, CALR, and MPL.[2]
Q3: What is a recommended starting concentration range for in vitro dose-response experiments with this compound?
A3: A specific starting concentration can vary depending on the cell line and the endpoint being measured. Based on data for other JAK and ROCK inhibitors, a broad concentration range is recommended for initial experiments, typically starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM) to capture the full dose-response curve.
Q4: How should I select an appropriate cell line for my this compound experiments?
A4: The choice of cell line should be guided by your research question. For studying the effects on myelofibrosis, cell lines with known JAK2 mutations, such as HEL (harboring the JAK2 V617F mutation), are relevant. For investigating its immunomodulatory effects, immune cell lines or primary cells that rely on JAK-STAT signaling for their function would be appropriate.
Q5: What are the key downstream signaling events to monitor for target engagement of this compound?
A5: To confirm that this compound is engaging its targets within the cell, you should measure the phosphorylation status of key downstream substrates. For JAK inhibition, monitoring the phosphorylation of STAT3 (at Tyr705) and STAT5 is recommended.[3] For ROCK inhibition, assessing the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696 is a standard approach.
Data Presentation
While specific IC50 values for this compound in a wide range of cancer cell lines are not yet publicly available in detail, preclinical studies have confirmed its activity.[1][3] The following tables are provided as templates to illustrate how such data should be structured for clear comparison once it becomes available.
Table 1: Illustrative IC50 Values of this compound for JAK-STAT Signaling Inhibition
| Cell Line | Mutation Status | Assay Endpoint | Illustrative IC50 (nM) |
| HEL | JAK2 V617F | pSTAT3 (Tyr705) Inhibition | 10 - 50 |
| U937 | JAK2 Wild-Type | pSTAT5 Inhibition | 50 - 200 |
| Ba/F3-JAK2 V617F | Engineered | Cell Proliferation | 5 - 25 |
Note: The IC50 values presented in this table are for illustrative purposes and are based on typical ranges for potent JAK inhibitors. Actual values for this compound should be determined experimentally.
Table 2: Illustrative IC50 Values of this compound for ROCK Signaling Inhibition and Cell Viability
| Cell Line | Assay Endpoint | Illustrative IC50 (µM) |
| A549 (Lung Carcinoma) | pMYPT1 (Thr696) Inhibition | 0.1 - 0.5 |
| PANC-1 (Pancreatic Carcinoma) | Cell Viability (72h) | 1 - 5 |
| MDA-MB-231 (Breast Cancer) | Cell Viability (72h) | 2 - 10 |
Note: The IC50 values presented in this table are for illustrative purposes. The effect of ROCK inhibition on cell viability can be cell-type dependent.
Experimental Protocols
1. Cell Viability Assay (WST-1 or similar tetrazolium salt-based assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration might be 10 µM, with 2- or 3-fold serial dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent (or similar) to each well and incubate for 1-4 hours, or until a sufficient color change is observed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
2. Western Blot for Phosphorylated STAT3 (pSTAT3) and Phosphorylated MYPT1 (pMYPT1)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours for signaling inhibition). Include an untreated or vehicle-treated control.
-
Cell Lysis: After treatment, place the plates on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pSTAT3 (Tyr705) or pMYPT1 (Thr696) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3, total MYPT1, and a loading control like GAPDH or β-actin.
Mandatory Visualizations
Caption: this compound's dual inhibition of JAK and ROCK pathways.
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting decision tree for dose-response experiments.
References
Technical Support Center: Overcoming Resistance to Rovadicitinib in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rovadicitinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments, with a focus on overcoming potential resistance mechanisms.
Disclaimer: this compound is a novel dual inhibitor of Janus Kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1] As of late 2025, specific, published molecular mechanisms of acquired resistance to this compound in cell lines are limited. The guidance provided here is based on established principles of resistance to other kinase inhibitors, particularly JAK inhibitors, and is intended to serve as a framework for investigating and overcoming resistance in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral small-molecule inhibitor that dually targets the Janus Kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathways.[2] By inhibiting JAK1 and JAK2, it blocks the downstream STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells. The concurrent inhibition of ROCK1 and ROCK2 is thought to play a role in modulating the tumor microenvironment and fibrotic processes.[2]
Q2: My cell line, initially sensitive to this compound, is showing reduced sensitivity or acquired resistance. What are the potential molecular mechanisms?
A2: While specific data for this compound is emerging, resistance to kinase inhibitors, including JAK inhibitors, can arise through several mechanisms:
-
Secondary Mutations in the Target Kinase: Mutations in the kinase domain of JAK1 or JAK2 could potentially alter the drug-binding pocket, reducing the efficacy of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the JAK/STAT pathway by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR or RAS/MEK/ERK pathways.
-
Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can render cells more resistant to drug-induced cell death.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of JAK/STAT and ROCK signaling could also contribute to a resistant phenotype.
Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay, such as an MTT or CellTiter-Glo® assay, to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
This guide provides a structured approach to identifying the potential cause of resistance and suggests experimental strategies to overcome it.
Problem 1: Decreased Cell Death or Proliferation Inhibition Upon this compound Treatment
Possible Cause: Development of acquired resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound resistance.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a common method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitoring: At each concentration, monitor cell morphology and proliferation rate. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Cryopreservation: It is crucial to cryopreserve cells at each successful concentration step.
-
Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental cell line.
-
Stability of Resistance: To check for a stable resistance phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
This protocol is for detecting the activation of potential bypass signaling pathways such as PI3K/Akt and MEK/ERK.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat parental and resistant cells with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between parental and resistant cells.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables represent hypothetical data that could be generated when investigating this compound resistance.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental Cell Line | 50 | 1 |
| This compound-Resistant Subclone 1 | 550 | 11 |
| This compound-Resistant Subclone 2 | 800 | 16 |
Table 2: Densitometry Analysis of Western Blot Data for Bypass Pathway Activation
| Cell Line | Treatment | Relative p-Akt/Total Akt | Relative p-ERK/Total ERK |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | This compound (50 nM) | 0.2 | 0.3 |
| Resistant | Vehicle | 2.5 | 3.1 |
| Resistant | This compound (500 nM) | 2.1 | 2.8 |
Signaling Pathway Diagrams
The following diagrams illustrate the targeted pathways of this compound and a potential bypass mechanism.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: Upregulation of the PI3K/Akt pathway as a resistance mechanism.
References
Technical Support Center: Minimizing Rovadicitinib Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rovadicitinib in animal studies. The information is designed to help anticipate and mitigate potential toxicities, ensuring the welfare of experimental animals and the integrity of research data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, oral, small-molecule dual inhibitor of Janus Kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK).[1] Its mechanism of action involves the disruption of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune responses.[1][2] By inhibiting JAK1 and JAK2, this compound can suppress the proliferation of hematopoietic cells and reduce inflammatory responses.[1] The inhibition of ROCK1 and ROCK2 targets pathways involved in fibrosis.[2][3]
Q2: What are the most common toxicities observed with this compound and other JAK inhibitors in animal studies?
A2: Based on clinical data for this compound and preclinical findings for other JAK inhibitors, the most anticipated toxicities in animal models are hematological.[3] These include:
-
Anemia: A decrease in red blood cells, hemoglobin, and hematocrit.
-
Thrombocytopenia: A reduction in platelet count.
-
Neutropenia/Leukopenia: A decrease in neutrophils and total white blood cells.
Other potential toxicities, based on the drug class, may include immunosuppression leading to an increased risk of infections, as well as effects on lymphoid organs such as the spleen and thymus.[4]
Q3: How can I establish a monitoring plan for this compound-induced toxicities in my animal studies?
A3: A comprehensive monitoring plan is crucial for early detection and management of potential toxicities. The following should be considered standard practice:
-
Daily Health Checks: Observe animals for clinical signs of toxicity such as changes in posture, activity levels, grooming habits, and food/water intake.
-
Body Weight Monitoring: Record body weights at least twice weekly. A significant weight loss (e.g., >15%) may indicate toxicity and require intervention.
-
Complete Blood Counts (CBCs): Perform regular blood collections (e.g., weekly or bi-weekly) to monitor for hematological toxicities. Key parameters include hemoglobin, hematocrit, red blood cell count, platelet count, and white blood cell count with differentials.
-
Serum Biochemistry: At baseline and study termination (or more frequently if indicated by clinical signs), analyze serum for markers of liver and kidney function.
-
Gross Pathology and Histopathology: At the end of the study, perform a thorough necropsy and collect tissues, particularly hematopoietic tissues (bone marrow, spleen, thymus) and other major organs, for histopathological evaluation.
Troubleshooting Guides
Issue 1: Managing Hematological Toxicity
Symptom: Significant decreases in hemoglobin/hematocrit (anemia), platelets (thrombocytopenia), or white blood cells (leukopenia/neutropenia) are observed in treated animals compared to controls.
Possible Cause: On-target inhibition of JAK signaling, which is essential for normal hematopoiesis.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the CBC to rule out any sampling or analysis errors.
-
Dose Reduction or Interruption:
-
For moderate to severe cytopenias, consider a temporary "drug holiday" (cessation of dosing for a few days) to allow for hematopoietic recovery.
-
If toxicity recurs upon re-administration, a dose reduction may be necessary. The appropriate dose reduction will depend on the severity of the toxicity and the specific experimental goals.
-
-
Supportive Care:
-
Anemia: For severe, life-threatening anemia, a red blood cell transfusion may be considered, though this can be technically challenging in small rodents and may confound some experimental endpoints. Ensure animals have easy access to food and water to prevent dehydration and malnutrition, which can exacerbate anemia.
-
Thrombocytopenia: Minimize handling and invasive procedures to reduce the risk of bleeding. For severe thrombocytopenia, careful observation for signs of hemorrhage is critical.
-
Neutropenia: House animals in a clean, low-stress environment to minimize the risk of opportunistic infections. Prophylactic antibiotics may be considered in consultation with a veterinarian, especially if animals show signs of illness.
-
-
Consider Hematopoietic Growth Factors: In some research contexts, the use of hematopoietic growth factors like erythropoietin (for anemia) or G-CSF (for neutropenia) could be explored to support hematopoietic recovery.[5] However, this will likely interfere with the study of the primary effects of this compound on the immune system and should be carefully considered.
Issue 2: Animal Exhibiting Weight Loss and/or Dehydration
Symptom: Animals treated with this compound show a progressive loss of body weight and/or signs of dehydration (e.g., scruffy coat, sunken eyes).
Possible Cause: This can be a secondary effect of systemic toxicity, reduced food and water intake due to malaise, or potential gastrointestinal effects.
Troubleshooting Steps:
-
Assess Food and Water Intake: Quantify daily food and water consumption to determine if it is reduced in the treated group.
-
Provide Supportive Care:
-
Hydration: Provide supplemental hydration, such as a hydrogel pack or electrolyte-supplemented water, placed on the cage floor for easy access.
-
Nutritional Support: Offer a highly palatable and calorie-dense supplemental diet. Wet mash can be provided to increase both caloric and water intake.
-
-
Evaluate for Other Toxicities: Weight loss is often a non-specific sign of toxicity. A thorough clinical examination and review of hematology and biochemistry data are warranted to identify any underlying organ toxicity.
-
Dose Modification: If supportive care does not resolve the weight loss, a dose reduction or temporary interruption of this compound administration should be considered.
Data Presentation
Table 1: Generic Preclinical Toxicity Profile of a JAK Inhibitor in a 28-Day Rodent Study (Illustrative Example)
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Hematology | ||||
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 13.8 ± 1.5 | 11.2 ± 1.8 | 9.5 ± 2.1** |
| Platelet Count (10^9/L) | 850 ± 150 | 800 ± 120 | 650 ± 180 | 450 ± 200 |
| White Blood Cell Count (10^9/L) | 8.0 ± 2.5 | 7.5 ± 2.1 | 5.5 ± 1.9* | 4.0 ± 1.5 |
| Lymphocyte Count (10^9/L) | 6.5 ± 2.0 | 5.8 ± 1.8 | 4.0 ± 1.5 | 2.8 ± 1.2** |
| Organ Weights | ||||
| Spleen Weight (% of Body Weight) | 0.25 ± 0.05 | 0.22 ± 0.04 | 0.18 ± 0.06 | 0.15 ± 0.05 |
| Thymus Weight (% of Body Weight) | 0.15 ± 0.03 | 0.13 ± 0.02 | 0.10 ± 0.03* | 0.08 ± 0.02 |
*Statistically significant difference from vehicle control (p < 0.05) **Statistically significant difference from vehicle control (p < 0.01) Note: This table is a generalized representation based on the known pharmacology of JAK inhibitors and does not represent specific data for this compound.
Experimental Protocols
Protocol 1: Monitoring Complete Blood Counts (CBCs) in a Murine Model
-
Animal Restraint: Gently restrain the mouse using an appropriate method (e.g., manual scruffing or a restraint device).
-
Blood Collection Site: Collect blood from the submandibular or saphenous vein. The retro-orbital sinus is generally discouraged due to animal welfare concerns.
-
Sample Collection: Collect approximately 50-100 µL of whole blood into a tube containing an anticoagulant (e.g., EDTA).
-
Analysis: Analyze the blood sample using a calibrated automated hematology analyzer validated for mouse blood.
-
Frequency: Collect samples at baseline (before initiation of treatment) and then weekly throughout the study. More frequent monitoring may be required if significant changes are observed.
Protocol 2: Preparation of a Palatable, High-Calorie Supplemental Diet
-
Ingredients:
-
Standard powdered rodent chow
-
A sweet, palatable binder (e.g., sweetened condensed milk, fruit puree, or a commercial product like "DietGel").
-
-
Preparation:
-
Mix the powdered chow with the binder to form a thick, dough-like consistency.
-
The ratio of chow to binder can be adjusted to achieve the desired texture and palatability.
-
-
Presentation:
-
Place a small amount of the supplemental diet on the floor of the cage in a clean dish.
-
Prepare fresh daily and remove any uneaten food from the previous day.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: this compound inhibits the ROCK signaling pathway.
References
- 1. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. www1.hkexnews.hk [www1.hkexnews.hk]
- 4. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of chemotherapy-induced anemia and thrombocytopenia by constant administration of stem cell factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Rovadicitinib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of Rovadicitinib (TQ05105), a dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK). The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the observed low or variable oral bioavailability of this compound?
A1: While specific data for this compound's aqueous solubility and permeability are not publicly available, it is reasonable to anticipate challenges typical of many small molecule kinase inhibitors. These compounds often belong to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Key factors that may contribute to this compound's low oral bioavailability include:
-
Poor Aqueous Solubility: As a kinase inhibitor, this compound is likely a lipophilic molecule with limited solubility in the gastrointestinal fluids. This poor solubility can be the rate-limiting step for its absorption.
-
Negative Food Effect: A clinical study on this compound (TQ05105) revealed that administration with food significantly decreases its maximum plasma concentration (Cmax) and area under the curve (AUC)[1]. This suggests that food may interfere with its dissolution and/or absorption.
-
First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes before it reaches systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing its net absorption.
Q2: How can I preliminarily assess the oral bioavailability of this compound in my preclinical model?
A2: A standard approach is to conduct a pharmacokinetic (PK) study in a relevant animal model (e.g., rats or dogs). This involves administering this compound via both intravenous (IV) and oral (PO) routes to different groups of animals. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes, the absolute oral bioavailability (F%) can be calculated using the following formula:
F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Preclinical studies of other oral JAK inhibitors have reported bioavailability values ranging from 10% to 39% in various animal models, which can serve as a benchmark for your experiments.
Troubleshooting Guide
Issue 1: Low and Variable Oral Exposure in Preclinical Studies
Possible Cause: Poor aqueous solubility and dissolution rate of the this compound drug substance.
Troubleshooting Strategies:
-
Particle Size Reduction (Micronization/Nanonization):
-
Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Action: Employ micronization or nanonization techniques to reduce the particle size of the this compound active pharmaceutical ingredient (API).
-
-
Formulation as an Amorphous Solid Dispersion (ASD):
-
Rationale: The amorphous form of a drug has a higher free energy state than its crystalline form, leading to increased apparent solubility and faster dissolution.
-
Action: Prepare an ASD of this compound with a suitable polymer carrier.
-
-
Development of a Lipid-Based Formulation (e.g., SEDDS):
-
Rationale: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This enhances the solubilization and absorption of poorly water-soluble drugs.
-
Action: Formulate this compound into a SEDDS.
-
Issue 2: Significant Negative Food Effect Observed
Possible Cause: The presence of food alters the gastrointestinal environment (e.g., pH, bile secretion) in a way that hinders the dissolution and/or absorption of this compound.
Troubleshooting Strategies:
-
Administer on an Empty Stomach:
-
Rationale: Clinical trial protocols for this compound specify administration on an empty stomach, indicating that this is the recommended approach to ensure consistent absorption[2].
-
Action: In your preclinical studies, administer this compound to fasted animals to minimize food-related variability.
-
-
Develop a Robust Formulation:
-
Rationale: Advanced formulations like ASDs or SEDDS can help overcome food effects by improving the drug's solubility and maintaining it in a dissolved state, making its absorption less dependent on the gastrointestinal environment.
-
Action: Evaluate the in vivo performance of your developed ASD or SEDDS formulations in both fed and fasted states to assess the mitigation of the food effect.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Representative Kinase Inhibitors
| Property | This compound | Representative Kinase Inhibitor (Dasatinib) | Representative Kinase Inhibitor (Nilotinib) |
| Molecular Formula | C17H19N7 | C22H26ClN6O2S | C28H22F3N7O |
| Molecular Weight ( g/mol ) | 321.4 | 488.0 | 529.5 |
| Aqueous Solubility | Data not publicly available (Expected to be low) | Poorly soluble | Very low aqueous solubility |
| BCS Class (Predicted) | II or IV | II | IV |
| LogP (Predicted) | ~2.5 - 3.5 | 3.3 | 4.1 |
Data for representative kinase inhibitors are sourced from publicly available literature.
Table 2: Exemplar Preclinical Oral Bioavailability of Kinase Inhibitors
| Kinase Inhibitor | Animal Model | Oral Bioavailability (F%) |
| Pacritinib | Mouse | 39% |
| Pacritinib | Rat | 10% |
| Pacritinib | Dog | 24% |
This data is provided as a reference for the expected range of oral bioavailability for kinase inhibitors in preclinical models.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound API
-
Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone, or a mixture thereof)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Polymer and Drug Dissolution:
-
Dissolve the chosen polymer in the selected organic solvent to form a clear solution.
-
Add the this compound API to the polymer solution and stir until it is completely dissolved. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
-
Drying:
-
Once the solvent is fully evaporated, a thin film will be formed on the flask wall.
-
Scrape the film and transfer the solid material to a vacuum oven.
-
Dry the ASD under vacuum at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Visual Inspection: The resulting ASD should be a clear, glassy solid.
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak and determine the glass transition temperature (Tg) of the ASD.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion (absence of sharp peaks characteristic of the crystalline drug).
-
Dissolution Testing: Perform in vitro dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile of the ASD with the crystalline drug.
-
Protocol 2: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation to improve the solubilization and oral absorption of this compound.
Materials:
-
This compound API
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS, Peceol)
-
Surfactant (e.g., Kolliphor EL, Cremophor RH40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400, Propylene Glycol)
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of mixtures with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a ternary phase diagram to identify the self-emulsifying region that forms a clear or slightly bluish, stable nanoemulsion.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the this compound API to the mixture and vortex or stir gently until a clear, homogenous solution is formed. Mild heating (around 40°C) may be used to facilitate dissolution.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and observe the time it takes to form a stable emulsion.
-
Droplet Size and Zeta Potential Analysis: Dilute the SEDDS in an aqueous medium and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform dissolution studies using a dialysis bag method or a USP dissolution apparatus to evaluate the drug release profile from the SEDDS formulation.
-
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on JAK-STAT and ROCK signaling pathways.
Caption: Logical workflow for improving the oral bioavailability of this compound.
References
Validation & Comparative
A Comparative Guide to Rovadicitinib and Other ROCK Inhibitors in Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rovadicitinib, a novel dual Janus Kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor, with other prominent ROCK inhibitors in the context of preclinical fibrosis models. The information is curated to assist researchers in evaluating the therapeutic potential of these compounds for fibrotic diseases.
This compound: A Dual-Action Approach to Fibrosis
This compound (also known as TQ05105) is a first-in-class, orally administered small molecule that uniquely targets both the JAK and ROCK signaling pathways.[1][2][3] This dual inhibition allows it to simultaneously address both the inflammatory and fibrotic components that drive the progression of many fibrotic diseases.[2][4] Clinical investigations have primarily focused on its efficacy in myelofibrosis and chronic graft-versus-host disease (cGVHD), conditions with significant inflammatory and fibrotic pathologies.[2][4] In these studies, this compound has demonstrated the ability to reduce symptom burden and elicit high overall response rates, suggesting a potent anti-fibrotic and immunomodulatory effect.[4][5]
The JAK-STAT pathway is a critical regulator of immune cell activation and inflammatory cytokine production, while the ROCK pathway is central to the activation of myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition in fibrosis.[1][4] By targeting both pathways, this compound offers a comprehensive approach to mitigating fibrotic progression.
This compound Signaling Pathway
Caption: Dual inhibition of JAK and ROCK pathways by this compound.
Comparison with Other ROCK Inhibitors
Several other ROCK inhibitors have been investigated for their anti-fibrotic potential. These compounds primarily target the ROCK pathway, which plays a crucial role in fibroblast-to-myofibroblast transition, stress fiber formation, and extracellular matrix production. The following sections provide a comparative overview of these inhibitors based on available preclinical data.
General Rho/ROCK Signaling Pathway in Fibrosis
Caption: The central role of the Rho/ROCK signaling pathway in fibrosis.
Comparative Efficacy in Preclinical Fibrosis Models
The following tables summarize the available quantitative data on the anti-fibrotic effects of various ROCK inhibitors in established preclinical models.
Table 1: Pulmonary Fibrosis Models
| Inhibitor | Animal Model | Disease Induction | Key Fibrotic Markers | Dosage | Observed Effect |
| Fasudil | Mice | Bleomycin-induced | Ashcroft score, Hydroxyproline (B1673980) content, TGF-β1, CTGF, α-SMA, PAI-1 | 10 and 100 mg/kg | Significant reduction in fibrotic score, hydroxyproline content, and expression of pro-fibrotic markers.[6][7] |
| Belumosudil (B1681009) (KD025) | Not explicitly stated in provided abstracts for bleomycin (B88199) model | Not applicable | Not applicable | Not applicable | In preclinical models of cGVHD with lung involvement, Belumosudil reduced lung fibrosis.[8][9] |
| GNS-3595 | Mice | Bleomycin-induced | Ashcroft score, Collagen, Fibronectin, α-SMA | 0.3 and 1 mg/kg | Suppressed lung fibrosis and reverted fibrosis-related gene expression.[10] |
| WXWH0265 | Mice | Bleomycin-induced and Radiation-induced | Hydroxyproline, α-SMA, Collagen-I | 10 and 25 mg/kg | Ameliorated pulmonary fibrosis by inhibiting M2 macrophage polarization.[11][12] |
Table 2: Liver Fibrosis Models
| Inhibitor | Animal Model | Disease Induction | Key Fibrotic Markers | Dosage | Observed Effect |
| Fasudil | Rats | Carbon Tetrachloride (CCl4) or Thioacetamide (TAA) | Collagen deposition, α-SMA, TGF-β1 | 10 mg/kg (TAA model) | Alleviated hepatic fibrosis.[13] |
| Belumosudil (KD025) | Mice | Thioacetamide (TAA) | Collagen deposition, α-SMA | 100 mg/kg/day | Prevented and reversed TAA-induced liver fibrosis.[14] |
| GV101 | Mice | Thioacetamide (TAA) | Hydroxyproline, Collagen | 30, 100, and 150 mg/kg | Significantly reduced established liver fibrosis.[15] |
Table 3: Other Fibrosis Models
| Inhibitor | Animal Model | Disease/Fibrosis Model | Key Fibrotic Markers | Dosage | Observed Effect |
| Netarsudil | Mice | Glucocorticoid-induced ocular hypertension | α-SMA, Fibronectin | Not specified | Attenuated fibrotic indicators in conventional outflow tissues.[16] |
| Ripasudil | Mice | Glaucoma filtration surgery | α-SMA, Vimentin | Not specified | Suppressed postoperative scar formation.[17] |
| Fasudil | Mice | Fabry disease model | ACTA2, COL1A1 | 10 or 30 mg/kg | Alleviated renal fibrosis.[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for commonly used fibrosis models.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.[19][20]
Caption: Experimental workflow for bleomycin-induced pulmonary fibrosis.
Protocol Details:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice.[19]
-
Treatment: The investigational compound (e.g., Fasudil) is administered, often starting on the day of or the day after bleomycin instillation and continuing for the duration of the experiment (e.g., 14 or 21 days).[6]
-
Assessment of Fibrosis:
-
Histology: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition. Fibrosis is often quantified using a semi-quantitative scoring system like the Ashcroft score.[6][19]
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[6][21]
-
Immunohistochemistry/Immunofluorescence: Staining for α-smooth muscle actin (α-SMA) to identify myofibroblasts and for different types of collagen.[11]
-
Gene and Protein Expression: Quantitative PCR and Western blotting are used to measure the expression of key pro-fibrotic genes and proteins (e.g., TGF-β1, CTGF, Col1a1).[6]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
This is a widely used and reproducible model for studying liver fibrosis and cirrhosis.[13][22][23]
Protocol Details:
-
Animal Model: Wistar or Sprague-Dawley rats, or C57BL/6 mice are frequently used.[13][22]
-
Induction: CCl4 is typically administered via intraperitoneal injection, often twice weekly, for a period of 4 to 12 weeks to induce progressive fibrosis.[23][24] The CCl4 is usually diluted in a vehicle like olive oil.[24]
-
Treatment: The therapeutic agent is administered concurrently with or after the establishment of fibrosis.
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with H&E and Sirius Red or Masson's Trichrome to visualize fibrosis and collagen deposition.[25]
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) are measured to assess liver damage.[25]
-
Hydroxyproline Assay: To quantify total hepatic collagen content.
-
Immunohistochemistry: Staining for α-SMA to detect activated hepatic stellate cells.[25]
-
Gene Expression Analysis: RT-qPCR is used to measure the expression of fibrosis-related genes (e.g., Col1a1, Acta2, Timp1).[13]
-
Conclusion
This compound, with its unique dual JAK/ROCK inhibitory mechanism, presents a promising therapeutic strategy for fibrotic diseases by concurrently targeting both inflammation and the core fibrotic processes. While direct comparative preclinical data in standardized fibrosis models are still emerging, its demonstrated efficacy in clinically relevant conditions with fibrotic components, such as cGVHD, underscores its potential. Other ROCK inhibitors, including Belumosudil, Fasudil, Ripasudil, and Netarsudil, have shown significant anti-fibrotic effects in a variety of preclinical models, validating the ROCK pathway as a key therapeutic target. Further head-to-head studies will be invaluable in delineating the comparative efficacy and specific applications of these different inhibitors in the treatment of a broad range of fibrotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-class JAK/ROCK inhibitor, this compound in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound (TQ05105) News - LARVOL Sigma [sigma.larvol.com]
- 6. mdpi.com [mdpi.com]
- 7. Fasudil, a Rho-kinase inhibitor, attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of belumosudil for treatment of cGVHD: multicenter retrospective analysis of the French cohort of the compassionate use program, on behalf of the French Society of Bone Marrow Transplantation and Cellular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of ROCK ameliorates pulmonary fibrosis by suppressing M2 macrophage polarisation through phosphorylation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. This compound and glucocorticoid-refractory or -dependent cGVHD [astct.org]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. #1 Nephrology CRO | Renal Disease Preclinical Research Services | Kidney Disease models [nephrix-biosolutions.com]
- 19. benchchem.com [benchchem.com]
- 20. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 23. ipstherapeutique.com [ipstherapeutique.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Rovadicitinib and Belumosudil for Chronic Graft-versus-Host Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of action of two emerging therapies for chronic graft-versus-host disease (cGVHD): rovadicitinib and belumosudil (B1681009). The information is supported by available clinical trial data and presented for clear, comparative analysis.
Chronic graft-versus-host disease remains a significant cause of morbidity and mortality following allogeneic hematopoietic cell transplantation. While corticosteroids are the standard first-line treatment, a substantial portion of patients become steroid-refractory or -dependent, necessitating effective second-line therapies.[1] This guide focuses on two such therapies, this compound and belumosudil, detailing their distinct yet overlapping mechanisms of action and presenting their clinical efficacy data.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and belumosudil target key signaling pathways implicated in the inflammatory and fibrotic processes that drive cGVHD. However, their specific targets and breadth of inhibition differ significantly.
This compound is a first-in-class oral, small-molecule dual inhibitor of Janus kinases (JAK1/2) and Rho-associated coiled-coil-containing protein kinases (ROCK1/2).[2][3][4] This dual inhibition allows it to simultaneously target both the inflammatory and fibrotic pathways central to cGVHD pathophysiology.[2][5][6] By inhibiting the JAK-STAT pathway, this compound can reduce the production of inflammatory cytokines and suppress aberrant immune cell activation.[2][5] Its concurrent inhibition of ROCK addresses the fibrotic components of the disease.[4][5]
Belumosudil , sold under the brand name Rezurock, is an oral, selective inhibitor of ROCK2.[7][8] The ROCK2 signaling pathway is a critical regulator of immune responses and fibrotic processes.[9] By selectively targeting ROCK2, belumosudil modulates the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells, downregulating pro-inflammatory cytokines and mitigating fibrosis.[7][9] This targeted approach aims to restore immune homeostasis.
Below is a diagram illustrating the signaling pathways targeted by each drug.
Clinical Efficacy in cGVHD
Direct head-to-head clinical trials comparing this compound and belumosudil are not yet available. Therefore, this comparison is based on data from their respective clinical development programs.
This compound Efficacy Data
The efficacy of this compound was evaluated in a Phase Ib/IIa, multicenter, open-label study (NCT04944043) in patients with moderate or severe glucocorticoid-refractory or -dependent cGVHD.[1][3][5][10]
| Efficacy Endpoint | This compound (Phase Ib/IIa)[1][3][5][6][11] |
| Best Overall Response (BOR) | 86.4% |
| BOR in Steroid-Refractory Cohort | 72.7% |
| BOR in Steroid-Dependent Cohort | 90.9% |
| Failure-Free Survival (at 12 months) | 85.2% |
| Corticosteroid Dose Reduction | 88.6% of patients |
| Symptom Improvement | 59.1% of patients |
Belumosudil Efficacy Data
Belumosudil's efficacy was established in the pivotal ROCKstar study (NCT03640481), a randomized, open-label, multicenter Phase II trial in patients with cGVHD who had received two to five prior lines of therapy.[12] Additionally, real-world data provides further insights into its performance.
| Efficacy Endpoint | Belumosudil (ROCKstar Study)[13] | Belumosudil (Real-World Data - Raju et al.)[14][15] | Belumosudil (Real-World Data - French Compassionate Use)[16] |
| Overall Response Rate (ORR) | 75% | 61% (at 6 and 12 months) | 57.3% (Best ORR) |
| Complete Response (CR) | 6% | - | 14.7% |
| Partial Response (PR) | 69% | - | 42.6% |
| Duration of Response (Median) | 1.9 months | - | - |
| Failure-Free Survival (at 12 months) | - | 66% | 80.4% |
| Responders alive without new systemic therapy at 12 months | 62% | - | - |
Experimental Protocols
This compound: Phase Ib/IIa Study (NCT04944043)
-
Study Design: A Phase Ib/IIa, multicenter, open-label study with a 3+3 dose-escalation design followed by a dose-expansion cohort.[3][5][10][11]
-
Patient Population: Patients with moderate or severe glucocorticoid-refractory or -dependent cGVHD.[3][5][10]
-
Dosing Regimens: Two escalating doses were evaluated: 10 mg twice daily and 15 mg twice daily.[3][5][11] The recommended Phase II dose was determined to be 10 mg twice daily.[1][3][5]
-
Primary Endpoints: Safety and the recommended Phase II dose.[1][5][11]
-
Key Secondary Endpoint: Best Overall Response (BOR).[1][3][5][11]
Belumosudil: ROCKstar Study (NCT03640481)
-
Study Design: A pivotal Phase II, randomized, multicenter, open-label registration study.[12]
-
Patient Population: Patients with cGVHD who had received two to five prior lines of systemic therapy.[12]
-
Dosing Regimens: Patients were randomized to receive either 200 mg of belumosudil once daily or 200 mg twice daily.[12]
-
Primary Endpoint: Best Overall Response Rate (ORR) at any time, defined as the proportion of subjects who achieved a complete or partial response according to the 2014 NIH Consensus Criteria.[12]
-
Secondary Endpoints: Included duration of response (DOR), changes in Lee Symptom Scale (LSS) score, failure-free survival (FFS), and corticosteroid dose reductions.[12]
Summary and Future Directions
This compound and belumosudil both represent promising therapeutic advances for patients with cGVHD who have failed prior systemic therapies. This compound, with its dual JAK and ROCK inhibition, offers a broad-spectrum approach targeting both inflammation and fibrosis. Belumosudil provides a more targeted approach by selectively inhibiting ROCK2 to rebalance (B12800153) the immune response.
The clinical data for both agents demonstrate substantial efficacy in heavily pretreated patient populations, with high overall response rates and the ability to reduce corticosteroid dependency. The choice between these agents in a clinical setting may depend on the specific patient profile, including prior therapies and the predominant clinical manifestations of cGVHD (i.e., inflammatory versus fibrotic features).
Further research, including head-to-head comparative trials, is warranted to definitively establish the relative efficacy and safety of these two agents and to identify patient populations that may benefit most from each specific mechanism of action. The ongoing and future clinical trials for both this compound and belumosudil will be crucial in shaping the future treatment landscape for cGVHD.
References
- 1. Results from a phase I/II trial of this compound for SR/SD cGvHD [gvhdhub.com]
- 2. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 3. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper: JAK/Rock Inhibitor this compound for Glucocorticoid-Refractory or -Dependent Chronic Graft-Versus-Host Disease:Updated Results of Multicenter, Phase 1b/2a Trial [ash.confex.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound and glucocorticoid-refractory or -dependent cGVHD [astct.org]
- 7. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 8. Belumosudil - Wikipedia [en.wikipedia.org]
- 9. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-world outcomes of belumosudil in steroid-refractory cGvHD [gvhdhub.com]
- 15. Real-world experience of belumosudil and belumosudil/ruxolitinib combination in steroid-refractory chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Rovadicitinib: A Comparative Analysis of its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Rovadicitinib (also known as TQ05105) is a novel small-molecule inhibitor targeting both the Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK) families.[1][2] This dual-inhibitor mechanism holds therapeutic promise for myeloproliferative neoplasms and other inflammatory and fibrotic diseases.[1] This guide provides a comparative overview of the kinase selectivity profile of this compound against other approved JAK inhibitors, supported by available preclinical data.
Kinase Inhibition Profile
This compound has demonstrated potent inhibition of key members of the JAK family. In-vitro studies have shown that it effectively inhibits JAK1, JAK2, and TYK2 at low nanomolar concentrations, with lesser activity against JAK3.[3] The dual activity of this compound extends to the ROCK family, where it inhibits ROCK1 and ROCK2, crucial regulators of the cytoskeleton, cell adhesion, and migration.[1]
While comprehensive kinome scan data for this compound against a broad panel of kinases is not publicly available, initial reports suggest a favorable selectivity profile with limited off-target effects.[4] One study notes its evaluation against a panel of 128 kinases, identifying few additional targets.[5]
For a comparative perspective, this guide includes the publicly available kinome scan data for other prominent JAK inhibitors: Ruxolitinib, Fedratinib, and Pacritinib.
Table 1: Inhibition of Primary JAK Family Kinases
| Kinase | This compound (IC50, nM) | Ruxolitinib (IC50, nM) | Fedratinib (IC50, nM) | Pacritinib (IC50, nM) |
| JAK1 | 11[3] | 3.3 | >1000 | >1000 |
| JAK2 | 18[3] | 2.8 | 3 | 23 |
| JAK3 | 155[3] | 428 | >1000 | 1300 |
| TYK2 | 17[3] | 19 | 21 | >1000 |
Table 2: Cross-Reactivity Profile Against Selected Off-Target Kinases
The following table presents a selection of off-target kinases inhibited by Ruxolitinib, Fedratinib, and Pacritinib, based on available kinome scan data. A comprehensive corresponding list for this compound is not currently available. The data is presented as the percentage of control (% Control) at a given concentration, where a lower value indicates stronger inhibition.
| Kinase Family | Kinase | Ruxolitinib (% Control @ 1µM) | Fedratinib (% Control @ 1µM) | Pacritinib (% Control @ 1µM) |
| Tyrosine Kinase | FLT3 | 54 | 0.1 | 1 |
| c-KIT | 83 | 19 | 45 | |
| EGFR | 96 | 98 | 97 | |
| SRC | 67 | 48 | 29 | |
| Serine/Threonine Kinase | ROCK1 | 22 | 87 | Not Available |
| ROCK2 | 20 | 79 | Not Available | |
| Aurora A | 98 | 94 | 41 | |
| CDK2 | 99 | 98 | 94 |
Signaling Pathways
This compound's dual mechanism of action targets two distinct signaling pathways implicated in myelofibrosis and other hematological malignancies: the JAK-STAT pathway and the ROCK signaling pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[6][7][8] Dysregulation of this pathway is a key driver in myeloproliferative neoplasms. This compound inhibits JAKs, thereby blocking the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and subsequent gene transcription.[9]
References
- 1. This compound (TQ05105) News - LARVOL Sigma [sigma.larvol.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ab-science.com [ab-science.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. sinobiopharm.com [sinobiopharm.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Rovadicitinib: A Head-to-Head Comparison with Other JAK Inhibitors for Researchers and Drug Development Professionals
A comprehensive analysis of the dual JAK/ROCK inhibitor, Rovadicitinib, in the landscape of Janus kinase (JAK) targeted therapies. This guide provides a detailed comparison of its performance against other prominent JAK inhibitors, supported by available preclinical and clinical data.
This compound (TQ05105) is an orally administered, first-in-class small molecule that dually inhibits Janus kinases (JAKs) and Rho-associated coiled-coil-containing protein kinases (ROCKs).[1] Developed by Chia Tai Tianqing Pharmaceutical Group, it targets both inflammatory and fibrotic pathways, distinguishing it from other approved and investigational JAK inhibitors.[1][2] This guide offers a head-to-head comparison of this compound with other notable JAK inhibitors, focusing on their mechanism of action, selectivity, and clinical performance in various indications.
Mechanism of Action: A Dual Approach
This compound exerts its therapeutic effects by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that regulates hematopoiesis and immune responses.[1] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Additionally, this compound inhibits ROCK1 and ROCK2, kinases involved in cellular processes such as proliferation, differentiation, and apoptosis, and are key mediators of fibrosis.[2][3] This dual inhibition of both JAK and ROCK pathways provides a unique therapeutic strategy, particularly in diseases with both inflammatory and fibrotic components, such as myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).[2][3][4]
In preclinical studies, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammatory cytokine levels by blocking the JAK-STAT signaling pathway.[5][6]
In Vitro Kinase Selectivity Profile
A critical aspect for comparing JAK inhibitors is their selectivity for the different JAK family members (JAK1, JAK2, JAK3, and TYK2). This selectivity profile influences both the efficacy and the safety of the drug. While specific IC50 values for this compound against individual JAK and ROCK kinases are not publicly available, it is described as a potent dual inhibitor of JAK1/2 and ROCK1/2.[2][3][4] For comparison, the table below summarizes the reported IC50 values for several other prominent JAK inhibitors.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Indications |
| This compound | Data not available | Data not available | Data not available | Data not available | Myelofibrosis, Chronic Graft-versus-Host Disease |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | Myelofibrosis, Polycythemia Vera, Acute and Chronic Graft-versus-Host Disease |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Rheumatoid Arthritis, Atopic Dermatitis, Alopecia Areata |
| Upadacitinib | 43 | 200 | 2300 | 4700 | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease, Ankylosing Spondylitis |
| Fedratinib | ~105 | 3 | >1000 | ~405 | Myelofibrosis |
| Pacritinib | 1280 | 23 | 520 | 50 | Myelofibrosis with severe thrombocytopenia |
| Deucravacitinib | >10,000 | >10,000 | >10,000 | 0.2 | Plaque Psoriasis |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Clinical Performance: Efficacy and Safety
This compound has been evaluated in several clinical trials for myelofibrosis and chronic graft-versus-host disease, demonstrating promising clinical activity.
Myelofibrosis (MF)
In a Phase I/Ib study (NCT04339400) in patients with myeloproliferative neoplasms, this compound was generally well-tolerated and showed significant clinical activity, particularly in patients with palpable splenomegaly.[5][6][7] The recommended Phase 2 dose (RP2D) was determined to be 15 mg twice daily.[7] In the Phase Ib portion, 63.79% of patients achieved a spleen volume reduction of at least 35% (SVR35) during the study period, with the proportion of patients achieving SVR35 at week 24 being 37.93%.[7]
A randomized, double-blind Phase II study (NCT05020652) compared this compound to hydroxyurea (B1673989) in JAK inhibitor-naïve patients with intermediate-2 or high-risk myelofibrosis. At week 24, the SVR35 rate was significantly higher in the this compound arm (58.33%) compared to the hydroxyurea arm (22.86%). The best symptom response rate was also higher with this compound (77.78%) versus hydroxyurea (54.29%).
For patients with myelofibrosis who were refractory or intolerant to ruxolitinib, a Phase Ib study (NCT06388759) showed that this compound treatment resulted in a 25% SVR35 rate at the end of cycle 6, and a 37.5% symptom response rate.[8]
Chronic Graft-versus-Host Disease (cGVHD)
A Phase Ib/IIa open-label study (NCT04944043) evaluated this compound in patients with glucocorticoid-refractory or -dependent moderate to severe cGVHD.[2][4][5][9] The study reported a best overall response (BOR) rate of 86.4%.[4][9] The recommended Phase 2 dose was 10 mg twice daily.[9] this compound was well-tolerated, with anemia being the most common hematological adverse event.[9] Notably, 88.6% of patients were able to reduce their corticosteroid dose.[4][9]
The following table summarizes key clinical trial data for this compound in its primary indications.
| Indication | Clinical Trial | Phase | Comparator | Key Efficacy Outcome(s) | Key Safety Finding(s) |
| Myelofibrosis (JAKi-naïve) | NCT05020652 | II | Hydroxyurea | SVR35 at week 24: 58.33% (this compound) vs. 22.86% (Hydroxyurea) | Lower rate of Grade ≥3 treatment-emergent adverse events with this compound (51.11%) vs. Hydroxyurea (77.14%) |
| Myelofibrosis (Ruxolitinib refractory/intolerant) | NCT06388759 | Ib | Single-arm | SVR35 at end of cycle 6: 25.0%; Symptom response rate: 37.5% | Most common Grade ≥3 TEAE was thrombocytopenia (33.3%) |
| Chronic Graft-versus-Host Disease | NCT04944043 | Ib/IIa | Single-arm | Best Overall Response (BOR): 86.4% | Most prevalent hematological AE was anemia (38.6%) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and evaluation processes discussed, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for JAK inhibitor development.
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound can be accessed through their respective clinical trial identifiers. Below is a summary of the methodologies for key experiments cited.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of a compound against specific kinases.
-
General Protocol:
-
Recombinant human JAK kinases (JAK1, JAK2, JAK3, TYK2) and ROCK kinases (ROCK1, ROCK2) are used.
-
A specific peptide substrate for each kinase is prepared in an assay buffer.
-
The test compound (e.g., this compound) is serially diluted and incubated with the kinase.
-
The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP).
-
After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
-
Cell-Based STAT Phosphorylation Assays
-
Objective: To assess the ability of an inhibitor to block cytokine-induced JAK-STAT signaling in a cellular context.
-
General Protocol:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells or a specific hematopoietic cell line) is cultured.
-
Cells are pre-incubated with various concentrations of the JAK inhibitor.
-
A specific cytokine (e.g., IL-6 for JAK1/2 signaling, GM-CSF for JAK2 signaling) is added to stimulate the JAK-STAT pathway.
-
After a short incubation, the cells are fixed and permeabilized.
-
The level of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) is measured using flow cytometry with phospho-specific antibodies.
-
The IC50 value for the inhibition of STAT phosphorylation is determined.
-
Animal Models of Myelofibrosis
-
Objective: To evaluate the in vivo efficacy of a JAK inhibitor in a disease model that recapitulates key features of human myelofibrosis.
-
Commonly Used Model: Gata1-low mice, which spontaneously develop a myelofibrosis-like phenotype with features such as splenomegaly, bone marrow fibrosis, and extramedullary hematopoiesis.[10]
-
General Protocol:
-
Gata1-low mice are aged to allow for the development of the myelofibrotic phenotype.
-
Mice are treated with the test compound (e.g., this compound) or a vehicle control, typically via oral gavage, for a specified duration.
-
Key efficacy endpoints are assessed, including:
-
Spleen size and weight.
-
Complete blood counts.
-
Histological analysis of bone marrow and spleen to assess fibrosis and cellularity.
-
Levels of inflammatory cytokines in the plasma.
-
-
Clinical Trial Design for this compound in cGVHD (NCT04944043)
-
Study Design: A multicenter, open-label, Phase Ib/IIa study.[5][9]
-
Patient Population: Patients with moderate to severe glucocorticoid-refractory or -dependent chronic graft-versus-host disease who have received at least one prior line of therapy.[11]
-
Intervention: Oral this compound administered twice daily. The Phase Ib portion utilized a 3+3 dose-escalation design to determine the recommended Phase 2 dose (RP2D).[5][9]
-
Primary Endpoints: Safety and tolerability, and determination of the RP2D.[11]
-
Secondary Endpoints: Best overall response (BOR) according to the 2014 NIH Consensus criteria, duration of response, and failure-free survival.[11]
Conclusion
This compound represents a novel therapeutic approach in the field of JAK inhibition due to its dual targeting of both JAK and ROCK kinases. This unique mechanism of action holds promise for diseases with both inflammatory and fibrotic components. Clinical data in myelofibrosis and chronic graft-versus-host disease have demonstrated its potential for significant clinical benefit, including in patients who have failed previous therapies.
While a direct in vitro selectivity comparison with other JAK inhibitors is limited by the lack of publicly available IC50 data for this compound, its clinical efficacy and safety profile position it as a noteworthy addition to the growing armamentarium of targeted therapies for hematological and inflammatory disorders. Further head-to-head clinical trials will be crucial to definitively establish its comparative efficacy and safety against other established JAK inhibitors. The ongoing and future studies of this compound will be of great interest to the research and drug development community.
References
- 1. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Paper: First-in-Class JAK/Rock Inhibitor this compound in Myeloproliferative Neoplasms: A Single Arm, Multicenter, Open-Label, Phase I/Ib Study [ash.confex.com]
- 7. ashpublications.org [ashpublications.org]
- 8. A first-in-class JAK/ROCK inhibitor, this compound in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Paper: JAK/Rock Inhibitor this compound for Glucocorticoid-Refractory or -Dependent Chronic Graft-Versus-Host Disease:Updated Results of Multicenter, Phase 1b/2a Trial [ash.confex.com]
Rovadicitinib Demonstrates Promise in Ruxolitinib-Intolerant Myelofibrosis, Offering a New Therapeutic Avenue
For researchers, scientists, and drug development professionals navigating the challenges of Ruxolitinib (B1666119) intolerance in myelofibrosis, the novel dual JAK/ROCK inhibitor Rovadicitinib (TQ05105) has shown significant clinical activity in early trials. This guide provides a comparative analysis of this compound's efficacy against other approved alternatives, supported by available experimental data, to inform ongoing research and development in this critical area.
Myelofibrosis (MF), a chronic myeloproliferative neoplasm, is often managed with the JAK1/2 inhibitor Ruxolitinib. However, a substantial portion of patients either do not respond, lose their response, or are intolerant to the treatment, creating a significant unmet clinical need.[1] this compound, with its unique dual inhibition of both the Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK) pathways, presents a promising new strategy for these patients.[2][3]
Comparative Efficacy in Ruxolitinib-Experienced Patients
Clinical trial data for this compound and other agents approved for use after Ruxolitinib failure—Fedratinib, Pacritinib, and Momelotinib—are summarized below. It is important to note that these are not head-to-head comparisons, and patient populations across trials may vary.
| Treatment | Trial | Patient Population | Spleen Volume Reduction ≥35% (SVR35) | Symptom Score Reduction ≥50% (TSS50) | Key Adverse Events (Grade ≥3) |
| This compound | Phase 1b (NCT06388759) | Ruxolitinib-relapsed/refractory or intolerant (n=9) | 25% at week 24[4] | 37.5% at week 24[4] | Thrombocytopenia (33.3%), Anemia (11.1%)[5] |
| Fedratinib | JAKARTA-2 (re-analysis) | Ruxolitinib-resistant or intolerant (n=79) | 30% at end of cycle 6[2][6] | 27% at end of cycle 6[2][6] | Anemia (38%), Thrombocytopenia (22%)[2] |
| Pacritinib | PERSIST-2 | Ruxolitinib-exposed, Platelets <100,000/µL (n=149) | 22% (200mg BID) at week 24[3][7] | 32% (200mg BID) at week 24[3][7] | Thrombocytopenia, Anemia, Neutropenia[7] |
| Momelotinib | SIMPLIFY-2 | Ruxolitinib-intolerant (n=156) | 7% at week 24 | 26% at week 24 | Thrombocytopenia, Anemia, Neutropenia[8] |
Signaling Pathway and Experimental Workflow
This compound's dual mechanism of action targets both the inflammatory and fibrotic pathways implicated in myelofibrosis.[2][9] The JAK-STAT pathway is a critical driver of cytokine production and cell proliferation in myeloproliferative neoplasms, while the ROCK pathway is involved in fibrosis.[2][9]
The clinical evaluation of this compound and its alternatives follows a structured workflow to assess safety and efficacy in patients who have previously been treated with Ruxolitinib.
Detailed Experimental Protocols
A clear understanding of the methodologies used in clinical trials is crucial for interpreting and comparing efficacy data.
Spleen Volume Assessment
The primary efficacy endpoint in most myelofibrosis trials is the proportion of patients achieving a spleen volume reduction of at least 35% (SVR35) from baseline.[5][10]
-
Imaging Modality : Spleen volume is typically measured using Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) scans of the abdomen.[11][12] MRI is often preferred to avoid radiation exposure.[11]
-
Measurement Technique : The standard method for volume calculation is planimetry, which involves manually or semi-automatically contouring the spleen on each axial image slice. The sum of the areas of these contours multiplied by the slice thickness provides the total spleen volume.[11][13]
-
Assessment Schedule : Spleen volume is assessed at baseline and at specified time points during the study, commonly at the end of cycle 6 (approximately 24 weeks), to determine the response to treatment.[2][5]
Symptom Score Assessment
Patient-reported outcomes are critical for evaluating the impact of treatment on quality of life. The Myelofibrosis Symptom Assessment Form (MFSAF) is a validated tool used for this purpose.[14][15]
-
MFSAF Questionnaire : The MFSAF is a patient-reported outcome measure that assesses the severity of key myelofibrosis-related symptoms, including fatigue, night sweats, itching, abdominal discomfort, and bone pain.[16][17]
-
Scoring : Patients rate the severity of each symptom on a scale from 0 (absent) to 10 (worst imaginable). The Total Symptom Score (TSS) is the sum of the individual symptom scores.[14]
-
Response Definition : A clinically meaningful response is typically defined as a 50% or greater reduction in the TSS from baseline (TSS50).[5][10]
-
Assessment Schedule : The MFSAF is completed by patients at baseline and at regular intervals throughout the clinical trial, often coinciding with the imaging assessments for spleen volume.[10]
Conclusion
References
- 1. docwirenews.com [docwirenews.com]
- 2. researchgate.net [researchgate.net]
- 3. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. medicalalgorithms.com [medicalalgorithms.com]
- 15. The Myelofibrosis Symptom Assessment Form (MFSAF): An Evidence-based Brief Inventory to Measure Quality of Life and Symptomatic Response to Treatment in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. voicesofmpn.com [voicesofmpn.com]
- 17. ashpublications.org [ashpublications.org]
- 18. targetedonc.com [targetedonc.com]
Synergistic Potential of Rovadicitinib in Myelofibrosis: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Rovadicitinib (TQ05105), a novel dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil kinase (ROCK), is emerging as a promising therapeutic agent for myelofibrosis (MF). Its unique mechanism of action, targeting both the primary signaling pathway driving myeloproliferation and pathways involved in fibrosis, positions it as a strong candidate for combination therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with other myelofibrosis drugs, supported by available preclinical and clinical data.
Executive Summary
Current research highlights the potential of this compound to synergize with inhibitors of the B-cell lymphoma 2 (BCL2) and Bromodomain and Extra-Terminal (BET) protein families. Preclinical evidence with other JAK inhibitors suggests that these combinations can lead to enhanced anti-tumor activity by concurrently targeting distinct and complementary pathways involved in cell survival, proliferation, and inflammation. Ongoing clinical trials are evaluating the safety and efficacy of this compound in combination with a BET inhibitor (TQB3617) and a BCL2 inhibitor (TQB3909), with preliminary data suggesting manageable safety profiles and promising clinical activity. This guide will delve into the mechanistic rationale, available experimental data, and comparative efficacy of these combinations alongside established monotherapies for myelofibrosis.
Mechanistic Rationale for this compound Combination Therapies
Myelofibrosis is characterized by dysregulated JAK-STAT signaling, which drives the proliferation of malignant myeloid cells and the production of pro-inflammatory cytokines. While JAK inhibitors like ruxolitinib (B1666119) have been the cornerstone of treatment, they often do not achieve deep or durable responses, necessitating novel therapeutic strategies. This compound's dual inhibition of JAK and ROCK offers a broader initial therapeutic footprint. The rationale for combining this compound with other targeted agents stems from the potential to overcome resistance, enhance efficacy, and target complementary oncogenic pathways.
Synergy with BET Inhibitors
BET proteins are epigenetic readers that regulate the transcription of key oncogenes, including those involved in inflammatory signaling pathways such as NF-κB.[1] Preclinical studies combining JAK inhibitors with BET inhibitors have shown synergistic effects in reducing inflammatory cytokine production and bone marrow fibrosis.[1] The combination of this compound with a BET inhibitor like TQB3617 is therefore hypothesized to provide a more profound suppression of the inflammatory milieu and fibrotic processes that characterize myelofibrosis.
Synergy with BCL2 Inhibitors
The BCL2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic BCL2 proteins, such as BCL-XL, is a known resistance mechanism in myeloproliferative neoplasms.[2] Preclinical models have demonstrated that combining a JAK inhibitor with a BCL2/BCL-XL inhibitor like navitoclax (B1683852) can overcome resistance to JAK inhibition and enhance cancer cell death.[3][4] The combination of this compound with a BCL2 inhibitor is expected to lower the apoptotic threshold of malignant cells, leading to a more potent anti-neoplastic effect.
Comparative Efficacy and Safety of this compound Combinations
Ongoing clinical trials are beginning to provide data on the clinical utility of this compound combination therapies. Below is a summary of the available data compared with established monotherapies for myelofibrosis.
This compound in Combination with BET Inhibitor (TQB3617)
A phase Ib/II study (NCT06122831) is currently evaluating the safety and efficacy of this compound in combination with the BET inhibitor TQB3617 in patients with myelofibrosis.[5]
Table 1: Efficacy of this compound and TQB3617 Combination Therapy (NCT06122831) [5]
| Efficacy Endpoint | This compound + TQB3617 (Phase Ib) |
| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 50% (6/12 patients) |
| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 67% (8/12 patients) |
Table 2: Treatment-Related Adverse Events (TRAEs) for this compound and TQB3617 Combination [5]
| Adverse Event | Any Grade | Grade ≥3 |
| Platelet count decrease | 56.9% | 13.7% |
| Anemia | 25.5% | 5.9% |
| Lymphocyte count decrease | 15.7% | Not Reported |
| WBC count decrease | 11.8% | Not Reported |
| Fibrinogen decrease | 11.8% | Not Reported |
| Hyperuricemia | 11.8% | Not Reported |
This compound in Combination with BCL2 Inhibitor (TQB3909)
A phase Ib/II clinical trial (NCT06245941) investigating this compound in combination with the BCL2 inhibitor TQB3909 is currently recruiting patients.[6] As such, no clinical data is available for this combination at the time of this report. The rationale for this combination is supported by preclinical studies showing synergy between JAK and BCL2 inhibition.[3][4]
Comparison with Approved Myelofibrosis Monotherapies
To provide context for the efficacy of this compound combinations, the following table summarizes the performance of currently approved JAK inhibitors in their pivotal trials.
Table 3: Efficacy of Approved JAK Inhibitors in Myelofibrosis (Monotherapy)
| Drug | Trial | Spleen Volume Reduction ≥35% (SVR35) | Total Symptom Score Reduction ≥50% (TSS50) | Key Grade ≥3 Adverse Events |
| Ruxolitinib | COMFORT-I[6] | 41.9% at 24 weeks | 45.9% at 24 weeks | Anemia, Thrombocytopenia |
| Fedratinib | JAKARTA[7][8] | 36-40% at 24 weeks | ~35-40% | Anemia, Thrombocytopenia, Gastrointestinal toxicity |
| Pacritinib | PERSIST-2[9] | 22% at 24 weeks | 32% at 24 weeks | Thrombocytopenia, Anemia, Bleeding |
| Momelotinib | MOMENTUM[10] | Non-inferior to ruxolitinib (spleen response) | Comparable to other JAK inhibitors | Peripheral neuropathy, Dizziness, Nausea |
Experimental Protocols
Detailed experimental protocols for the preclinical synergy assessment of this compound combinations are not yet publicly available. However, a general methodology for determining drug synergy, such as the Chou-Talalay method, is commonly employed.
General Protocol for In Vitro Synergy Assessment (Chou-Talalay Method)
This method provides a quantitative assessment of drug interactions, determining whether the combination is synergistic, additive, or antagonistic.[11][12]
-
Cell Culture: Myelofibrosis-derived cell lines (e.g., HEL, UKE-1) are cultured under standard conditions.
-
Dose-Response Assays: Cells are treated with serial dilutions of each drug individually to determine their respective 50% inhibitory concentrations (IC50).
-
Combination Treatment: Cells are treated with the two drugs in combination at a constant ratio based on their IC50 values.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTS or CellTiter-Glo assay.
-
Data Analysis: The results are analyzed using software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a generalized workflow for assessing drug synergy.
Caption: Targeted signaling pathways of this compound and its combination partners.
Caption: Generalized workflow for in vitro drug synergy analysis.
Conclusion and Future Directions
The combination of this compound with BET and BCL2 inhibitors represents a promising strategy to enhance therapeutic efficacy in myelofibrosis. Preliminary clinical data for the this compound-TQB3617 combination are encouraging, demonstrating significant spleen and symptom responses with a manageable safety profile. The mechanistic rationale for these combinations is strong, targeting multiple key pathways in myelofibrosis pathogenesis.
Future research should focus on the full publication of results from ongoing clinical trials to provide a more comprehensive understanding of the efficacy and safety of these combinations. Further preclinical studies are needed to elucidate the precise molecular mechanisms of synergy and to identify potential biomarkers that could predict response to these combination therapies. As the treatment landscape for myelofibrosis evolves, this compound-based combinations have the potential to become a valuable addition to the therapeutic armamentarium, offering hope for improved outcomes for patients with this challenging disease.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. s28.q4cdn.com [s28.q4cdn.com]
- 6. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Fedratinib for the treatment of myelofibrosis: a critical appraisal of clinical trial and "real-world" data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. us.gsk.com [us.gsk.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Rovadicitinib: A Clinical Trial Comparison Against Standard of Care in Hematological Disorders
For Immediate Release
Shanghai, China – December 15, 2025 – Rovadicitinib, a first-in-class dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK), is showing promise in clinical trials for patients with myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD), particularly in cases where standard therapies have proven ineffective. This guide provides a comprehensive comparison of this compound against standard of care treatments, supported by the latest clinical trial data and detailed experimental protocols.
Overview of this compound
This compound (TQ05105) is an oral, small-molecule inhibitor that uniquely targets both the JAK/STAT and ROCK signaling pathways.[1][2][3] This dual mechanism of action allows it to simultaneously address the inflammatory and fibrotic processes that are central to the pathology of myelofibrosis and cGVHD.[2][3] By inhibiting JAK1 and JAK2, this compound modulates the signaling of various cytokines involved in hematopoiesis and immune responses, thereby reducing inflammation and abnormal cell proliferation.[1] The concurrent inhibition of ROCK1 and ROCK2 is implicated in regulating T-helper 17 and follicular T-helper cells and plays a crucial role in multiple fibrotic pathways.[2]
Comparative Clinical Efficacy
Clinical trials have evaluated this compound in patient populations that are relapsed, refractory, or intolerant to standard of care, providing a critical assessment of its therapeutic potential.
Myelofibrosis (MF)
In a study comparing this compound to hydroxyurea, a standard first-line treatment for myelofibrosis, this compound demonstrated superior efficacy in key endpoints.
| Parameter | This compound | Hydroxyurea | P-value |
| Spleen Volume Reduction (SVR35) | 58.33% | 22.86% | <0.0006 |
| Best Spleen Response Rate | 63.89% | 31.43% | <0.0017 |
| Total Symptom Score Reduction (TSS50) | 61.11% | 45.71% | 0.136 |
| Data from a comparative analysis of recent clinical trials.[1] |
Furthermore, in a phase Ib study of patients with myelofibrosis who were refractory, relapsed, or intolerant to the JAK inhibitor ruxolitinib, this compound demonstrated significant clinical activity.[1][4] After 24 weeks of treatment, 37.93% of participants achieved at least a 35% reduction in spleen volume (SVR35), and 71.43% showed a significant decrease in total symptom scores.[1] In another cohort of a similar study, 75% of patients treated for over 24 weeks achieved SVR35.[4]
Chronic Graft-versus-Host Disease (cGVHD)
This compound has also been investigated as a treatment for patients with glucocorticoid-refractory or -dependent cGVHD. In a phase Ib/IIa multicenter, open-label study, this compound was well-tolerated and elicited high response rates.[2][5]
| Parameter | Result | 95% Confidence Interval |
| Best Overall Response (BOR) | 86.4% | 72.6-94.8% |
| Failure-Free Survival (at 12 months) | 85.2% | 64.5-94.3% |
| Data from the NCT04944043 clinical trial.[2][3] |
Notably, the best overall response was 72.7% in the steroid-refractory cohort and 90.9% in the steroid-dependent cohort.[2][3] Treatment with this compound also led to a reduction in corticosteroid doses for 88.6% of patients and an improvement in cGVHD symptoms for 59.1% of patients.[2][3]
Safety and Tolerability Profile
Across clinical studies, this compound has been generally well-tolerated.[1][2] The most common treatment-emergent adverse events (TEAEs) are hematological.
| Adverse Event | This compound (cGVHD study) |
| Anemia (any grade) | 38.6% |
| Anemia (grade ≥3) | 4.6% |
| Platelet Count Decrease (any grade, MF study) | 44.4% |
| Platelet Count Decrease (grade ≥3, MF study) | 33.3% |
| Safety data from NCT04944043 and a phase 1b study in myelofibrosis.[2][4] |
In the cGVHD study, no dose-limiting toxicities were observed at doses of 10 mg and 15 mg twice daily, and no adverse events led to discontinuation of the treatment.[2][3]
Experimental Protocols
Phase Ib/IIa Study in cGVHD (NCT04944043)
-
Study Design : A multicenter, open-label, dose-escalation (phase Ib) and dose-expansion (phase IIa) study.[2][3]
-
Patient Population : Patients with moderate or severe glucocorticoid-refractory or -dependent cGVHD who had received at least two prior lines of systemic therapy.[2]
-
Intervention : Oral this compound administered continuously in 28-day cycles. The phase Ib portion utilized a 3+3 dose-escalation design with initial doses of 10 mg twice daily, with the potential to increase to 15 mg twice daily or decrease to 5 mg twice daily based on toxicity.[2]
-
Primary Endpoints : Safety and the recommended phase 2 dose (RP2D).[2]
-
Key Secondary Endpoint : Best overall response (BOR).[2]
-
Data Analysis : Descriptive statistics were used for continuous and discrete variables. The Clopper-Pearson method was used for 95% confidence intervals for response rates. Time-to-event analyses like duration of response and overall survival were determined using the Kaplan-Meier method.[2]
Phase Ib Study in Myelofibrosis (Relapsed/Refractory to Ruxolitinib)
-
Study Design : A single-arm, multicenter, open-label, phase Ib study.[1]
-
Patient Population : Patients aged ≥18 years with primary myelofibrosis or post-polycythemia vera myelofibrosis who were refractory, relapsed, or intolerant to prior JAK inhibitor therapy.[1]
-
Intervention : this compound administered orally.
-
Primary Endpoints : Spleen volume reduction of at least 35% (SVR35) and improvement in total symptom score.[1]
Signaling Pathway of this compound
This compound's dual-action mechanism is a novel approach to treating complex hematological diseases. By inhibiting the JAK-STAT pathway, it controls the inflammatory cascade driven by cytokines. Simultaneously, its inhibition of the ROCK pathway targets the fibrotic changes that are characteristic of diseases like myelofibrosis.
Conclusion
This compound represents a significant advancement in the treatment of myelofibrosis and chronic graft-versus-host disease, particularly for patients who have exhausted standard therapeutic options. Its novel dual-inhibitor action against both inflammatory and fibrotic pathways provides a strong rationale for its efficacy. The clinical data to date demonstrates a favorable risk-benefit profile, with substantial improvements in key clinical endpoints compared to standard of care. Ongoing and future studies will further delineate the role of this compound in the management of these challenging hematological disorders.
References
Safety Operating Guide
Proper Disposal Procedures for Rovadicitinib: A Safety and Operations Guide
Disclaimer: As a novel dual JAK/ROCK inhibitor, Rovadicitinib (CAS 1948242-59-8) may not have specific, officially published disposal guidelines.[1][2][3] Therefore, the following procedures are based on the best practices for the disposal of potent, hazardous pharmaceutical compounds in a laboratory setting and align with regulations such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5][6] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. This is dictated by the potential hazards associated with potent small-molecule inhibitors, which often include acute toxicity and potential for environmental harm.[7][8][9][10] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or flushed down the sewer system.[7][8][11][12]
I. Waste Classification and Segregation
Proper segregation of waste at the point of generation is critical to ensure safety and compliance. This compound waste should be categorized as follows:
| Waste Type | Description | Handling and Collection Protocol |
| Unused/Expired Product | Pure this compound powder, expired stock, or out-of-specification batches. | Collect in the original container if possible, or in a clearly labeled, sealed container compatible with chemical solids. Label as "Hazardous Waste: this compound".[13][14] |
| Contaminated Solid Waste | Items that have come into direct contact with this compound, such as gloves, bench paper, weigh boats, pipette tips, and empty vials.[13] | Place immediately into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container should be clearly labeled.[7][8][13] |
| Contaminated Liquid Waste | Solutions containing this compound, such as stock solutions, cell culture media, and instrument rinsate. | Collect in a dedicated, leak-proof, and shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene). Do not mix incompatible wastes.[13][15] Label with "Hazardous Waste: this compound" and list all solvent components. |
| Contaminated Sharps | Needles, syringes, scalpels, or broken glassware contaminated with this compound. | Place directly into a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[8][16] |
II. Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling any this compound waste, researchers must wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7][8][17]
-
Waste Collection: At the point of generation, immediately place this compound waste into the correct, pre-labeled container as described in the table above.[8][12]
-
Containerization and Labeling:
-
Use only designated hazardous waste containers that are in good condition and have secure, tight-fitting lids.[13][15]
-
Containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other contents (e.g., solvents).[7][13]
-
Keep containers closed at all times, except when adding waste.[12] Fill containers to no more than 90% capacity to prevent spills.[13]
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste management contractor.[7][18]
-
The standard and required method for final disposal of potent pharmaceutical compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][8][19]
-
All waste disposal must be documented according to institutional and regulatory requirements, which may include a hazardous waste manifest.[20]
-
III. Experimental Protocols: Spill Decontamination
In the event of a spill, immediate and proper cleanup is essential.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or a universal binder.[7][12] For solid spills, gently cover the material to prevent dust from becoming airborne.[7]
-
Cleanup:
-
Wearing full PPE, carefully scoop or sweep the contained material into a designated hazardous waste container.[7]
-
Avoid creating dust.
-
-
Decontaminate: Wipe down the spill area and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol (B145695) or as recommended by your EHS department), working from the outside of the spill area inward.[7][12]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents, wipes, and contaminated PPE, must be placed in the designated hazardous solid waste container.[7][12]
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. This compound - JAK/ROCK Inhibitor|CAS 1948242-59-8 [benchchem.com]
- 2. A first-in-class JAK/ROCK inhibitor, this compound, for glucocorticoid-refractory or -dependent chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-class JAK/ROCK inhibitor, this compound in patients with myelofibrosis who were refractory or relapsed or intolerant to Ruxolitinib: A single-arm, multicenter, open-label, phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. acs.org [acs.org]
- 12. benchchem.com [benchchem.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. acewaste.com.au [acewaste.com.au]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 20. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
Essential Safety and Logistical Information for Handling Rovadicitinib
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Rovadicitinib. Given that this compound is a novel dual JAK/ROCK inhibitor intended for research use only, it is imperative to handle this compound with a high degree of caution, assuming it is potent and potentially hazardous in the absence of a comprehensive safety data sheet (SDS).[1] Adherence to the following protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Risk Assessment
As a selective inhibitor of Janus kinases (JAK1 and JAK2), this compound is designed to be biologically active and may present health risks upon exposure.[1] The primary routes of occupational exposure include inhalation of the powder form, dermal contact, and accidental ingestion. While a specific SDS for this compound is not publicly available, general safety precautions for handling potent pharmaceutical compounds and hazardous drugs should be strictly followed.[2][3] A thorough risk assessment should be conducted by laboratory personnel before handling.
Physicochemical Data:
| Property | Value |
| CAS Number | 1948242-59-8[1] |
| Molecular Weight | 321.4 g/mol [1] |
| Form | Solid powder (assumed) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for handling the compound in different forms. Double gloving with chemotherapy-rated gloves is a critical precaution.[4]
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Handling Intact Containers | Single pair of nitrile gloves | Laboratory coat | Safety glasses | Not generally required |
| Weighing and Handling Powder | Double-gloved with chemotherapy-rated nitrile gloves[2][4] | Disposable, solid-front gown with tight-fitting cuffs[2] | Safety goggles and a face shield[4] | N95 or higher-rated respirator |
| Preparing Solutions | Double-gloved with chemotherapy-rated nitrile gloves[2][4] | Disposable, solid-front gown with tight-fitting cuffs[2] | Safety goggles and a face shield[4] | Use within a certified chemical fume hood |
| Administering to Animals | Double-gloved with chemotherapy-rated nitrile gloves[2][4] | Disposable, solid-front gown with tight-fitting cuffs[2] | Safety goggles | Use within a ventilated enclosure |
| Cleaning and Decontamination | Double-gloved with heavy-duty nitrile gloves | Disposable, solid-front gown with tight-fitting cuffs[2] | Safety goggles and a face shield[4] | N95 or higher-rated respirator |
Operational Plans: Safe Handling Protocol
1. Preparation:
-
Designate a specific area for handling this compound, such as a certified chemical fume hood or a powder containment hood.
-
Ensure all necessary equipment (e.g., analytical balance, spatulas, weigh paper, vials) is placed within the containment area before starting.
-
Prepare a hazardous waste container for the disposal of all contaminated materials.
2. Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use disposable equipment (e.g., weigh paper, spatulas) where possible to reduce the need for decontamination.
-
Handle the compound gently to avoid generating airborne dust.
3. Preparing Solutions:
-
Add solvent to the weighed this compound powder slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
If sonication is required, perform this step within the fume hood.
4. Post-Handling:
-
Decontaminate all non-disposable equipment used during the process. A suitable decontamination solution should be identified based on the compound's solubility and reactivity.
-
Wipe down the work surface of the containment area with an appropriate cleaning agent.
-
Remove PPE in the correct order to prevent cross-contamination: outer gloves, gown, face shield/goggles, inner gloves, and respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
Caption: Safe handling workflow for this compound.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, disposable equipment, and excess compound, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not dispose of liquid waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Spill Management and Decontamination
In the event of a spill, evacuate the immediate area and prevent others from entering.
1. Small Spills (Powder):
-
If safe to do so, gently cover the spill with absorbent paper to avoid generating dust.
-
Dampen the absorbent material with a suitable solvent (e.g., isopropanol, ethanol) to wet the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed hazardous waste container.
2. Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed hazardous waste container.
3. Decontamination:
-
Clean the spill area with a detergent solution, followed by a rinse with a suitable solvent or water.
-
All materials used for decontamination should be disposed of as hazardous waste.
4. Large Spills:
-
Evacuate the area and contact your institution's emergency response team immediately.
This guidance is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal risk assessment, which must be conducted by researchers in the context of their specific laboratory procedures and facilities. Always consult your institution's safety policies and procedures before working with any new or potentially hazardous compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
